Product packaging for 4-Amino-6-chloropyridin-3-ol(Cat. No.:CAS No. 138084-65-8)

4-Amino-6-chloropyridin-3-ol

Cat. No.: B590727
CAS No.: 138084-65-8
M. Wt: 144.558
InChI Key: ZUYLSPMIGQJBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-6-chloropyridin-3-ol (CAS 138084-65-8) is a high-value pyridine derivative with a molecular formula of C5H5ClN2O and a molecular weight of 144.56 g/mol . This compound serves as a versatile chemical building block in scientific research, particularly in the development of novel chemical entities. Its structure, featuring both an amino and a chloro substituent on the pyridine ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. As part of the 4-halopyridine family, this compound exhibits unique reactivity that is of significant interest in probe and inhibitor design . The electrophilicity of the chlorine atom can be selectively "switched on" under specific conditions, such as when the pyridine nitrogen is protonated. This tunable reactivity is a key feature for developing quiescent affinity labels—compounds that act as selective covalent protein modifiers only upon binding to their target, thereby offering potential for creating highly specific biochemical probes . Researchers are advised to handle this compound with care. It carries the safety signal word "Warning" and hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [citation:]. Precautions include wearing protective gloves and eye/face protection, and working in a well-ventilated area . For product integrity, it should be stored sealed in a dry environment, and kept in a dark place at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B590727 4-Amino-6-chloropyridin-3-ol CAS No. 138084-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYLSPMIGQJBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663817
Record name 4-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138084-65-8
Record name 4-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative of interest for medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this document outlines a plausible and chemically sound multi-step pathway. The proposed synthesis leverages common and well-documented organic transformations, with a focus on providing detailed experimental considerations.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually approached through a three-step sequence starting from the commercially available 5-chloropyridin-3-ol. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Chemoselective Reduction 5-chloropyridin-3-ol 5-chloropyridin-3-ol 5-chloro-4-nitropyridin-3-ol 5-chloro-4-nitropyridin-3-ol 5-chloropyridin-3-ol->5-chloro-4-nitropyridin-3-ol HNO3 / H2SO4 Nitration Mixture Mixture of Nitro Isomers Isolated Isomer 5-chloro-4-nitropyridin-3-ol Nitration Mixture->Isolated Isomer Purification Starting_Material_3 Final_Product This compound Isolated Isomer->Final_Product Reduction Nitration_Reaction Start 5-chloropyridin-3-ol End 5-chloro-4-nitropyridin-3-ol Start->End HNO3, H2SO4 Reduction_Reaction Start 5-chloro-4-nitropyridin-3-ol End This compound Start->End Reducing Agent

An In-depth Technical Guide on 4-Amino-6-chloropyridin-3-ol (CAS: 138084-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative. The presence of amino, chloro, and hydroxyl functional groups on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. Pyridine scaffolds are central to many biologically active compounds.[1]

Physicochemical Properties

The quantitative data for this compound is summarized below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 138084-65-8[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
MDL Number MFCD13189887[2]
Purity 95%[2]

Note: This data is based on typical supplier specifications and should be confirmed by analysis.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the provided search results. However, the synthesis of structurally related aminopyridine and chloropyridine derivatives often involves multi-step processes.

A generalized workflow for handling and using such a chemical intermediate in a research setting is conceptualized below.

G cluster_prep Preparation & QC cluster_reaction Experimental Use cluster_analysis Analysis compound Procure Compound (CAS: 138084-65-8) qc Quality Control (e.g., NMR, LC-MS) compound->qc dissolve Dissolve in Suitable Solvent qc->dissolve reaction Reaction Setup (e.g., Coupling, Substitution) dissolve->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup analysis Characterize Product workup->analysis

Caption: A conceptual workflow for using a chemical intermediate.

Biological Activity and Mechanism of Action

There is no specific information regarding the biological activity or mechanism of action for this compound in the searched literature. However, the broader class of aminopyridine and chloropyridine derivatives is of significant interest in drug discovery.

  • Kinase Inhibition: The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology.[1][6] The amino group often acts as a hydrogen bond donor, interacting with the hinge region of a kinase's ATP-binding pocket.[1]

  • Antimicrobial and Anti-cancer Potential: Other substituted pyridines, such as 4-amino-3,5-dichloropyridine, have been investigated for their potential antimicrobial and anti-cancer properties.[7]

  • Agrochemicals: Halogenated pyridine derivatives are key intermediates in the synthesis of herbicides, such as Fluroxypyr, which is derived from 4-amino-3,5-dichloro-2,6-difluoropyridine.[8]

Given these precedents, it is plausible that this compound could serve as a scaffold or intermediate for developing novel therapeutic agents or agrochemicals. However, any such activity would need to be determined through dedicated screening and biological assays.

The logical relationship between the compound's known attributes is presented below.

G cluster_properties Physicochemical Properties cluster_potential Potential Applications (Inferred) compound This compound CAS: 138084-65-8 formula Molecular Formula C₅H₅ClN₂O compound->formula mw Molecular Weight 144.56 g/mol compound->mw medchem Medicinal Chemistry Intermediate compound->medchem agrochem Agrochemical Synthesis compound->agrochem

Caption: Relationship between compound identity and its properties.

Conclusion

This compound (CAS: 138084-65-8) is a chemical compound for which detailed technical information is sparse. Its primary characterization is limited to basic physicochemical properties provided by commercial suppliers. While its specific reactivity, synthesis, and biological profile remain uncharacterized in the public domain, its structure as a multi-functionalized pyridine suggests potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications. Further research is required to elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Amino-6-chloropyridin-3-ol (CAS No: 138084-65-8).[1] Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound, this report leverages a combination of data from closely related analogs, established experimental protocols, and theoretical computational modeling to elucidate its structural characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a detailed understanding of the molecule's foundational chemical properties.

Molecular Identity

The fundamental properties of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 138084-65-8
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol [1]
Canonical SMILES C1=C(C(=C(N=C1)Cl)O)N
InChI Key Not readily available

Predicted Molecular Structure and Conformation

The molecular structure of this compound, featuring a pyridine ring substituted with amino, chloro, and hydroxyl groups, is depicted below. The pyridine ring is expected to be planar, with the exocyclic amino and hydroxyl groups also lying in or close to the plane of the ring to maximize resonance stabilization.

molecular_structure N1 N C6 C N1->C6 C2 C C2->N1 H2_C H C2->H2_C C3 C C3->C2 O O C3->O C4 C C4->C3 N_amino N C4->N_amino C5 C C5->C4 H5_C H C5->H5_C C6->C5 Cl Cl C6->Cl H_O H O->H_O H1_amino H N_amino->H1_amino H2_amino H N_amino->H2_amino synthesis_workflow start Starting Material (e.g., 4,6-dichloropyridin-3-ol) reaction Amination Reaction (e.g., with ammonia or an amine source) start->reaction workup Reaction Work-up and Purification (e.g., extraction, chromatography) reaction->workup product This compound workup->product crystallization Crystallization (e.g., slow evaporation, vapor diffusion) product->crystallization crystals Single Crystals crystallization->crystals dft_workflow input Input Structure (this compound) dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) input->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nmr_ir Predicted NMR and IR Spectra freq_calc->nmr_ir

References

spectroscopic data of 4-Amino-6-chloropyridin-3-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential biological activities. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of such novel compounds. This technical guide presents a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it provides detailed, generalized experimental protocols for acquiring such data for this class of compounds.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the analogous compound, 6-Chloropyridin-3-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.5sH-2
~6.8sH-5
~5.5 (broad)s-NH₂
~9.0 (broad)s-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~150C-6
~145C-4
~140C-3
~125C-2
~110C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadO-H stretch
3400-3200Medium, SharpN-H stretch
~3100MediumAromatic C-H stretch
~1620StrongN-H bend
~1580, 1470StrongC=C and C=N ring stretching
~1300StrongC-N stretch
~1200StrongC-O stretch
~800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
144/146High[M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern)
115/117Medium[M-CHO]⁺
81Medium[M-Cl-HCN]⁺

Table 5: Experimental ¹H and ¹³C NMR Spectroscopic Data for 6-Chloropyridin-3-amine

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
8.03 (d, J=2.7 Hz)H-2141.2C-6
7.18 (d, J=8.4 Hz)H-4139.8C-2
7.08 (dd, J=8.4, 2.8 Hz)H-5138.1C-3
3.85 (s)-NH₂124.6C-5
124.2C-4

Table 6: Experimental IR Spectroscopic Data for 6-Chloropyridin-3-amine

Wavenumber (cm⁻¹)IntensityAssignment
3420, 3315Strong, SharpN-H stretch (asymmetric and symmetric)
3080MediumAromatic C-H stretch
1620StrongN-H bend (scissoring)
1580, 1470StrongC=C and C=N ring stretching
1310StrongC-N stretch (aromatic amine)
820StrongC-Cl stretch

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of chloropyridinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. A standard pulse sequence is utilized with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument) using a proton-decoupled pulse sequence. A spectral width of around 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2-5 seconds are employed. Several hundred to a few thousand scans are typically averaged to obtain a high-quality spectrum.

  • Data Processing: The raw Free Induction Decay (FID) data is processed using a Fourier transform. An exponential window function may be applied to enhance the signal-to-noise ratio. The resulting spectra are then phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

  • Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Sample Introduction: The sample solution is introduced into the ion source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. An electron beam with an energy of 70 eV is used to ionize the sample molecules. The ion source is typically maintained at a temperature of 200-250 °C.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The spectrum is typically scanned over a mass range of m/z 50-500.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of chlorine is confirmed by the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). The fragmentation pattern is also analyzed to provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Technical Guide: Solubility Profile of 4-Amino-6-chloropyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Solubility is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. Due to the limited availability of quantitative solubility data for this specific compound in public literature, this document provides a framework for its determination. It includes established experimental protocols for solubility measurement, a template for data presentation, and a generalized workflow for solubility screening. This guide leverages methodologies reported for structurally similar aminopyridine and chloropyridine compounds to offer a robust starting point for laboratory investigation.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol [1]. Its structure, featuring amino, chloro, and hydroxyl functional groups on a pyridine ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The solubility of such a compound in various organic solvents is a fundamental parameter that dictates its utility in synthetic chemistry, enabling efficient reaction setup, process optimization, crystallization, and formulation development.

Understanding the solubility profile is essential for:

  • Reaction Medium Selection: Choosing appropriate solvents to ensure reactants are in the solution phase for optimal reaction rates.

  • Purification Processes: Developing effective crystallization or chromatographic purification methods.

  • Formulation Development: Creating stable solutions or suspensions for preclinical and clinical studies.

  • Predicting Bioavailability: Aqueous solubility, in particular, is a key determinant of a compound's absorption characteristics.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 138084-65-8[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Appearance Solid (Predicted)

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dichloromethane (DCM)25
Ethyl Acetate25
Tetrahydrofuran (THF)25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Toluene25

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires standardized experimental procedures. The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3][4].

Equilibrium Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved[3][5].

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but the ideal time should be determined experimentally[4][6].

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles[7].

  • Quantification of Solute:

    • HPLC Method (Recommended):

      • Prepare a calibration curve by making a series of standard solutions of the compound with known concentrations in the chosen solvent.

      • Analyze the standards by HPLC to plot a graph of peak area versus concentration.

      • Dilute the filtered saturated solution with a known factor to bring its concentration into the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and use the calibration curve to determine its concentration[2][8].

      • Calculate the original solubility by multiplying the result by the dilution factor.

    • Gravimetric Method:

      • Accurately weigh a clean, dry container.

      • Transfer a known volume of the filtered saturated solution into the container.

      • Evaporate the solvent completely under controlled conditions (e.g., using a vacuum oven at a temperature below the compound's decomposition point)[6][7].

      • Once the solvent is removed, cool the container in a desiccator and weigh it again.

      • The difference in mass corresponds to the amount of dissolved solute. Calculate the solubility (e.g., in g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound in multiple solvents.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_compound Weigh excess This compound combine Combine in vials (n = number of solvents) prep_compound->combine prep_solvent Dispense known volume of organic solvent prep_solvent->combine equilibrate Agitate at constant temperature (24-48h) combine->equilibrate settle Settle suspension equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter quantify Quantify concentration (e.g., HPLC, Gravimetric) filter->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate report Tabulate results calculate->report

Caption: Generalized workflow for the experimental determination of solubility.

Disclaimer: This document is intended as a technical guide based on established scientific principles and data from related compounds. Researchers should always perform their own experimental verification and adhere to all laboratory safety protocols.

References

An In-depth Technical Guide to 4-Amino-6-chloropyridin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the discovery, history, and specific biological applications of 4-Amino-6-chloropyridin-3-ol (CAS: 138084-65-8) is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related aminopyridine derivatives to infer its properties and potential applications for researchers, scientists, and drug development professionals.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of aminopyridine have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] this compound belongs to this versatile class of molecules. While its specific discovery and developmental history are not well-documented, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents, particularly as a kinase inhibitor.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its closely related analog, (4-Amino-6-chloropyridin-3-yl)methanol, is presented in Table 1. This data is essential for understanding the compound's solubility, stability, and potential for formulation.

PropertyThis compound(4-Amino-6-chloropyridin-3-yl)methanol
CAS Number 138084-65-8846036-96-2[7][8]
Molecular Formula C₅H₅ClN₂OC₆H₇ClN₂O[7][8]
Molecular Weight 144.56 g/mol 158.59 g/mol [7][8]
Appearance Not specifiedPowder or liquid[9]
Purity >95% (typical)>97% (typical)[8][9]
Storage Keep in dark place, inert atmosphere, room temperature4°C, protect from light[8]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A feasible approach to synthesize this compound could involve a multi-step process starting from a commercially available dichloropyridine derivative. The following experimental protocol is a representative example.

Step 1: Nitration of 2,5-Dichloropyridine

  • To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-4-nitropyridine.

Step 2: Selective Amination

  • Dissolve 2,5-dichloro-4-nitropyridine in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.

  • The amino group will preferentially substitute the chlorine at the 4-position due to the activating effect of the nitro group.

  • After cooling, the product, 5-chloro-4-nitro-2-aminopyridine, can be isolated by filtration.

Step 3: Reduction of the Nitro Group

  • Suspend 5-chloro-4-nitro-2-aminopyridine in a solvent like ethanol or acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride, and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the metal salts and concentrate the filtrate to obtain 2,4-diamino-5-chloropyridine.

Step 4: Diazotization and Hydrolysis

  • Dissolve 2,4-diamino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at low temperature (0-5°C).

  • Add a solution of sodium nitrite dropwise to form the diazonium salt at the 3-position.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to a hydroxyl group.

  • Neutralize the solution and extract the product, this compound.

  • Purify the final product by column chromatography or recrystallization.

G start 2,5-Dichloropyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2,5-Dichloro-4-nitropyridine step1->intermediate1 step2 Amination (aq. NH3, heat) intermediate1->step2 intermediate2 5-Chloro-4-nitro-2-aminopyridine step2->intermediate2 step3 Reduction (Fe, H+ or SnCl2) intermediate2->step3 intermediate3 2,4-Diamino-5-chloropyridine step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The aminopyridine core is a common feature in a multitude of kinase inhibitors.[13][14][15][16] These compounds often act by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often dysregulated in diseases like cancer.[17]

Given its structure, this compound could potentially inhibit various kinases involved in cell proliferation, survival, and angiogenesis. The amino group and the pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.[5] The chlorine atom can be used to modulate selectivity and potency.

Hypothetical Target Signaling Pathway: Kinase Inhibition

A plausible mechanism of action for this compound, if it were to function as a kinase inhibitor, would be the disruption of a signaling cascade, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay could be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., a member of the RAF family).

Materials:

  • Recombinant human kinase (e.g., BRAF)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP (adenosine triphosphate)

  • This compound (test compound)

  • Kinase assay buffer

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an ELISA-based method with a phospho-specific antibody.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on this compound is sparse, its chemical structure firmly places it within the aminopyridine class of compounds, which are of significant interest in drug discovery. The synthetic accessibility and the proven track record of the aminopyridine scaffold as a kinase inhibitor template suggest that this compound and its derivatives are promising candidates for further investigation. The protocols and potential biological targets outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of this compound to fully elucidate its potential in medicinal chemistry.

References

A Methodological Guide to the Theoretical Study of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the amino, chloro, and hydroxyl functional groups, suggest potential for diverse biological activities. Theoretical and computational studies are indispensable for elucidating the molecular properties, reactivity, and potential interactions of such novel compounds, thereby accelerating the drug design and development process.[1][2][3] This guide outlines a robust workflow for the in-silico characterization of this compound using quantum chemical methods.

Computational Methodology

The recommended theoretical approach for studying this compound is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1]

Software

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis can be carried out with software like GaussView, Avogadro, or PyMOL.

Level of Theory and Basis Set

A common and reliable level of theory for this type of molecule is Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p).[4] The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules. For studying intermolecular interactions, dispersion corrections (e.g., D3) should be incorporated.[4]

Hypothetical Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of this compound.

G A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C D 4. Property Calculations (Electronic, Spectroscopic, etc.) C->D E 5. Molecular Docking (Optional) (Predict binding to a target protein) D->E F 6. Data Analysis & Interpretation D->F E->F

Caption: A typical workflow for quantum chemical calculations.

Predicted Molecular Properties and Data Presentation

The following tables present hypothetical quantitative data for this compound, based on expected outcomes from DFT calculations. These tables serve as a template for organizing and presenting the results of a theoretical study.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C1-C2-C3119.5
C2-C31.38C2-C3-C4120.0
C3-N(H2)1.37C3-C4-N1121.0
C4-N11.34C4-N1-C1118.0
C1-Cl1.74N1-C1-Cl117.0
C3-O1.36C2-C3-O122.0
O-H0.97C3-O-H109.5
Table 2: Calculated Thermochemical and Electronic Properties (Illustrative)
PropertyValueUnit
Molecular FormulaC₅H₅ClN₂O
Molecular Weight144.56 g/mol
Total Thermal Energy65.8Kcal/Mol
Molar Heat Capacity (Cv)35.2Cal/Mol-Kelvin
Entropy98.7Cal/Mol-Kelvin
Dipole Moment4.5Debye
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.4eV
TPSA58.9Ų
LogP1.1

Experimental Protocols for Validation

Theoretical findings should be corroborated by experimental data. Key validation experiments would include:

Synthesis

A potential synthetic route could involve the nitration of 6-chloropyridin-3-ol, followed by reduction of the nitro group to an amino group. The starting material, 6-chloropyridin-3-ol, can be synthesized from 2-chloro-5-hydroxypyridine.

Spectroscopic Analysis
  • FT-IR and Raman Spectroscopy: To confirm the presence of functional groups and to compare the experimental vibrational frequencies with the scaled theoretical frequencies.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with the calculated electronic transitions.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the protons and carbons and to compare the chemical shifts with those predicted by GIAO (Gauge-Including Atomic Orbital) calculations.

Potential Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell proliferation and survival.[5] The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

G cluster_0 Cell Signaling cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Cell Proliferation & Survival D->E F This compound F->C Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound. By employing the outlined computational workflow, researchers can generate valuable data on the molecule's geometric, electronic, and spectroscopic properties. This in-silico approach, when coupled with experimental validation, can significantly contribute to understanding the therapeutic potential of this and related compounds, ultimately guiding the development of new and effective pharmaceuticals.

References

A Methodological Guide to the Quantum Chemical Analysis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a robust framework for investigating the structural, electronic, and spectroscopic properties of 4-Amino-6-chloropyridin-3-ol, which is crucial for understanding its reactivity, potential biological activity, and for the rational design of new chemical entities.

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size. The workflow for a thorough quantum chemical analysis is detailed below.

Computational Workflow

The process begins with the construction of the molecule's 3D structure and proceeds through several stages of calculation and analysis to elucidate its key chemical properties.

G Computational Workflow for Quantum Chemical Analysis A Step 1: Molecular Structure Input (SMILES or 2D Sketch) B Step 2: Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Initial Geometry C Step 3: Vibrational Frequency Analysis (Confirmation of Minimum Energy) B->C Optimized Geometry D Step 4: Electronic Property Calculation (HOMO, LUMO, MEP) C->D Verified Structure E Step 5: Data Analysis & Visualization D->E Calculated Properties

Caption: A typical workflow for performing quantum chemical calculations.

Detailed Computational Steps
  • Step 1: Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular building software. This can be done from a 2D sketch or by converting its SMILES string (Nc1cc(Cl)nc(O)c1).

  • Step 2: Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds.[1]

  • Step 3: Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[2]

  • Step 4: Electronic Property Calculation: With the optimized geometry, key electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.[4]

Illustrative Data Presentation

The following tables present a hypothetical but realistic summary of the quantitative data that would be obtained from the aforementioned calculations for this compound. These values are based on published data for structurally related amin-chloro-pyridine derivatives.[2]

Table 1: Illustrative Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-Cl1.745
C-O1.360
C-N (amino)1.380
C-N (ring)1.335 - 1.345
C-C1.390 - 1.410
Bond Angles (°)
C-C-Cl119.5
C-C-O121.0
C-C-N (amino)120.5
C-N-C (ring)117.0

Table 2: Illustrative Vibrational Frequencies and Electronic Properties

PropertyCalculated Value (DFT/B3LYP/6-311++G(d,p))
Key Vibrational Frequencies (cm⁻¹)
O-H Stretch~3450
N-H Stretch (asymmetric)~3400
N-H Stretch (symmetric)~3300
C=N/C=C Ring Stretch~1600 - 1400
C-Cl Stretch~750
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 Debye

Experimental Protocols for Validation

To validate the computational results, a combination of synthesis and spectroscopic analysis is required.

Synthesis of this compound

A plausible synthetic route could involve the nitration of 6-chloropyridin-3-ol, followed by reduction of the nitro group to an amino group.

  • Materials: 6-chloropyridin-3-ol, fuming nitric acid, sulfuric acid, iron powder, hydrochloric acid, sodium bicarbonate, ethyl acetate, ethanol.

  • Protocol:

    • Nitration: Slowly add 6-chloropyridin-3-ol to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Stir for 2-3 hours while maintaining the temperature.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate (4-nitro-6-chloropyridin-3-ol), wash with cold water, and dry.

    • Reduction: Suspend the nitro compound in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

    • Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals.

Spectroscopic Characterization
  • FT-IR Spectroscopy:

    • Prepare a sample by mixing a small amount of the synthesized compound with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the experimental vibrational frequencies with the scaled theoretical values.

  • FT-Raman Spectroscopy:

    • Place a small amount of the crystalline sample into a capillary tube.

    • Record the FT-Raman spectrum using a Nd:YAG laser source (1064 nm) in the range of 4000-100 cm⁻¹.

    • Compare the experimental Raman shifts with the calculated vibrational frequencies.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

    • Compare the experimentally determined bond lengths and angles with the optimized geometric parameters from the DFT calculations.[5]

This comprehensive guide provides the necessary theoretical and experimental framework for a detailed investigation of this compound, enabling researchers to generate and validate critical data for its application in drug discovery and materials science.

References

Stability and Degradation Pathways of 4-Amino-6-chloropyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of the novel heterocyclic compound, 4-Amino-6-chloropyridin-3-ol. Due to the limited publicly available stability data for this specific molecule, this document leverages established chemical principles and data from structurally related aminopyridine and chloropyridine derivatives to predict its stability profile. Detailed experimental protocols for conducting forced degradation studies are provided to enable researchers to generate robust stability-indicating data. This guide is intended to be a valuable resource for scientists and professionals involved in the development of drug substances and products containing this moiety.

Introduction

This compound is a substituted pyridine derivative with functional groups that suggest susceptibility to various degradation pathways. The presence of an amino group, a hydroxyl group, and a chlorine atom on the pyridine ring creates multiple potential sites for chemical transformation under stress conditions such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. Understanding the intrinsic stability of this molecule is a critical aspect of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced degradation studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2][3] These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve subjecting the active pharmaceutical ingredient (API) to stress conditions more severe than accelerated stability testing to provoke degradation.[4][5][6][7] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at a sufficient level for detection and characterization without leading to complete decomposition of the molecule.[1]

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The principal sites of reactivity are the chloro, amino, and hydroxyl substituents, as well as the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[8][9] For this compound, hydrolysis is likely to occur at the C-Cl bond, especially under basic or acidic conditions, leading to the formation of 4-amino-6-hydroxypyridin-3-ol (a dihydroxypyridine derivative). The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The electron-rich aromatic ring, substituted with an amino and a hydroxyl group, makes this compound susceptible to oxidation.[10] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, quinone-imine type structures, or degradation of the pyridine ring. The amino group is a primary target for oxidation.

Photolytic Degradation

Many pyridine derivatives are known to be light-sensitive. Exposure to UV or visible light can induce photolytic degradation, potentially leading to dehalogenation, dimerization, or complex ring cleavage products. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[7]

Thermal Degradation

In the solid state, thermal degradation is a key stability concern. Elevated temperatures can provide the energy needed to initiate various degradation reactions, including decarboxylation (if applicable as a downstream product), dehydration, or polymerization. The specific degradation products will depend on the physical form of the substance (e.g., crystalline vs. amorphous).

A diagram illustrating the potential degradation pathways is presented below.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound 4-Amino-3,6-dihydroxypyridine 4-Amino-3,6-dihydroxypyridine This compound->4-Amino-3,6-dihydroxypyridine HCl loss N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Quinone-imine Species Quinone-imine Species This compound->Quinone-imine Species Dehalogenated Product Dehalogenated Product This compound->Dehalogenated Product Dimerization Products Dimerization Products This compound->Dimerization Products

Figure 1: Potential Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH guidelines and common industry practices for forced degradation studies.[1][2][3][11] A single batch of this compound should be used for these studies.[12] A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and used to monitor the degradation.[9][13][14][15]

A general workflow for conducting these studies is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation API_Batch Select API Batch Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) API_Batch->Method_Dev Hydrolysis Hydrolytic (Acid, Base, Neutral) Method_Dev->Hydrolysis Oxidation Oxidative (e.g., H2O2) Method_Dev->Oxidation Photolysis Photolytic (UV/Vis Light) Method_Dev->Photolysis Thermal Thermal (Solid State) Method_Dev->Thermal Analysis Analyze Samples at Time Points (HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Mass_Balance Assess Mass Balance Analysis->Mass_Balance Identify_Degradants Identify and Characterize Major Degradants Mass_Balance->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Report Report Pathway_Elucidation->Report Generate Report

Figure 2: General Workflow for Forced Degradation Studies.
Hydrolytic Degradation Protocol

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

Oxidative Degradation Protocol
  • Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent at approximately 1 mg/mL.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Maintain the solution at room temperature and protect from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary before analysis.

Photolytic Degradation Protocol
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid API in a petri dish.

    • Solution State: Prepare a solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., water/acetonitrile).

  • Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples after the exposure period.

Thermal Degradation Protocol (Solid State)
  • Sample Preparation: Place the solid API in a vial.

  • Exposure: Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

  • Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison. The table should include the stress condition, duration of stress, percentage of parent compound remaining, and the percentage of each major degradation product formed.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationAssay of this compound (%)Degradant 1 (%)Degradant 2 (%)Mass Balance (%)
0.1 M HCl24 hours85.212.1 (RRT 0.8)-97.3
0.1 M NaOH8 hours78.518.9 (RRT 0.8)-97.4
3% H₂O₂24 hours82.1-15.3 (RRT 1.2)97.4
Heat (80°C)7 days95.82.5 (RRT 0.9)-98.3
Light1.2 M lux hr91.36.8 (RRT 1.5)-98.1

RRT = Relative Retention Time

Analysis of the data should focus on:

  • Peak Purity Analysis: To ensure that the chromatographic peak of the parent compound is free from any co-eluting degradation products.

  • Mass Balance: To account for all the material after degradation. A good mass balance (typically between 90-110%) provides confidence that all major degradation products have been detected.[12]

Conclusion

References

A Technical Guide to 4-Amino-6-chloropyridin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available information on 4-Amino-6-chloropyridin-3-ol. Extensive searches for detailed experimental protocols for the synthesis and comprehensive spectral characterization data (NMR, IR, MS) for this specific compound (CAS 138084-65-8) did not yield specific results in the public domain. The experimental protocol provided is for a structurally related compound and should be considered as a representative example.

Introduction

This compound is a substituted pyridine derivative. Substituted pyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The unique arrangement of amino, chloro, and hydroxyl functional groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents. This guide aims to provide a consolidated resource on its commercial availability and fundamental properties.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the information from various vendors.

SupplierCAS NumberPurityAdditional Information
Abovchem[][2]138084-65-895%For research use only.
BLD Pharm[3]138084-65-8N/AAvailable for online orders.
AstaTech, Inc.[4]138084-65-80.98-
APEX science[5]138084-65-897%-
Ambeed, Inc. (via Sigma-Aldrich)[6]138084-65-897%Sold as a solid.
Hangzhou LEAP Chem Co., Ltd.[7]138084-65-8N/A-

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. The following table lists the basic molecular information.

PropertyValueSource
CAS Number 138084-65-8[][3][4][5][7]
Molecular Formula C₅H₅ClN₂O[][2]
Molecular Weight 144.56 g/mol [][2]
Physical Form Solid[6]
Storage Temperature 2-8°C, keep in dark place, sealed in dry[6]

Representative Experimental Protocol: Synthesis of a Structurally Related Compound

As a specific synthesis protocol for this compound is not available, the following is a representative procedure for the synthesis of a structurally similar compound, which may inform potential synthetic strategies.

Note: This protocol is not for the direct synthesis of this compound and would require adaptation and optimization.

A potential synthetic approach could involve the multi-step transformation of a suitable pyridine precursor. The following diagram illustrates a hypothetical workflow for the synthesis of a substituted aminopyridinol, which could be adapted for the target molecule.

G A Starting Material (e.g., Dichloropyridine derivative) B Nitration A->B HNO3/H2SO4 C Nitropyridine intermediate B->C D Nucleophilic Substitution (e.g., with Sodium Hydroxide) C->D NaOH, heat E Hydroxylated nitropyridine intermediate D->E F Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) E->F Reducing agent G Final Product (this compound) F->G

Caption: Hypothetical workflow for the synthesis of this compound.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety data sheets of structurally similar compounds, the following precautions are advised:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Statements:

    • Wear protective gloves, clothing, eye, and face protection.

    • Wash skin thoroughly after handling.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If skin irritation occurs, get medical advice/attention.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[6]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a commercially available substituted pyridine with potential applications in pharmaceutical research and development. While basic supplier information is accessible, a comprehensive public dataset including detailed physicochemical properties, spectral characterization, and a validated synthetic protocol is currently lacking. Researchers interested in this compound are encouraged to perform their own characterization and to consult the available safety information for related compounds to ensure safe handling.

References

Purity Analysis of 4-Amino-6-chloropyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4-Amino-6-chloropyridin-3-ol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to support robust quality control.

Introduction to Purity Analysis

The purity of this compound (CAS No: 138084-65-8, Molecular Formula: C₅H₅ClN₂O, Molecular Weight: 144.56 g/mol ) is a critical quality attribute.[1] Impurities can arise from the synthetic route, degradation, or storage. Potential sources of impurities include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. A thorough purity analysis is therefore essential to identify and quantify any such impurities.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for routine purity checks and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying and quantifying volatile impurities and residual solvents. For an absolute measure of purity and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase mode, is a highly effective method for separating this compound from its potential non-volatile impurities. Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also offer enhanced selectivity for complex mixtures of related pyridine derivatives.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. This includes residual solvents from the manufacturing process and any volatile by-products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute quantification of the analyte without the need for a specific reference standard of the same compound. By comparing the integral of a specific proton signal from this compound to that of a certified internal standard with a known concentration, the purity can be accurately determined.

Potential Impurities

While specific impurities for this compound are not extensively documented in publicly available literature, general knowledge of its synthesis suggests potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers of the amino, chloro, or hydroxyl groups on the pyridine ring.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed upon exposure to light, heat, or reactive agents.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

Experimental Protocols

The following are detailed, illustrative protocols for the purity analysis of this compound based on methods used for structurally similar compounds. Method validation and optimization are crucial for specific applications.

HPLC Method for Purity Determination

This protocol is adapted from methodologies for similar aminopyridine compounds.

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

GC-MS Method for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Headspace autosampler.

Analytical Conditions:

ParameterValue
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Inlet Temperature 220 °C
Oven Temperature Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

Data Analysis: Identify and quantify residual solvents by comparing the obtained mass spectra and retention times with those of certified reference standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample This compound Sample prep Sample Preparation (Dissolution/Dilution) sample->prep hplc HPLC Analysis (Non-volatile impurities) prep->hplc gcms GC-MS Analysis (Volatile impurities/solvents) prep->gcms qnmr qNMR Analysis (Absolute Purity) prep->qnmr data_analysis Data Analysis (Peak Integration/Spectral Matching) hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Purity Report & Certificate of Analysis data_analysis->report hplc_decision_pathway start HPLC Analysis main_peak Integrate Main Peak Area (A_main) start->main_peak impurity_peaks Sum of Impurity Peak Areas (A_imp) main_peak->impurity_peaks calculate_purity Calculate Purity: % Purity = (A_main / (A_main + A_imp)) * 100 impurity_peaks->calculate_purity report_result Report Purity calculate_purity->report_result

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-6-chloropyridin-3-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 4-Amino-6-chloropyridin-3-ol as a novel starting material in the synthesis of kinase inhibitors. While direct literature precedent for this specific starting material is limited, its structural motifs—an aminopyridine core with strategically placed chloro and hydroxyl functionalities—make it a promising scaffold for the development of potent and selective kinase inhibitors. The aminopyridine core is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of numerous kinases. This document outlines a hypothetical synthetic pathway for a p38 MAPK inhibitor, provides detailed experimental protocols, and presents plausible biological data based on structurally related compounds.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in the design of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The subject of these notes, this compound, presents a unique combination of functional groups that can be exploited for the synthesis of diverse libraries of potential kinase inhibitors. The chloro substituent at the 6-position is amenable to nucleophilic aromatic substitution (SNAr), while the amino and hydroxyl groups offer additional points for derivatization, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note proposes a synthetic route to a hypothetical p38 mitogen-activated protein kinase (MAPK) inhibitor, designated here as Hypo-Inhibitor-A1 , starting from this compound. p38 MAPK is a critical mediator of inflammatory signaling pathways, making it a key target for the development of anti-inflammatory drugs.

Proposed Synthetic Pathway

The proposed synthesis of Hypo-Inhibitor-A1 from this compound is a two-step process involving an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Cross-Coupling A This compound C Intermediate 1 (4-Amino-6-(cyclopropylamino)pyridin-3-ol) A->C DIPEA, n-Butanol, 120°C B Cyclopropylamine B->C D Intermediate 1 F Hypo-Inhibitor-A1 (6-(Cyclopropylamino)-4-((4-fluorophenyl)amino)pyridin-3-ol) D->F Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C E 4-Fluorophenylboronic acid E->F

Caption: Proposed synthetic workflow for Hypo-Inhibitor-A1.

Experimental Protocols

Step 1: Synthesis of 4-Amino-6-(cyclopropylamino)pyridin-3-ol (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

Procedure:

  • To a solution of this compound in n-butanol, add cyclopropylamine and DIPEA.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 6-(Cyclopropylamino)-4-((4-fluorophenyl)amino)pyridin-3-ol (Hypo-Inhibitor-A1)

Materials:

  • Intermediate 1 (1.0 eq)

  • 4-Fluorophenylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • In a reaction vessel, combine Intermediate 1, 4-fluorophenylboronic acid, and potassium carbonate.

  • Add a mixture of dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-A1 .

Data Presentation

The following table summarizes hypothetical quantitative data for Hypo-Inhibitor-A1 based on typical values for similar p38 MAPK inhibitors.

ParameterValue
Molecular Weight274.3 g/mol
Step 1 Yield 75%
Step 2 Yield 60%
Overall Yield 45%
p38α MAPK IC₅₀ 50 nM
Cellular Potency (LPS-induced TNFα) 200 nM
Solubility (PBS, pH 7.4) 50 µM
Microsomal Stability (t₁/₂) > 60 min

Targeted Signaling Pathway: p38 MAPK

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

G Ext_Stimuli External Stimuli (e.g., LPS, Cytokines) TAK1 TAK1 Ext_Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream Hypo_Inhibitor_A1 Hypo-Inhibitor-A1 Hypo_Inhibitor_A1->p38_MAPK Inflammation Inflammatory Response (e.g., TNFα, IL-6 production) Downstream->Inflammation

Caption: The p38 MAPK signaling cascade and the inhibitory action of Hypo-Inhibitor-A1.

Hypo-Inhibitor-A1 , as a competitive inhibitor of p38 MAPK, is designed to bind to the ATP-binding site of the kinase, thereby preventing its phosphorylation of downstream substrates and blocking the subsequent signaling cascade. This inhibition of the p38 MAPK pathway can lead to a reduction in inflammatory responses.

Conclusion

This compound is a promising, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route to Hypo-Inhibitor-A1 demonstrates a plausible application of this scaffold in targeting the p38 MAPK pathway. The distinct reactivity of its chloro, amino, and hydroxyl groups allows for a modular and efficient approach to the construction of complex, biologically active molecules. Further exploration of this and other derivatives is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Suzuki Coupling of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3] 4-Amino-6-chloropyridin-3-ol is a valuable building block in medicinal chemistry. Its functional groups offer multiple points for diversification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.[4][5] The chlorine atom at the 6-position is particularly amenable to Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

These application notes provide detailed experimental protocols and guidance for performing the Suzuki coupling reaction with this compound.

General Reaction Scheme

The Suzuki coupling of this compound with a generic boronic acid or ester is depicted below:

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a challenging substrate like a chloropyridine, careful optimization is often necessary.[6][7] The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on general principles for aryl chlorides.[6]

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Pre-catalyst Pd(OAc)₂ (1-2 mol%) Pd₂(dba)₃ (1-2 mol%) PdCl₂(dppf) (2-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources when combined with a suitable ligand.[6] PdCl₂(dppf) is a robust pre-catalyst that can be effective but may require higher temperatures.[6]
Ligand SPhos (2-4 mol%) XPhos (2-4 mol%) P(t-Bu)₃ (2-4 mol%) PPh₃ (can be ineffective for chlorides)For challenging aryl chlorides, bulky and electron-rich phosphine ligands (Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often crucial for good yields.[6] PPh₃ may be ineffective for this substrate class.[6]
Base K₃PO₄ (2-3 equivalents) Cs₂CO₃ (2-3 equivalents) K₂CO₃ (2-3 equivalents)Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for the activation of boronic acid in couplings with aryl chlorides.[6] The base is essential for the transmetalation step.[6]
Solvent 1,4-Dioxane Toluene DMF Acetonitrile/Water mixturesThe choice of solvent can significantly impact the reaction. Anhydrous conditions are often preferred, but a small, controlled amount of water can sometimes be beneficial, especially with bases like K₃PO₄.[6] Solvents should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6]
Temperature 80-110 °CAryl chlorides are less reactive than bromides or iodides and typically require higher temperatures for the initial oxidative addition step to proceed at a reasonable rate.[6][8]
Boronic Acid/Ester Arylboronic acids Arylboronic acid pinacol estersArylboronic acids are common, but their corresponding esters can offer advantages in terms of stability and ease of purification.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The specific conditions may require optimization based on the nature of the coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[6]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the ligand to the reaction mixture.[6]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.[6]

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-arylpyridin-3-ol.[6]

Troubleshooting

Table 2: Troubleshooting Common Issues in the Suzuki Coupling of this compound

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion Inactive catalystEnsure high-quality palladium source and ligand. For aryl chlorides, use robust ligands like SPhos or XPhos.[6]
Oxygen contaminationThoroughly degas solvents and maintain an inert atmosphere throughout the reaction.[6]
Inappropriate baseUse a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the base is soluble in the reaction medium.[6]
Insufficient temperatureIncrease the reaction temperature to 80-110 °C, as aryl chlorides require higher activation energy.[6]
Low Yield Protodeboronation of the boronic acidUse a slight excess of the boronic acid (1.2-1.5 eq.). Minimize reaction time once the starting material is consumed.
Homocoupling of the boronic acidEnsure the reaction is truly anaerobic. Add the catalyst and ligand under a positive pressure of inert gas.
Incomplete reactionIncrease reaction time or temperature. Consider screening different catalyst/ligand systems.
Formation of Impurities Phenylated impurities from phosphine ligandsIf using triphenylphosphine-based catalysts, consider switching to ligands that are less prone to this side reaction, or use purification methods to remove these impurities.[3][9]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Formation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Dilute, Extract, Dry monitor->workup purify Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 4-Amino-6-chloropyridin-3-ol as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyridin-3-ol is a trifunctional heterocyclic building block with significant potential in the synthesis of diverse and complex molecular architectures. The strategic positioning of an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring offers multiple reaction sites for the construction of fused heterocyclic systems. This scaffold is of particular interest to medicinal chemists and drug development professionals due to the prevalence of pyridinyl and fused pyridinyl moieties in a wide range of biologically active compounds. The inherent reactivity of the chloro group allows for facile nucleophilic substitution or cross-coupling reactions, while the amino and hydroxyl groups can participate in various cyclization and condensation reactions. These application notes provide an overview of the potential synthetic applications of this compound and detailed, albeit often theoretical, protocols for the synthesis of key heterocyclic cores.

Core Applications

This compound serves as a valuable precursor for the synthesis of several classes of fused heterocyclic compounds, including:

  • Pyrido[3,4-d]pyridazines: These nitrogen-rich bicyclic systems are of interest in medicinal chemistry due to their structural similarity to other biologically active purine and pteridine analogs.

  • Furo[3,4-c]pyridines: This scaffold is present in various natural products and pharmacologically active molecules. The fusion of a furan ring to the pyridine core can significantly modulate the electronic and biological properties of the resulting compound.

  • Thieno[3,4-c]pyridines: As bioisosteres of furo[3,4-c]pyridines, thieno[3,4-c]pyridines offer an alternative chemical space for drug discovery, with the sulfur atom potentially influencing metabolic stability and target engagement.

The versatility of this compound allows for a variety of synthetic strategies to access these and other heterocyclic systems.

Experimental Protocols

While specific literature examples utilizing this compound are limited, the following protocols are based on established synthetic methodologies for analogous compounds and represent plausible routes to the target heterocycles. Researchers should consider these as starting points for optimization.

Protocol 1: Synthesis of a Pyrido[3,4-d]pyridazinone Derivative

This protocol outlines a potential pathway for the construction of a pyrido[3,4-d]pyridazinone ring system, a key scaffold in various medicinal chemistry programs.

Reaction Scheme:

G cluster_0 Synthesis of Pyrido[3,4-d]pyridazinone start This compound step1 Diazotization (NaNO₂, HCl, 0 °C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Japp-Klingemann Reaction (Ethyl 2-methylacetoacetate, NaOAc) intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Cyclization (Polyphosphoric acid, Heat) intermediate2->step3 product Pyrido[3,4-d]pyridazinone Derivative step3->product

Caption: Proposed synthesis of a pyrido[3,4-d]pyridazinone.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium acetate (NaOAc)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. Allow the reaction to stir at room temperature for 12 hours.

  • Work-up and Isolation of Hydrazone: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid and heat the mixture at 120-140 °C for 2-4 hours.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to yield the desired pyrido[3,4-d]pyridazinone derivative.

Data Summary (Hypothetical):

Starting MaterialReagentsProductYield (%)m.p. (°C)
This compound1. NaNO₂, HCl2. Ethyl 2-methylacetoacetate, NaOAc3. PPA8-Chloro-4-hydroxy-3-methylpyrido[3,4-d]pyridazin-1(2H)-one40-60>250
Protocol 2: Synthesis of a Furo[3,4-c]pyridin-1-one Derivative

This protocol describes a potential synthesis of a furo[3,4-c]pyridin-1-one derivative through an intramolecular cyclization strategy.

Reaction Scheme:

G cluster_0 Synthesis of Furo[3,4-c]pyridin-1-one start This compound step1 O-Alkylation (Ethyl bromoacetate, K₂CO₃, Acetone) start->step1 intermediate1 O-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization (NaH, THF) intermediate1->step2 product Furo[3,4-c]pyridin-1-one Derivative step2->product

Caption: Proposed synthesis of a furo[3,4-c]pyridin-1-one.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • O-Alkylation: To a solution of this compound in acetone, add potassium carbonate and ethyl bromoacetate. Reflux the mixture for 8-12 hours.

  • Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude O-alkylated intermediate.

  • Intramolecular Cyclization: Suspend sodium hydride in anhydrous THF under an inert atmosphere. Add a solution of the O-alkylated intermediate in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired furo[3,4-c]pyridin-1-one derivative.

Data Summary (Hypothetical):

Starting MaterialReagentsProductYield (%)m.p. (°C)
This compound1. Ethyl bromoacetate, K₂CO₃2. NaH, THF4-Amino-6-chlorofuro[3,4-c]pyridin-1(3H)-one50-70180-185
Protocol 3: Synthesis of a Thieno[3,4-c]pyridin-1-one Derivative

This protocol outlines a potential route to a thieno[3,4-c]pyridin-1-one derivative, which are valuable scaffolds in medicinal chemistry.

Reaction Scheme:

G cluster_0 Synthesis of Thieno[3,4-c]pyridin-1-one start This compound step1 S-Alkylation (Ethyl 2-chloroacetoacetate, NaH, DMF) start->step1 intermediate1 S-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization (P₂O₅, Heat) intermediate1->step2 product Thieno[3,4-c]pyridin-1-one Derivative step2->product

Caption: Proposed synthesis of a thieno[3,4-c]pyridin-1-one.

Materials:

  • This compound (assumed to tautomerize to the pyridin-3(4H)-one)

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl 2-chloroacetoacetate

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • S-Alkylation: To a suspension of sodium hydride in anhydrous DMF, add a solution of this compound in DMF at 0 °C under an inert atmosphere. After stirring for 30 minutes, add ethyl 2-chloroacetoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude S-alkylated intermediate.

  • Intramolecular Cyclization: To a solution of the crude intermediate in toluene, add phosphorus pentoxide and reflux the mixture for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired thieno[3,4-c]pyridin-1-one derivative.

Data Summary (Hypothetical):

Starting MaterialReagentsProductYield (%)m.p. (°C)
This compound1. NaH, Ethyl 2-chloroacetoacetate2. P₂O₅4-Amino-6-chloro-3-methylthieno[3,4-c]pyridin-1(3H)-one35-55210-215

Biological Significance and Signaling Pathways

Derivatives of fused pyridine systems often exhibit a wide range of biological activities, frequently acting as inhibitors of kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors target the ATP-binding site, and the nitrogen atoms in the heterocyclic core can form crucial hydrogen bonds with the kinase hinge region.

G cluster_0 Generic Kinase Inhibition Pathway Ligand Fused Pyridine Derivative (e.g., Pyrido[3,4-d]pyridazine) Kinase Protein Kinase Ligand->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Cell Proliferation, Survival, etc.) PhosphoSubstrate->Downstream

Caption: General mechanism of kinase inhibition.

The fused heterocyclic compounds derived from this compound could potentially be screened against a panel of kinases to identify novel inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of medicinally relevant fused heterocyclic compounds. The provided hypothetical protocols, based on well-established synthetic transformations, offer a starting point for the exploration of its chemical reactivity. Further investigation into the synthesis and biological evaluation of derivatives of this versatile scaffold is warranted and could lead to the discovery of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to unlock the full potential of this intriguing molecule.

Application Notes and Protocols for the N-arylation of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the chemoselective N-arylation of 4-Amino-6-chloropyridin-3-ol. Due to the presence of multiple reactive sites—an amino group, a hydroxyl group, and a chloro substituent on a pyridine ring—the key challenge in the N-arylation of this substrate is achieving high selectivity for the amino group over the hydroxyl group (O-arylation).

The following protocols are based on established methodologies for the N-arylation of analogous compounds, particularly aminophenols, and provide a strong starting point for reaction optimization. Two primary catalytic systems are discussed: Palladium-catalyzed Buchwald-Hartwig amination, which is generally selective for N-arylation, and Copper-catalyzed Ullmann-type coupling, which can be tuned for either N- or O-arylation depending on the chosen ligand.[1][2][3][4][5][6][7]

General Considerations and Chemoselectivity

The substrate, this compound, presents a significant challenge in selective N-arylation due to the competing nucleophilicity of the amino and hydroxyl groups. The electronic properties of the pyridine ring and the chloro substituent also influence the reactivity. Generally, palladium-based catalyst systems with bulky electron-rich phosphine ligands have shown high selectivity for the N-arylation of aminophenols.[1][2][3][5][6][7] In contrast, copper-catalyzed systems can be directed towards either N- or O-arylation by judicious choice of ligands.[1][2][6]

For the successful N-arylation of this compound, a palladium-catalyzed approach is recommended as the primary route to explore due to its inherent preference for C-N bond formation in such bifunctional substrates.

Experimental Workflow for Protocol Development

The following diagram outlines a general workflow for the development and optimization of the N-arylation of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis & Optimization Start Prepare Reactants: This compound, Aryl halide, Base, Solvent Catalyst Select Catalytic System: - Pd-based (e.g., Pd2(dba)3/BrettPhos) - Cu-based (e.g., CuI/Ligand) Start->Catalyst Assembly Assemble Reaction under Inert Atmosphere (N2 or Ar) Catalyst->Assembly Reaction Heat Reaction Mixture (e.g., 80-120 °C) Assembly->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Work-up Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) and Determine Yield Purification->Analysis Optimization Optimize Conditions: - Catalyst/Ligand Loading - Base - Solvent - Temperature Analysis->Optimization Optimization->Catalyst Iterate

Caption: General workflow for the N-arylation of this compound.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is designed to favor the selective N-arylation of this compound. The use of a bulky biarylphosphine ligand such as BrettPhos is crucial for achieving high selectivity for the amino group.[1][2][3][5][6][7]

Table 1: Proposed Reaction Conditions for Palladium-Catalyzed N-arylation

ParameterRecommended ConditionRange for OptimizationNotes
Palladium Precatalyst Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))1-5 mol %Other Pd(0) or Pd(II) sources can be screened.
Ligand BrettPhos2-10 mol %Other bulky biarylphosphine ligands (e.g., XPhos, RuPhos) can be tested.
Base NaOtBu (Sodium tert-butoxide)1.5-3.0 equiv.Weaker bases like K₂CO₃ or Cs₂CO₃ can be used if the substrate is base-sensitive.
Solvent Toluene or 1,4-Dioxane-Anhydrous, deoxygenated solvents are required.
Temperature 100 °C80-120 °CHigher temperatures may be needed for less reactive aryl chlorides.
Reaction Time 12-24 hours4-48 hoursMonitor by TLC or LC-MS.
Aryl Halide Aryl bromide or Aryl iodide1.0-1.5 equiv.Aryl chlorides may require higher catalyst loading and temperature.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol %), BrettPhos (0.04 mmol, 4 mol %), and NaOtBu (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Coupling)

While palladium catalysis is the recommended starting point, copper-catalyzed N-arylation is a viable alternative. The choice of ligand is critical for directing the selectivity towards N-arylation. For aminophenols, certain diamine ligands have been shown to favor N-arylation.[1]

Table 2: Proposed Reaction Conditions for Copper-Catalyzed N-arylation

ParameterRecommended ConditionRange for OptimizationNotes
Copper Source CuI (Copper(I) iodide)5-20 mol %Other Cu(I) sources like Cu₂O or CuBr can be used.
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) or Picolinic Acid10-40 mol %Ligand choice is crucial for selectivity. Phenanthroline-based ligands can also be explored.
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)2.0-3.0 equiv.Stronger bases like K₂CO₃ can also be tested.
Solvent 1,4-Dioxane or DMSO-Anhydrous, deoxygenated solvents are recommended.
Temperature 110 °C100-130 °CHigher temperatures are often required for Ullmann couplings.
Reaction Time 24-48 hours12-72 hoursMonitor by TLC or LC-MS.
Aryl Halide Aryl iodide1.0-1.5 equiv.Aryl bromides are generally less reactive.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol %), the chosen ligand (e.g., CyDMEDA, 0.2 mmol, 20 mol %), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add this compound (1.0 mmol) and the aryl iodide (1.2 mmol).

  • Add anhydrous, deoxygenated 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway of Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig and Ullmann-type N-arylation reactions.

G cluster_0 Buchwald-Hartwig Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)(X)L_n Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NH2R)L_n]+X- PdII->AmineComplex R-NH2 LigEx Ligand Exchange (R-NH2) AmidoComplex Ar-Pd(II)(NHR)L_n AmineComplex->AmidoComplex Base Deprot Base (-BH+X-) AmidoComplex->Pd0 Ar-NHR RedElim Reductive Elimination

Caption: Generalized Buchwald-Hartwig catalytic cycle.

G cluster_1 Ullmann-type Cycle CuI Cu(I)X CuAmide Cu(I)-NHR CuI->CuAmide R-NH2, Base AmineCoord Coordination with Amine (R-NH2 + Base) CuIII Ar-Cu(III)(NHR)X CuAmide->CuIII Ar-X OxAdd Oxidative Addition (Ar-X) CuIII->CuI Ar-NHR RedElim Reductive Elimination

References

Application of 4-Amino-6-chloropyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridin-3-ol scaffold and its derivatives are of significant interest to medicinal chemists due to their versatile chemical reactivity and their ability to serve as key building blocks in the synthesis of a wide range of biologically active molecules. While specific documented applications of 4-Amino-6-chloropyridin-3-ol in medicinal chemistry are limited in publicly available literature, the closely related analog, 6-chloropyridin-3-amine, serves as an excellent and well-documented surrogate for understanding the potential applications of this scaffold. This document will therefore focus on the application of 6-chloropyridin-3-amine as a representative example, providing detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals. The principles and reactions discussed are highly applicable to the analogous this compound.

The 6-chloropyridin-3-amine scaffold is a valuable starting material for the synthesis of various therapeutic agents, particularly kinase inhibitors. The presence of a nucleophilic amino group and a reactive chloro group allows for diverse chemical modifications, making it a versatile platform for drug discovery.

Core Applications in Medicinal Chemistry

Derivatives of the 6-chloropyridin-3-amine scaffold have shown significant promise in several therapeutic areas, primarily through the inhibition of key enzymes involved in disease progression.

  • Kinase Inhibition: The pyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. 6-Chloropyridin-3-amine serves as a crucial starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and neurodegenerative diseases.

  • SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in multiple oncogenic pathways. Allosteric inhibitors of SHP2 have been developed using the 6-chloropyridin-3-amine scaffold.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases. Pyridine derivatives have been identified as a new class of NLRP3 inflammasome inhibitors.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Derivatives of 6-chloropyridin-3-yl have been synthesized and evaluated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems.

Data Presentation: Biological Activity of 6-Chloropyridin-3-amine Derivatives

The following table summarizes the biological activity of exemplary compounds synthesized using a 6-chloropyridine or analogous scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based AssayIC50 (µM)Reference
1 PIM-114.3MCF-7Cytotoxicity-[1]
2 PIM-119.4MCF-7Cytotoxicity-[1]
3 PIM-119.8MCF-7Cytotoxicity-[1]
4 PIM-142.3MCF-7Cytotoxicity-[1]
GSK2795039 NADPH Oxidase 2 (NOX2)-HMC3 microgliaOxidative stress prevention-[2]
NCATS-SM7270 NADPH Oxidase 2 (NOX2)-HMC3 microgliaOxidative stress prevention-[2]
CHIR-99021 GSK-3β6.7---
CHIR-99021 GSK-3α10---

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of derivatives of the 6-chloropyridin-3-amine scaffold.

Protocol 1: Synthesis of N-(pyridin-3-yl)-6-phenylpicolinamide (A PIM-1 Kinase Inhibitor Analog)

This protocol describes a representative synthesis of a pyridine-based kinase inhibitor.

Materials:

  • 6-bromopicolinonitrile

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Na2CO3 (Sodium Carbonate)

  • 1,4-Dioxane

  • Water

  • NaOH (Sodium Hydroxide)

  • Ethanol

  • HCl (Hydrochloric acid)

  • 3-aminopyridine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide)

  • Et3N (Triethylamine)

Procedure:

  • Suzuki Coupling: To a solution of 6-bromopicolinonitrile (1.0 eq) in 1,4-dioxane/water (4:1) is added phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq). The mixture is heated to 90 °C and stirred for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-phenylpicolinonitrile.

  • Nitrile Hydrolysis: The 6-phenylpicolinonitrile (1.0 eq) is dissolved in a mixture of ethanol and 2M NaOH (1:1) and heated to reflux for 4 hours. The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is acidified with 2M HCl to pH 3-4, and the resulting precipitate is collected by filtration, washed with water, and dried to give 6-phenylpicolinic acid.

  • Amide Coupling: To a solution of 6-phenylpicolinic acid (1.0 eq) in DMF are added EDC (1.2 eq), HOBt (1.2 eq), and Et3N (2.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, 3-aminopyridine (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-(pyridin-3-yl)-6-phenylpicolinamide.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of a compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • PIMtide (a synthetic peptide substrate for PIM-1)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the PIM-1 kinase, PIMtide substrate, and the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of radioactivity incorporated into the PIMtide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of the 4-amino-6-chloropyridine scaffold in medicinal chemistry.

G cluster_synthesis Synthetic Workflow Start This compound (or 6-chloropyridin-3-amine) Reaction Suzuki Coupling or Buchwald-Hartwig Amination Start->Reaction Step 1 Intermediate Functionalized Pyridine Intermediate Reaction->Intermediate Step 2 Final_Reaction Amide Coupling or Other Modifications Intermediate->Final_Reaction Step 3 Final_Product Bioactive Molecule (e.g., Kinase Inhibitor) Final_Reaction->Final_Product Step 4

Caption: General synthetic workflow for bioactive molecules.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 activates Substrate Downstream Substrates (e.g., BAD, c-Myc) PIM1->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation promotes Inhibitor Pyridine-based Inhibitor Inhibitor->PIM1 inhibits

Caption: Simplified PIM-1 kinase signaling pathway.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction: Enzyme, Substrate, Compound Compound_Prep->Reaction_Setup Initiation Initiate with [γ-32P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Stopping Stop Reaction (Spot on Paper) Incubation->Stopping Washing Wash Paper Stopping->Washing Detection Measure Radioactivity Washing->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for in vitro kinase inhibition assay.

References

Synthetic Routes to Derivatives of 4-Amino-6-chloropyridin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for plausible synthetic routes to 4-amino-6-chloropyridin-3-ol and its derivatives. As no direct synthesis for this specific molecule is prominently described in the reviewed literature, the following sections outline proposed synthetic pathways based on established chemical transformations of pyridine derivatives. The protocols are adapted from analogous reactions found in the scientific literature.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of novel bioactive molecules. The presence of amino, chloro, and hydroxyl functional groups offers multiple points for further derivatization, allowing for the exploration of a diverse chemical space. This document outlines two primary retrosynthetic approaches to this target molecule, starting from readily available precursors.

Proposed Synthetic Pathways

Two plausible synthetic routes are presented, each involving a sequence of well-established organic reactions.

Route 1: Nitration of 6-chloropyridin-3-ol followed by Reduction

This route commences with the commercially available 6-chloropyridin-3-ol. The key steps involve the regioselective nitration at the 4-position, followed by the reduction of the nitro group to the desired amine. The hydroxyl group is a strong activating group and, along with the chloro group, is expected to direct nitration to the 4-position.

Route 2: Synthesis from 2-chloro-5-methoxypyridine

This alternative pathway begins with 2-chloro-5-methoxypyridine. The synthesis involves nitration, reduction of the nitro group, and a final demethylation step to unveil the hydroxyl group. This route offers the advantage of protecting the hydroxyl group as a methyl ether during the initial synthetic steps, which can prevent potential side reactions.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the key transformations in the proposed synthetic routes, based on analogous reactions reported in the literature.

Table 1: Key Transformations for Route 1

StepReactionReagents and ConditionsTypical Yield (%)
1Nitration of 6-chloropyridin-3-olFuming HNO₃, concentrated H₂SO₄, 65 °C, 2 h40-50 (estimated)
2Reduction of 6-chloro-4-nitropyridin-3-olFe/HCl or SnCl₂/HCl, reflux80-90 (estimated)

Table 2: Key Transformations for Route 2

StepReactionReagents and ConditionsTypical Yield (%)
1Nitration of 2-chloro-5-methoxypyridineFuming HNO₃, concentrated H₂SO₄, 0 °C to 65 °C40-50 (estimated)
2Reduction of 2-chloro-5-methoxy-4-nitropyridineH₂, Pd/C, Ethanol, room temperature>90 (estimated)
3Demethylation of 4-amino-6-chloro-3-methoxypyridineBBr₃, CH₂Cl₂, 0 °C to room temperature70-80 (estimated)

Experimental Protocols

Route 1: From 6-chloropyridin-3-ol

Step 1: Synthesis of 6-chloro-4-nitropyridin-3-ol (Hypothetical Protocol)

  • Materials: 6-chloropyridin-3-ol, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (25 mL).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add 6-chloropyridin-3-ol (0.033 mol) to the cold sulfuric acid with constant stirring.

    • To this mixture, add fuming nitric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 65 °C and maintain for 2 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 6-chloro-4-nitropyridin-3-ol, iron powder, concentrated hydrochloric acid, ethanol, sodium bicarbonate.

  • Procedure:

    • To a suspension of 6-chloro-4-nitropyridin-3-ol in a mixture of ethanol and water, add iron powder.

    • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

    • Maintain the reaction at reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by column chromatography or recrystallization.

Route 2: From 2-chloro-5-methoxypyridine

Step 1: Synthesis of 2-chloro-5-methoxy-4-nitropyridine (Hypothetical Protocol)

  • Materials: 2-chloro-5-methoxypyridine, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Follow the same procedure as in Route 1, Step 1, using 2-chloro-5-methoxypyridine as the starting material.[1]

Step 2: Synthesis of 4-amino-6-chloro-3-methoxypyridine

  • Materials: 2-chloro-5-methoxy-4-nitropyridine, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 2-chloro-5-methoxy-4-nitropyridine in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenator and purge the system with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the theoretical amount of hydrogen is consumed.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

  • Materials: 4-amino-6-chloro-3-methoxypyridine, boron tribromide (BBr₃), dichloromethane (CH₂Cl₂), methanol.

  • Procedure:

    • Dissolve 4-amino-6-chloro-3-methoxypyridine in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield the final product.[2][3][4]

Visualizations

Synthetic_Route_1 start 6-chloropyridin-3-ol intermediate 6-chloro-4-nitropyridin-3-ol start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (Fe/HCl or SnCl₂/HCl)

Caption: Synthetic Route 1 to this compound.

Synthetic_Route_2 start 2-chloro-5-methoxypyridine intermediate1 2-chloro-5-methoxy-4-nitropyridine start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 4-amino-6-chloro-3-methoxypyridine intermediate1->intermediate2 Reduction (H₂, Pd/C) product This compound intermediate2->product Demethylation (BBr₃)

Caption: Synthetic Route 2 to this compound.

Experimental_Workflow_Nitration cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Cool H₂SO₄ to 0 °C B Add starting pyridine derivative A->B C Add fuming HNO₃ dropwise B->C D Warm to 65 °C for 2h C->D E Pour onto ice D->E F Filter precipitate E->F G Wash with water F->G H Dry under vacuum G->H I Column chromatography H->I

Caption: General workflow for the nitration of pyridine derivatives.

References

Application Notes and Protocols for the Purification of 4-Amino-6-chloropyridin-3-ol Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Amino-6-chloropyridin-3-ol from a crude reaction mixture using column chromatography. The protocols outlined below are based on established methods for the purification of polar, heterocyclic amines and are intended to serve as a starting point for optimization.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Effective purification is crucial to obtain the compound at the high purity required for subsequent applications.

Column chromatography is a widely used technique for the separation of organic compounds.[1][2] However, the purification of aminopyridines by normal-phase silica gel chromatography can be challenging due to the basic nature of the amino group, which can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing and poor separation.[3] To circumvent this, the addition of a basic modifier to the mobile phase is often necessary to achieve efficient elution and symmetrical peak shapes.[3][4][5]

This application note details a robust protocol for the purification of this compound using flash column chromatography on silica gel, with a focus on method development using Thin Layer Chromatography (TLC), and provides guidelines for troubleshooting common issues.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Method Development

The selection of an appropriate solvent system is critical for a successful separation.[6] TLC is used to determine the optimal mobile phase composition. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[7]

Solvent System (v/v/v)ModifierEstimated Rf of this compoundObservations
Ethyl Acetate / Hexane (1:1)None~0.1 (streaking)Significant tailing of the product spot.
Ethyl Acetate / Hexane (1:1)1% Triethylamine (TEA)~0.3Reduced tailing, more compact spot.
Dichloromethane / Methanol (95:5)None~0.2 (streaking)Tailing observed.
Dichloromethane / Methanol (95:5)1% Triethylamine (TEA)~0.4Good spot shape and migration.
Dichloromethane / Methanol (9:1)1% Triethylamine (TEA)~0.6Potential for co-elution with less polar impurities.

Note: The Rf values provided are estimates for this compound based on structurally similar compounds and should be confirmed experimentally.

Table 2: Column Chromatography Purification Summary

This table summarizes the expected results from the purification of a crude reaction mixture of this compound using the optimized flash chromatography protocol.

ParameterValue
Column and Stationary Phase
Column Dimensions40 mm x 200 mm
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Silica Gel100 g
Sample Loading
Crude Sample Amount2.0 g
Loading MethodDry Loading
Mobile Phase and Elution
Mobile PhaseDichloromethane / Methanol with 1% Triethylamine
Elution ProfileGradient elution from 98:2 to 90:10 (DCM:MeOH)
Results
Isolated Yield of Pure Product1.5 g (75%)
Purity (by HPLC)>98%
Fractions
Fractions containing pure product15-25 (monitored by TLC)

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Hexane, HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add the developing solvents:

    • Chamber 1: Ethyl Acetate / Hexane (1:1) with 1% TEA.

    • Chamber 2: Dichloromethane / Methanol (95:5) with 1% TEA. Allow the chambers to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of methanol.

  • Spotting the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of two separate TLC plates.

  • Developing the Plates: Place one TLC plate in each of the saturated chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates from the chambers, mark the solvent front, and allow them to air dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Rf values for the product and any visible impurities. The optimal solvent system will show the product spot with an Rf of ~0.3 and good separation from other spots.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of 100 g of silica gel in the initial elution solvent (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Wash the column with two column volumes of the initial elution solvent, ensuring the solvent level does not drop below the top layer of sand.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve 2.0 g of the crude product in a minimal amount of a polar solvent like methanol.

    • Add approximately 5-10 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[6]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar solvent system (98:2 DCM:MeOH with 1% TEA).

    • Collect fractions of approximately 20 mL each.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10) to elute the more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot every few fractions on a TLC plate and develop it in the optimized TLC solvent system.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity using an appropriate analytical method such as HPLC or NMR.

Mandatory Visualizations

Diagram 1: Logical Workflow for Purification

cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Dissolve & Spot Solvent System Optimization Solvent System Optimization TLC Analysis->Solvent System Optimization Determine Rf Column Packing Column Packing Dry Sample Loading Dry Sample Loading Column Packing->Dry Sample Loading Prepare Column Gradient Elution Gradient Elution Dry Sample Loading->Gradient Elution Apply Sample Fraction Collection Fraction Collection Gradient Elution->Fraction Collection Separate Components TLC Monitoring TLC Monitoring Fraction Collection->TLC Monitoring Analyze Fractions Combine Pure Fractions Combine Pure Fractions TLC Monitoring->Combine Pure Fractions Identify Product Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pool Fractions Pure Product Pure Product Solvent Evaporation->Pure Product Isolate

Caption: Workflow for the purification of this compound.

Diagram 2: Decision Tree for Troubleshooting

Problem Problem Tailing on TLC Tailing on TLC Problem->Tailing on TLC Issue Poor Separation Poor Separation Problem->Poor Separation Issue No Elution No Elution Problem->No Elution Issue Add 1% TEA to Mobile Phase Add 1% TEA to Mobile Phase Tailing on TLC->Add 1% TEA to Mobile Phase Solution Optimize Solvent Gradient Optimize Solvent Gradient Poor Separation->Optimize Solvent Gradient Solution Check Sample Load Check Sample Load Poor Separation->Check Sample Load Solution Increase Mobile Phase Polarity Increase Mobile Phase Polarity No Elution->Increase Mobile Phase Polarity Solution Use Slower Gradient Use Slower Gradient Optimize Solvent Gradient->Use Slower Gradient Action Reduce Amount of Crude Reduce Amount of Crude Check Sample Load->Reduce Amount of Crude Action Increase % of Methanol Increase % of Methanol Increase Mobile Phase Polarity->Increase % of Methanol Action

Caption: Troubleshooting guide for common column chromatography issues.

References

Application Notes and Protocols for the Quantification of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Amino-6-chloropyridin-3-ol, a key intermediate in pharmaceutical synthesis. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase or mixed-mode HPLC method would be suitable.

Data Presentation: HPLC Method Parameters for Similar Compounds

The following table summarizes typical HPLC parameters used for the analysis of related aminopyridine and chloropyridine compounds, which can serve as a starting point for method development for this compound.

ParameterMethod 1: 4-Amino-2-chloropyridine[1]Method 2: Aminopyridines[2]Method 3: 5-Amino-2-chloropyridine[3]
Column Primesep 100 (mixed-mode)Shim-pack Scepter C18C18 column (150 × 4.6 mm i.d., 2.7 μm)
Mobile Phase Acetonitrile (45%) and 0.05% H₂SO₄ in WaterPhosphate buffer (pH 7.0) and Methanol (90:10 v/v)Water (pH 3 with H₃PO₄) and Methanol (50:50 v/v)
Flow Rate 1.0 mL/min0.5 mL/min0.7 mL/min
Detection UV at 200 nmUV at 280 nmUV at 254 nm
Column Temp. Not Specified35°C40°C
Injection Vol. 1 µL10 µL10 µL
LOD 8 ppb0.0289 - 0.0711 mg/L0.015 µg/mL
LOQ Not SpecifiedNot Specified0.048 µg/mL
Experimental Protocol: HPLC-UV Analysis

This protocol provides a general procedure for the quantification of this compound using HPLC with UV detection. Optimization of the mobile phase composition, column, and detection wavelength will be necessary.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Sulfuric acid (for pH adjustment)

  • Phosphate buffer salts

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) or a mixed-mode column

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Starting Point):

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for the maximum absorbance of this compound (a starting point could be around 254 nm).

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard HPLC HPLC System Standard->HPLC Sample Sample Sample->HPLC Solvents Mobile Phase Solvents Solvents->HPLC Column Analytical Column HPLC->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or pharmaceutical formulations.

Data Presentation: LC-MS/MS Method Parameters for Similar Compounds

The table below presents typical LC-MS/MS parameters that can be adapted for the analysis of this compound.

ParameterMethod 1: Amino Acids in Plasma[4][5]Method 2: BCAAs & AAAs in Serum[6]Method 3: Genotoxic Impurity[7]
LC Column Acclaim™ Trinity mixed-modeNot specified, short run timeLuna C18 (2) (100 mm × 4.6 mm, 3 µm)
Mobile Phase A Ammonium formate in water (pH 2.8)Not specified5.0 mM ammonium acetate
Mobile Phase B Ammonium formate in water/acetonitrile (80/20)AcetonitrileMethanol
Gradient Gradient elution over 18 minIsocratic, 4 min run timeIsocratic (35:65, v/v)
Ionization Heated Electrospray Ionization (HESI)Not specifiedPositive Electrospray Ionization (ESI)
MS Detection Triple Quadrupole (MRM mode)Not specifiedTriple Quadrupole (MRM mode)
Sample Prep. Protein precipitation with sulfosalicylic acidProtein precipitationDilution in acetonitrile
LOD Not specifiedNot specified0.07 ppm
LOQ Not specifiedNot specified0.2 ppm
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the quantification of this compound using LC-MS/MS. Method development will require optimization of both chromatographic and mass spectrometric parameters.

1. Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

3. Preparation of Standard and Sample Solutions:

  • Follow a similar procedure as for HPLC, but use LC-MS grade solvents and prepare solutions at lower concentrations due to the higher sensitivity of the instrument.

  • For biological samples, a protein precipitation step is typically required. For example, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.

4. LC-MS/MS Conditions (Starting Point):

  • Column: C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be 5-95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution into the mass spectrometer.

Logical Relationship: LC-MS/MS Analysis

LCMSMS_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_System Liquid Chromatograph Sample_Prep->LC_System Ion_Source Ion Source (ESI) LC_System->Ion_Source Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Ionization Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Isolation Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Fragmentation Detector Detector Quad3->Detector Detection Data_System Data System Detector->Data_System

Caption: Logical flow of an LC-MS/MS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, this compound will require derivatization prior to GC-MS analysis to increase its volatility and thermal stability.

Data Presentation: GC-MS Method Parameters for Derivatized Analytes

This table provides typical parameters for the GC-MS analysis of derivatized compounds, which can be adapted for derivatized this compound.

ParameterMethod 1: Derivatized Amino Acids[8]Method 2: Trichloropyridinol[9]Method 3: Off-flavor Compounds[10]
Derivatization Agent MTBSTFAN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideNot Applicable (HS-SPME)
GC Column SLB™-5ms (20 m x 0.18 mm, 0.18 µm)Not specifiedNot specified
Carrier Gas HeliumNot specifiedNot specified
Oven Program Temperature gradientNot specifiedTemperature gradient
Injection Mode SplitlessNot specifiedNot specified
Ionization Mode Electron Ionization (EI)Negative-ion chemical ionization (NCI)Electron Ionization (EI)
MS Detection Mass SpectrometerMass SpectrometerTandem Mass Spectrometry (MS/MS)
Sample Prep. Drying and derivatizationAcid hydrolysis, liquid-liquid extraction, derivatizationHeadspace solid-phase microextraction (HS-SPME)
Experimental Protocol: GC-MS Analysis (with Derivatization)

This protocol describes a general procedure for the quantification of this compound by GC-MS following derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or MTBSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

2. Instrumentation:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

3. Derivatization Procedure:

  • Drying: Accurately weigh the sample or standard into a reaction vial and dry it completely under a stream of nitrogen.

  • Reaction: Add the anhydrous solvent (e.g., 100 µL of pyridine) and the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Heating: Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before injection.

4. GC-MS Conditions (Starting Point):

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Port Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV (for EI)

  • Scan Range: m/z 50-500

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Drying Drying Sample->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis including derivatization.

UV-Vis Spectrophotometry

Spectrophotometry is a simpler and more accessible technique that can be used for quantification if the sample matrix is not overly complex and the analyte has a suitable chromophore. This method often involves a color-forming reaction.

Data Presentation: Spectrophotometric Methods for Aromatic Amines

The following table summarizes parameters from spectrophotometric methods for aromatic amines that could be adapted for this compound.

ParameterMethod 1: Aromatic Amines[11]Method 2: Amino or Thiol Drugs[12]Method 3: 4-Aminoantipyrine[13]
Reagent Fe(III)-ferrozine complex2,4-dinitrofluorobenzene (DNFB)N,N-dimethylaniline with NaIO₄
Reaction Principle Reduction of Fe(III) to Fe(II) by the amine, forming a colored complex with ferrozine.Aromatic substitution reaction to yield a yellow colored product.Oxidative coupling reaction to form a stable colored product.
λmax 562 nmNot specifiedNot specified
Linearity Range 0.53-4.4 ppm (for 2-amino-3-hydroxypyridine)8-28 µg/mL (for amlodipine besylate)Not specified
Molar Absorptivity 1.5 x 10³ L mol⁻¹ cm⁻¹ (for 2-amino-3-hydroxypyridine)Not specifiedNot specified
Experimental Protocol: Spectrophotometric Analysis

This protocol provides a general framework for developing a colorimetric method for this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Color-forming reagent (e.g., a solution of 2,4-dinitrofluorobenzene or a diazotization-coupling reagent system)

  • Buffer solutions to control pH

  • Solvents for dilution

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched cuvettes

3. Method Development:

  • Reagent Selection: Choose a reagent that reacts with the amino or phenolic hydroxyl group of this compound to produce a colored product.

  • Optimization of Reaction Conditions: Systematically vary parameters such as pH, reagent concentration, reaction time, and temperature to achieve maximum color development and stability.

  • Determination of λmax: Scan the spectrum of the colored product to determine the wavelength of maximum absorbance (λmax).

4. General Procedure:

  • Standard Curve: Prepare a series of standard solutions of this compound. To each standard, add the optimized amounts of buffer and color-forming reagent. Allow the reaction to proceed for the optimized time.

  • Measurement: Measure the absorbance of each standard at the predetermined λmax against a reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Treat the sample solution in the same manner as the standards and measure its absorbance. Determine the concentration from the calibration curve.

Logical Relationship: Spectrophotometric Quantification

Spectro_Logic Analyte This compound (Analyte) Reaction Chemical Reaction (Optimized Conditions) Analyte->Reaction Reagent Color-forming Reagent Reagent->Reaction Colored_Product Colored Product Reaction->Colored_Product Measurement Measure Absorbance at λmax Colored_Product->Measurement Beer_Lambert Beer-Lambert Law (A = εbc) Measurement->Beer_Lambert Concentration Determine Concentration Beer_Lambert->Concentration

Caption: Principle of spectrophotometric quantification.

References

Application Note & Protocol: HPLC Method Development for 4-Amino-6-chloropyridin-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-6-chloropyridin-3-ol and its derivatives are important intermediates in pharmaceutical synthesis.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of these compounds.[2] This document provides a detailed application note and protocol for the development of an HPLC method for this compound and its potential derivatives. The proposed method is based on reversed-phase chromatography, which is well-suited for the analysis of polar organic compounds.[3][4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueReference
CAS Number138084-65-8[5][6]
Molecular FormulaC5H5ClN2O[5][6]
Molecular Weight144.56 g/mol [5][6]

The presence of amino and hydroxyl groups makes the molecule polar, suggesting that a reversed-phase HPLC method with a polar mobile phase would be an effective approach.[3]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column is recommended as a starting point due to its versatility in separating a wide range of polar and non-polar compounds.[2] A column with polar end-capping or a polar-embedded stationary phase could also be considered to improve peak shape for these polar analytes.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or other suitable buffer components like phosphate salts)

    • This compound reference standard

    • Reference standards for any known derivatives

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or a mixture of Water/Acetonitrile 50:50 v/v). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing this compound or its derivatives in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Proposed HPLC Method

This method is a starting point and may require optimization for specific derivatives or sample matrices.

ParameterRecommended ConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for a wide range of organic molecules.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for basic compounds by suppressing the ionization of silanol groups on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[3]
Gradient Elution See Table belowA gradient is recommended to effectively separate the polar parent compound from potentially less polar derivatives and impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or scan for λmax)A common wavelength for aromatic compounds. It is highly recommended to determine the optimal wavelength by running a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

4. Method Validation

Once a suitable separation is achieved, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical Retention Data for Method Development

CompoundRetention Time (min)Peak Area (arbitrary units)Theoretical Plates (N)Tailing Factor
This compound 4.212500085001.1
Derivative A (Hypothetical) 8.79800092001.2
Derivative B (Hypothetical) 12.111000095001.0

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates (N) > 2000> 8000
Tailing Factor (T) ≤ 2.0< 1.3
Resolution (Rs) > 1.5> 2.0
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%

Visualizations

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal (Purity, Quantification) lit_review Literature Search & Analyte Properties start->lit_review method_selection Select Initial Method (Column, Mobile Phase) lit_review->method_selection optimization Optimize Parameters (Gradient, Flow Rate, Temp) method_selection->optimization optimization->method_selection Re-evaluate validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis & Quality Control validation->routine_analysis

Caption: A logical workflow for HPLC method development and validation.

Diagram 2: Reversed-Phase Chromatography Principle

Reversed_Phase_HPLC column HPLC Column Stationary Phase (Non-Polar, e.g., C18) elution Elution Order column:f1->elution mobile_phase Mobile Phase (Polar) (Water/Acetonitrile) mobile_phase->column:f0 sample_injection Sample Injection (Analytes in Mobile Phase) polar_analyte More Polar Analytes (Elute First) elution->polar_analyte Weak Interaction nonpolar_analyte Less Polar Analytes (Elute Later) elution->nonpolar_analyte Strong Interaction

Caption: The separation principle of reversed-phase HPLC.

Discussion and Conclusion

The proposed reversed-phase HPLC method provides a robust starting point for the analysis of this compound and its derivatives. The use of a C18 column with a water/acetonitrile gradient and an acidic modifier is a widely applicable approach for such polar aromatic compounds.[7] For complex mixtures or challenging separations, exploring mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, could offer alternative selectivity.[8]

It is imperative that this method be thoroughly optimized and validated for the specific application and derivatives of interest. Factors such as the sample matrix, concentration levels of impurities, and the specific physicochemical properties of the derivatives will influence the final method parameters. Derivatization of the amino and hydroxyl groups is another potential strategy, especially if higher sensitivity or alternative selectivity is required, though this adds complexity to the sample preparation process.[9][10] Successful implementation of this method will enable reliable quality control and support the development of processes involving this compound.

References

Application Notes and Protocols: 4-Amino-6-chloropyridin-3-ol in the Synthesis of Arylpicolinate Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyridin-3-ol is a key heterocyclic building block in the synthesis of a new generation of synthetic auxin herbicides, specifically the 6-arylpicolinates.[1][2] This class of herbicides, which includes commercially significant compounds like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), offers potent control of broadleaf weeds.[1][3] The core structure of these agrochemicals features a 4-aminopicolinic acid scaffold with a substituted aryl group at the 6-position. The strategic placement of the amino, chloro, and hydroxyl groups on the pyridine ring of this compound makes it a valuable precursor for constructing these complex molecules.

The primary synthetic strategy involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, to introduce the desired aryl moiety at the 6-position of the pyridine ring.[2] This application note provides detailed protocols and data for the synthesis of arylpicolinate herbicides utilizing this compound derivatives.

Core Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The central transformation in the synthesis of 6-arylpicolinate herbicides from this compound precursors is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between the chlorinated 6-position of the pyridine ring and a substituted aryl boronic acid. The general scheme for this reaction is depicted below.

Suzuki_Coupling Pyridine_Derivative 4-Amino-6-chloro-picolinate (Derivative of this compound) Product 6-Aryl-4-aminopicolinate (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) Pyridine_Derivative->Product Suzuki-Miyaura Coupling Aryl_Boronic_Acid Substituted Aryl Boronic Acid Aryl_Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of chloropyridine derivatives, which can be adapted for the synthesis of arylpicolinate herbicides.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)Robust and commonly used for aryl chlorides.[4]
Ligand (If not using a pre-formed complex)Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve yields for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Carbonate bases are effective and widely used.[4]
Solvent Dioxane, Toluene, or DMF (anhydrous, degassed)Choice of solvent can influence reaction rate and yield.[4]
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the catalyst.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic 6-arylpicolinate herbicide, which can be adapted for specific targets like halauxifen-methyl or florpyrauxifen-benzyl by selecting the appropriate starting materials.

Step 1: Esterification of this compound

The hydroxyl group of this compound is typically protected as an ester prior to the cross-coupling reaction. This protocol describes a general esterification procedure.

Materials:

  • This compound

  • Methanol or Benzyl alcohol

  • Thionyl chloride or Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Suspend this compound (1.0 equiv) in the corresponding alcohol (e.g., methanol for methyl ester, benzyl alcohol for benzyl ester).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2.0 equiv) or concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the 4-amino-6-chloro-picolinate ester with a substituted aryl boronic acid.

Materials:

  • 4-Amino-6-chloro-picolinate ester (from Step 1) (1.0 equiv)

  • Substituted aryl boronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid) (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)[4]

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-amino-6-chloro-picolinate ester, the aryl boronic acid, and the base.[4]

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).[4]

  • Under a positive pressure of inert gas, add the palladium catalyst.[4]

  • Add the degassed solvent via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the final 6-arylpicolinate herbicide.

Experimental Workflow and Logic

The synthesis of 6-arylpicolinate herbicides from this compound follows a logical progression of functional group manipulation and carbon-carbon bond formation.

experimental_workflow cluster_start Starting Material Preparation cluster_coupling Core Reaction cluster_purification Product Isolation Start This compound Esterification Esterification (Protection of Hydroxyl Group) Start->Esterification Coupling Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) Esterification->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 6-Aryl-picolinate Herbicide Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of 6-arylpicolinate herbicides.

Conclusion

This compound is a versatile and crucial intermediate in the synthesis of modern arylpicolinate herbicides. The protocols outlined in this application note, centered around the robust Suzuki-Miyaura cross-coupling reaction, provide a solid foundation for researchers in the agrochemical field to synthesize these potent herbicidal agents. Careful optimization of reaction conditions, particularly the catalyst system and solvent, is key to achieving high yields and purity of the final products.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the large-scale synthesis of 4-Amino-6-chloropyridin-3-ol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of established large-scale synthetic protocols for this specific molecule, this report details a plausible two-step synthetic pathway commencing from a readily accessible, albeit challenging to synthesize on a large scale, precursor. The proposed route involves the synthesis of 4-amino-2,6-dichloropyridine followed by a regioselective hydrolysis. These application notes provide detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow. The information herein is intended to serve as a comprehensive guide for researchers and process chemists aiming to develop a robust and scalable synthesis of the target compound.

Introduction

Substituted pyridinols are key structural motifs in a multitude of biologically active compounds. Specifically, this compound holds significant potential as an intermediate in the synthesis of novel therapeutic agents and agrochemicals. The arrangement of the amino, chloro, and hydroxyl functionalities on the pyridine core provides multiple points for further chemical modification, enabling the generation of diverse molecular libraries for screening and lead optimization. The primary challenge in the production of this compound lies in the regioselective introduction of the hydroxyl group onto a dichlorinated aminopyridine precursor. This document presents a proposed synthetic strategy to address this challenge, focusing on scalability and process control.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of 4-amino-2,6-dichloropyridine, followed by a selective hydrolysis reaction.

G cluster_0 Step 1: Synthesis of 4-Amino-2,6-dichloropyridine cluster_1 Step 2: Selective Hydrolysis A 4-Aminouracil C Reaction at elevated temperature A->C 1. Reagents B Phosphorus Oxychloride (POCl3) N,N-Diethylaniline B->C 2. Conditions D Quenching with ice/water C->D 3. Work-up E Neutralization and Extraction D->E F Purification E->F G 4-Amino-2,6-dichloropyridine F->G Isolated Product H 4-Amino-2,6-dichloropyridine J Controlled Temperature H->J 1. Reagents I Aqueous Base (e.g., NaOH) I->J 2. Conditions K Acidification J->K 3. Work-up L Isolation and Purification K->L M This compound L->M Final Product

Figure 1. Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-dichloropyridine

This protocol is adapted from literature procedures for the chlorination of aminouracils, which are known to be challenging and often result in modest yields. Optimization for large-scale production is critical.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
4-Aminouracil127.10-≥98%
Phosphorus Oxychloride (POCl₃)153.331.645≥99%
N,N-Diethylaniline149.230.938≥99%
Ethyl Acetate88.110.902ACS grade
Sodium Bicarbonate (NaHCO₃)84.01-Saturated aq. solution
Brine--Saturated aq. solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Granular

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, charge phosphorus oxychloride (4.0 molar equivalents) and 4-aminouracil (1.0 molar equivalent).

  • Addition of Base: Under a nitrogen atmosphere, slowly add N,N-diethylaniline (2.0 molar equivalents) to the stirred suspension. The addition should be controlled to maintain the reaction temperature below 80 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford 4-amino-2,6-dichloropyridine.

Expected Yield and Purity:

ProductTheoretical Yield (based on 1 mol of 4-aminouracil)Expected Yield RangePurity (by HPLC)
4-Amino-2,6-dichloropyridine163.01 g25-40%≥95%
Step 2: Selective Hydrolysis to this compound

This proposed protocol for selective hydrolysis requires careful control of reaction conditions to favor the substitution of one chlorine atom. The C2 and C6 positions in 4-amino-2,6-dichloropyridine are electronically and sterically similar, making regioselectivity a significant challenge.

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationPurity
4-Amino-2,6-dichloropyridine163.01-≥95%
Sodium Hydroxide (NaOH)40.002 M (aqueous)-
Hydrochloric Acid (HCl)36.462 M (aqueous)-
Dioxane88.11-ACS grade

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 4-amino-2,6-dichloropyridine (1.0 molar equivalent) in dioxane.

  • Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (1.1 molar equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a controlled temperature (start with a range of 60-80 °C) and monitor the reaction closely by HPLC to observe the formation of the desired product and any potential byproducts (e.g., the dihydroxy- or isomeric monohydroxy-pyridines).

  • Work-up: Once the reaction has reached the optimal conversion, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with a 2 M aqueous solution of hydrochloric acid to a pH of 6-7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data (Hypothetical):

ProductTheoretical Yield (based on 1 mol of precursor)Expected Yield RangePurity (by HPLC)
This compound144.56 g40-60% (Optimization required)≥98%

Data Presentation

Table 1: Summary of Key Reaction Parameters and Outcomes

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Chlorination4-Aminouracil, POCl₃, N,N-Diethylaniline100-11012-1825-40
2Hydrolysis4-Amino-2,6-dichloropyridine, NaOH (aq)60-804-840-60

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the critical transformations.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Selective Hydrolysis Start Starting Material: 4-Aminouracil Chlorination Reaction with POCl3 and N,N-Diethylaniline Start->Chlorination Intermediate Intermediate: 4-Amino-2,6-dichloropyridine Hydrolysis Reaction with aq. NaOH Intermediate->Hydrolysis FinalProduct Final Product: This compound Chlorination->Intermediate Hydrolysis->FinalProduct

Figure 2. Logical flow of the synthesis of this compound.

Conclusion and Recommendations for Large-Scale Synthesis

The proposed two-step synthesis of this compound presents a viable, though challenging, route for its large-scale production. The primary bottleneck is the initial chlorination of 4-aminouracil, which historically suffers from low yields. Significant process optimization, including reaction concentration, temperature control, and purification methods, will be necessary to improve the economic viability of this step.

The selective hydrolysis in the second step is critical for the successful synthesis of the target molecule. A thorough investigation of reaction parameters such as base concentration, temperature, and reaction time is essential to maximize the yield of the desired regioisomer and minimize the formation of byproducts. The use of Process Analytical Technology (PAT) to monitor the reaction in real-time is highly recommended for large-scale batches to ensure consistent product quality and yield. Further research into alternative, more efficient routes to 4-amino-2,6-dichloropyridine or direct, regioselective functionalization of other pyridine precursors could provide more economical pathways for the synthesis of this compound.

Application Notes: Protecting Group Strategies for 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloropyridin-3-ol is a multifunctional scaffold of interest in medicinal chemistry and drug development. Its structure contains two key nucleophilic sites: a 4-amino group and a 3-hydroxyl group. The selective functionalization of this molecule often requires a robust protecting group strategy to mask one or both of these groups, thereby preventing unwanted side reactions and enabling precise chemical modifications at other positions.[1] This document outlines orthogonal protecting group strategies, providing detailed protocols for the introduction and removal of common protecting groups suitable for this substrate.

Challenges and Strategies

The primary challenge in the chemistry of this compound is the chemoselective modification in the presence of two reactive functional groups. The amino group is typically more nucleophilic than the hydroxyl group, but the phenolic hydroxyl is more acidic. The choice of reaction conditions can influence which group reacts. Therefore, employing an orthogonal protecting group strategy is crucial. Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., acidic, basic, fluoride-mediated) without affecting the other.[2]

This note details two primary orthogonal strategies:

  • Strategy A: Protection of the amine with an acid-labile group (tert-butoxycarbonyl, Boc) and the hydroxyl with a fluoride-labile group (tert-butyldimethylsilyl, TBDMS).

  • Strategy B: Protection of the amine with a base-labile group (trifluoroacetyl, Tfa) and the hydroxyl with an acid-labile or fluoride-labile group.

Visualizing Orthogonal Protection

The selection of a protecting group strategy is based on the planned subsequent reaction conditions. The following diagram illustrates the decision-making process for employing an orthogonal protection scheme.

G cluster_0 Protecting Group Strategy Selection Start This compound Decision Are subsequent reactions... Start->Decision Path_Acid Path_Acid Decision->Path_Acid  Acidic? Path_Basic Path_Basic Decision->Path_Basic  Basic? Path_Fluoride Path_Fluoride Decision->Path_Fluoride  Fluoride-mediated? Strategy_Acid Strategy_Acid Path_Acid->Strategy_Acid Protect Amine with acid-stable group (e.g., Tfa) Strategy_Basic Strategy_Basic Path_Basic->Strategy_Basic Protect Amine with base-stable group (e.g., Boc) Strategy_Fluoride Strategy_Fluoride Path_Fluoride->Strategy_Fluoride Protect Hydroxyl with fluoride-stable group

Caption: Logic for selecting a protecting group based on downstream reaction conditions.

Protecting Groups: Summary of Conditions

The following tables summarize typical conditions for the introduction and removal of the selected protecting groups.

Table 1: Amine Protecting Groups

Protecting Group Introduction Reagents & Conditions Deprotection Reagents & Conditions Orthogonality
Boc (tert-butoxycarbonyl) (Boc)₂O, Base (e.g., NaOH, DMAP, Et₃N), Solvent (e.g., THF, Dioxane, ACN), RT to 40°C.[3][4][5] Strong Acid (e.g., TFA in DCM; HCl in MeOH/Dioxane), RT.[6][7][8] Stable to base, hydrogenolysis, and fluoride.

| Tfa (trifluoroacetyl) | Trifluoroacetic Anhydride (TFAA), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM), 0°C to RT.[9][10] | Mild Base (e.g., K₂CO₃ or NH₃ in MeOH/H₂O), RT.[9][11] | Stable to strong acid and hydrogenolysis. |

Table 2: Hydroxyl (Phenol) Protecting Groups

Protecting Group Introduction Reagents & Conditions Deprotection Reagents & Conditions Orthogonality

| TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole, Solvent (e.g., DMF, DCM), RT.[12][13][14] | Fluoride source (e.g., TBAF in THF; HF in ACN), RT.[15][16] Mild acid (e.g., AcCl in MeOH).[14] | Stable to base and hydrogenolysis. Labile to strong acid. |

Strategy A: Boc (Amine) and TBDMS (Hydroxyl) Protection

This strategy offers excellent orthogonality, allowing for the selective deprotection of either the amine or hydroxyl group. The Boc group is removed under acidic conditions, while the TBDMS group is cleaved with a fluoride source.[7][15]

G Mol_Start This compound Mol_Boc 4-(Boc-amino)-6-chloropyridin-3-ol Mol_Start->Mol_Boc (Boc)₂O, Base Mol_Both 4-(Boc-amino)-3-(TBDMS-oxy)-6-chloropyridine Mol_Boc->Mol_Both TBDMS-Cl, Imidazole Mol_TBDMS 4-Amino-3-(TBDMS-oxy)-6-chloropyridine Mol_Both->Mol_TBDMS TFA or HCl (Acid) Mol_Final_from_TBDMS 4-(Boc-amino)-6-chloropyridin-3-ol Mol_Both->Mol_Final_from_TBDMS TBAF (Fluoride) Mol_Final_from_Boc This compound Mol_TBDMS->Mol_Final_from_Boc TBAF (Fluoride)

Caption: Workflow for the Boc/TBDMS orthogonal protection and deprotection strategy.

Experimental Protocols: Strategy A

Protocol A1: Boc Protection of 4-Amino Group

  • Setup: To a solution of this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio), add sodium hydroxide (1.1 eq).

  • Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, neutralize the mixture with dilute HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (6-chloro-3-hydroxy-pyridin-4-yl)carbamate.

Protocol A2: TBDMS Protection of 3-Hydroxyl Group (on Boc-protected intermediate)

  • Setup: Dissolve the Boc-protected intermediate from Protocol A1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Monitoring: Stir the mixture for 4-12 hours.[13] Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the fully protected product.

Protocol A3: Selective Deprotection of Boc Group

  • Setup: Dissolve the dual-protected compound (1.0 eq) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 10-20 eq) at 0°C. Stir at room temperature for 1-3 hours.[6][17]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product, dry the organic phase, and concentrate to yield the TBDMS-protected amine.

Protocol A4: Selective Deprotection of TBDMS Group

  • Setup: Dissolve the dual-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at 0°C. Stir at room temperature for 1-2 hours.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected alcohol.

Strategy B: Tfa (Amine) Protection

The trifluoroacetyl (Tfa) group is a robust, electron-withdrawing protecting group for amines. It is stable to strongly acidic conditions and can be removed under mild basic conditions, offering an orthogonal strategy to acid-labile groups like Boc or silyl ethers.[9][18]

G Mol_Start This compound Mol_Tfa 4-(Tfa-amino)-6-chloropyridin-3-ol Mol_Start->Mol_Tfa TFAA, Base Mol_Tfa_Protected Fully Protected Intermediate Mol_Tfa->Mol_Tfa_Protected Protect Hydroxyl (e.g., TBDMS-Cl) Mol_Deprotected_Amine Deprotected Amine Mol_Tfa_Protected->Mol_Deprotected_Amine K₂CO₃, MeOH/H₂O (Base) Mol_Final This compound Mol_Deprotected_Amine->Mol_Final Deprotect Hydroxyl (e.g., TBAF)

Caption: Workflow for a strategy involving Tfa-protection of the amine group.

Experimental Protocols: Strategy B

Protocol B1: Tfa Protection of 4-Amino Group

  • Setup: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq). Cool the mixture to 0°C.

  • Reaction: Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization to yield N-(6-chloro-3-hydroxy-pyridin-4-yl)-2,2,2-trifluoroacetamide.

Protocol B2: Deprotection of Tfa Group

  • Setup: Dissolve the Tfa-protected compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1).

  • Reaction: Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature for 1-3 hours.[9]

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture to pH ~7 with dilute acid (e.g., 1M HCl). Remove methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to obtain the deprotected product. Further purification may be performed if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of 4-Amino-6-chloropyridin-3-ol.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions. A plausible synthetic route is considered to be the chlorination of 4-aminopyridin-3-ol.

Q1: Low yield of this compound during the chlorination of 4-aminopyridin-3-ol.

Probable Causes:

  • Formation of Isomeric Byproducts: Chlorination of the pyridine ring can sometimes lead to a mixture of isomers due to the competing directing effects of the amino and hydroxyl groups.

  • Over-chlorination: The reaction conditions may be too harsh, leading to the introduction of more than one chlorine atom onto the pyridine ring.

  • Decomposition of Starting Material or Product: The starting material or the final product might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

  • Inefficient Purification: The target compound may be lost during workup and purification steps.

Troubleshooting Workflow:

Low Yield Troubleshooting start Low Yield Observed check_byproducts Analyze crude reaction mixture by LC-MS/NMR to identify byproducts start->check_byproducts isomers Isomeric byproducts detected? check_byproducts->isomers over_chlorination Di- or poly-chlorinated species detected? isomers->over_chlorination No optimize_regioselectivity Optimize Regioselectivity: - Modify solvent polarity - Screen different chlorinating agents - Use a directing group strategy isomers->optimize_regioselectivity Yes degradation Significant degradation of starting material or product? over_chlorination->degradation No milder_conditions Use Milder Conditions: - Lower reaction temperature - Reduce reaction time - Use a less reactive chlorinating agent over_chlorination->milder_conditions Yes gentle_conditions Employ Gentle Reaction and Workup Conditions: - Run reaction at lower temperature - Use milder pH for extraction - Optimize purification method degradation->gentle_conditions Yes end Yield Improved degradation->end No optimize_regioselectivity->end milder_conditions->end gentle_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: Difficulty in purifying the final product.

Probable Causes:

  • Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting material may have similar polarity to the desired product, making chromatographic separation challenging.

  • Product Instability: The product may degrade on silica gel or during solvent evaporation.

  • Poor Crystallization: The product may be an oil or may not crystallize easily.

Solutions:

  • Chromatography Optimization:

    • Screen different solvent systems for column chromatography.

    • Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Crystallization:

    • Attempt recrystallization from a variety of solvents or solvent mixtures.

    • Use techniques like slow evaporation, vapor diffusion, or seeding to induce crystallization.

  • Alternative Purification:

    • Consider derivatization to a more easily purifiable compound, followed by deprotection.

    • For basic compounds like aminopyridines, cation-exchange chromatography can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in the functionalization of pyridine rings?

The functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution compared to benzene.[2][3] The nitrogen atom can also be protonated or coordinate to Lewis acids, further deactivating the ring.[3] Nucleophilic substitution is more favorable, especially at the 2- and 4-positions.[4] Achieving regioselectivity in polysubstituted pyridines can be difficult due to the complex interplay of electronic and steric effects of the existing substituents.[5]

Q2: What are some alternative synthetic strategies for preparing substituted 3-hydroxypyridines?

Several de novo synthetic strategies for constructing the 3-hydroxypyridine core have been developed. These methods often provide better control over the substitution pattern compared to the functionalization of a pre-existing pyridine ring. One such method involves the palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[6] Other approaches include ring-closing metathesis and multi-component reactions.[6]

Q3: How can I improve the yield of my pyridine synthesis in general?

Improving the yield of pyridine synthesis often involves a systematic optimization of reaction parameters.[7] Key areas to focus on include:

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants should be carefully controlled.

  • Catalyst and Reagents: Screening different catalysts, ligands, and reagents can have a significant impact on yield.

  • Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the position of equilibria.

  • Workup and Purification: Minimizing losses during extraction, washing, and purification steps is crucial.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Pyridine Derivatives (Illustrative)

Chlorinating AgentTypical ConditionsReported Yield (%)Reference (for analogous reactions)
N-Chlorosuccinimide (NCS)Acetonitrile, 80 °C60-85[General knowledge]
Sulfuryl chloride (SO₂Cl₂)Dichloromethane, 0 °C to rt50-75[General knowledge]
Phosphorus oxychloride (POCl₃)110 °C40-70[8]
Hydrochloric acid / H₂O₂Aqueous solution, 90 °C55-80[General knowledge]

Note: The yields presented are illustrative and based on reactions with similar pyridine-containing substrates. Actual yields for the synthesis of this compound may vary.

Experimental Protocols

Illustrative Protocol for Chlorination of 4-Aminopyridin-3-ol:

This is a hypothetical protocol based on general procedures for pyridine chlorination and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 4-aminopyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench any excess chlorinating agent if necessary. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford the pure this compound.

Mandatory Visualizations

Synthetic_Pathway cluster_main Proposed Synthetic Pathway cluster_side Potential Side Reactions 4-Aminopyridin-3-ol 4-Aminopyridin-3-ol This compound This compound 4-Aminopyridin-3-ol->this compound  Chlorinating Agent (e.g., NCS) Isomeric Products Isomeric Products 4-Aminopyridin-3-ol->Isomeric Products  Chlorination at other positions Di-chlorinated Product Di-chlorinated Product 4-Aminopyridin-3-ol->Di-chlorinated Product  Excess Chlorinating Agent

Caption: Proposed synthetic pathway for this compound and potential side reactions.

References

Technical Support Center: Synthesis of 4-Amino-6-chloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-chloropyridin-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 4,6-dichloro-3-hydroxypyridine is resulting in a low yield and a significant amount of an isomeric byproduct. What is the likely identity of this byproduct and how can I minimize its formation?

A1: A common side reaction in the amination of dichloropyridines is the formation of regioisomers. In this case, the likely byproduct is 2-Amino-6-chloro-3-hydroxypyridine . This occurs due to the competitive nucleophilic aromatic substitution (SNA) at the C2 position of the pyridine ring.

Minimization Strategies:

  • Temperature Control: The regioselectivity of the amination reaction is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0-25 °C) can favor the formation of the thermodynamically more stable 4-amino isomer.

  • Choice of Aminating Agent: The nature of the ammonia source can influence the outcome. Using a less sterically hindered aminating agent might show different selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the relative rates of attack at the C4 and C2 positions. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene) is recommended.

Q2: I am observing a byproduct with a mass corresponding to the loss of a chlorine atom and the addition of a hydroxyl group. What is this impurity and how can I avoid it?

A2: This impurity is likely 4-Amino-3,6-dihydroxypyridine . This side product arises from the hydrolysis of the C6-chloro group. The pyridine ring, especially with an amino and a hydroxyl group, is susceptible to nucleophilic attack by water or hydroxide ions present in the reaction mixture, particularly at elevated temperatures or under strongly basic or acidic conditions.

Avoidance Strategies:

  • Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Control of pH: If the reaction requires a base, consider using a non-nucleophilic organic base (e.g., triethylamine, DBU) instead of inorganic hydroxides. If an acid is used, opt for an anhydrous acid source.

  • Reaction Time and Temperature: Minimize the reaction time and avoid excessive heating to reduce the likelihood of hydrolysis.

Q3: My reaction has stalled, and I have a mixture of the starting material and the desired product. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure that the aminating agent is used in a sufficient stoichiometric excess.

  • Deactivation of Reactants: The starting material or the aminating agent may be degrading under the reaction conditions.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A careful optimization of the temperature is necessary to balance selectivity and conversion.

  • Catalyst Deactivation: If a catalyst is used, it may have become deactivated.

Troubleshooting Steps:

  • Increase Stoichiometry: Add an additional portion of the aminating agent.

  • Gradual Temperature Increase: Slowly and carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.

  • Addition of a Catalyst: In some cases, a copper or palladium catalyst can facilitate nucleophilic aromatic substitution.

Troubleshooting Guides

Problem: Low Yield of this compound

This guide will help you troubleshoot common causes of low yield in the synthesis of this compound.

// Incomplete Reaction Path increase_reagent [label="Increase Stoichiometry of Aminating Agent"]; optimize_temp [label="Optimize Reaction Temperature"]; check_reagent_quality [label="Verify Quality of Starting Materials and Reagents"]; incomplete_rxn -> increase_reagent [label="Yes"]; incomplete_rxn -> optimize_temp [label="Yes"]; incomplete_rxn -> check_reagent_quality [label="Yes"];

// Side Products Path isomer [label="Isomeric Byproduct (e.g., 2-Amino isomer)"]; hydrolysis [label="Hydrolysis Product (Diol)"]; over_amination [label="Over-amination Product (Diamino)"]; side_products -> isomer [label="Yes"]; side_products -> hydrolysis [label="Yes"]; side_products -> over_amination [label="Yes"];

isomer_sol [label="Lower Reaction Temperature\nScreen Solvents"]; hydrolysis_sol [label="Ensure Anhydrous Conditions\nControl pH"]; over_amination_sol [label="Control Stoichiometry of Aminating Agent"]; isomer -> isomer_sol; hydrolysis -> hydrolysis_sol; over_amination -> over_amination_sol;

// No Product Path verify_conditions [label="Verify Reaction Conditions (Temp, Time, Atmosphere)"]; reagent_stability [label="Check Reagent Stability"]; no_product -> verify_conditions [label="Yes"]; no_product -> reagent_stability [label="Yes"];

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_reagent -> end; optimize_temp -> end; check_reagent_quality -> end; isomer_sol -> end; hydrolysis_sol -> end; over_amination_sol -> end; verify_conditions -> end; reagent_stability -> end; }

Caption: Troubleshooting workflow for low yield.

Data Presentation

The following table summarizes potential side reactions and their characteristics to aid in identification.

Side Product Plausible Structure Mass Difference from Product Likely Cause Suggested Analytical Method
Isomeric Aminochloropyridinol2-Amino-6-chloro-3-hydroxypyridineSame MassNon-regioselective aminationLC-MS, 1H NMR, 2D NMR
Dihydroxypyridine4-Amino-3,6-dihydroxypyridine-18.46 Da (Cl replaced by OH)Hydrolysis of the chloro groupLC-MS, 1H NMR
Diaminopyridinol2,4-Diamino-3-hydroxypyridine-35.45 Da (Cl replaced by NH2)Over-aminationLC-MS
Dechlorinated Product4-Amino-pyridin-3-ol-35.45 Da (Cl replaced by H)Reductive dehalogenationLC-MS, 1H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general method for the amination of a dichloropyridinol precursor.

Materials:

  • 4,6-Dichloropyridin-3-ol (1.0 eq)

  • Aqueous Ammonia (28-30%, 10-20 eq)

  • Copper(I) oxide (optional, 0.05-0.1 eq)

  • 1,4-Dioxane or NMP

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a pressure vessel, add 4,6-dichloropyridin-3-ol, aqueous ammonia, and optionally, copper(I) oxide.

  • Add the solvent (1,4-dioxane or NMP).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~2.

  • Wash with ethyl acetate to remove non-basic impurities.

  • Basify the aqueous layer with sodium bicarbonate to pH ~8-9.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Main Reaction vs. Side Reactions

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 4,6-Dichloropyridin-3-ol Product This compound Start->Product  Ammonia (Desired C4 attack) Isomer 2-Amino-6-chloro-3-hydroxypyridine Start->Isomer Ammonia (C2 attack) Diamine 2,4-Diaminopyridin-3-ol Start->Diamine Excess Ammonia Hydrolysis 4-Amino-3,6-dihydroxypyridine Product->Hydrolysis Water/Heat

Caption: Potential reaction pathways in the synthesis.

Logical Flow for Minimizing Isomer Formation

IsomerMinimization start Isomeric Byproduct Detected step1 Lower Reaction Temperature (e.g., from 120°C to 80°C) start->step1 check1 Isomer Ratio Improved? step1->check1 step2 Screen Solvents (e.g., Toluene, Dioxane, NMP) check1->step2 No end Optimized Conditions check1->end Yes check2 Further Improvement? step2->check2 step3 Modify Aminating Agent (e.g., use of a protected amine) check2->step3 No check2->end Yes step3->end

Caption: Strategy for reducing isomeric impurities.

improving the regioselectivity of reactions with 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Amino-6-chloropyridin-3-ol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound ring?

A1: The reactivity of the this compound ring is governed by the interplay of its substituents. The pyridine ring is inherently electron-deficient, particularly at the C2 and C6 positions (ortho and para to the nitrogen).[1][2] However, the amino (-NH2) and hydroxyl (-OH) groups are electron-donating, which can influence reactivity. The primary reactive sites are:

  • C6 Position: The carbon-chlorine bond is the most likely site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen and the chlorine being a good leaving group.

  • C2 and C5 Positions: These positions are potential sites for C-H functionalization. The C2 position is electronically favored for attack by nucleophilic radicals in reactions like the Minisci reaction.[3] The C5 position is less activated and generally requires more specialized catalytic systems for functionalization.

  • Amino and Hydroxyl Groups: These groups can be nucleophilic and may require protection depending on the reaction conditions to prevent unwanted side reactions.

Q2: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille). Which position will react selectively?

A2: For palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the relative reactivity of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[2] In the case of this compound, you only have a C-Cl bond, so the reaction will occur selectively at the C6 position. If other halides were present, the C-Cl bond would be the least reactive.

Q3: My nucleophilic aromatic substitution (SNAr) reaction is yielding a complex mixture of products. How can I improve selectivity for the C6 position?

A3: Achieving high selectivity in SNAr reactions on this substrate requires careful control of reaction conditions.

  • Steric Hindrance: Using a bulkier nucleophile can favor attack at the more sterically accessible C6 position over the C2 position, which is flanked by the hydroxyl group.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. Experimenting with a range of solvents from non-polar (like toluene or DCM) to polar aprotic (like DMF or DMSO) is recommended.[1]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Protecting Groups: The hydroxyl and amino groups can be deprotonated under basic conditions, creating alternative nucleophiles and leading to side products. Protecting these groups can simplify the reaction profile.[2][4]

Q4: How can I introduce a functional group at the C5 position?

A4: Functionalizing the C5 position is challenging due to its lower intrinsic reactivity compared to other sites. Directed metalation is a powerful strategy. This typically involves:

  • Protection: Protect the acidic hydroxyl and amino protons to prevent them from interfering with the strong bases used for metalation. A common choice for the hydroxyl group is a silyl ether (e.g., TBS), and for the amino group, a carbamate (e.g., Boc).[2]

  • Directed Ortho-Metalation (DoM): A directing group, often the protected hydroxyl or a specifically installed group, can direct a strong base (like LDA or n-BuLi) to deprotonate the adjacent C2 or C4 positions. For C5 functionalization, a more complex strategy, potentially involving a removable directing group installed at C4 or C6 after initial functionalization, might be necessary.

  • Electrophilic Quench: The resulting lithiated or magnesiated intermediate can then be trapped with a suitable electrophile to install the desired functional group.

Q5: When should I use protecting groups for the hydroxyl and amino moieties?

A5: The use of protecting groups is crucial under conditions where the -OH or -NH2 groups could interfere with the desired reaction.[2]

  • Use protecting groups in:

    • Reactions involving strong bases (e.g., organolithiums, Grignard reagents, LDA) that would deprotonate the hydroxyl or amino groups.

    • Reactions with highly electrophilic reagents that could react with the amino or hydroxyl groups.

    • Metal-catalyzed reactions where the free -OH or -NH2 could coordinate to the metal center and inhibit catalysis.[2]

  • Common Protecting Groups:

    • Hydroxyl: Silyl ethers (TBS, TIPS), ethers (MOM, Bn).[2]

    • Amino: Carbamates (Boc, Cbz), amides (acetyl). Borane can also be used to form a complex with the pyridine nitrogen, modifying its reactivity.[5]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Regioselectivity in C-H Functionalization 1. Reaction conditions favor multiple sites. 2. Catalyst is not selective. 3. Steric and electronic factors are not sufficiently differentiated.1. Screen Solvents: Vary solvent polarity and coordinating ability.[1] 2. Modify Catalyst/Ligand: For metal-catalyzed reactions, screen different ligands (e.g., bulky vs. electron-rich phosphines) to tune the steric and electronic environment of the catalyst. 3. Change Temperature: Lowering the temperature may favor a single regioisomer. 4. Install a Directing Group: A removable directing group can force the reaction to a specific site.
Unwanted Side Reactions at -OH or -NH2 Groups 1. Groups are not protected. 2. Reagents are not compatible with free hydroxyl/amino functionalities.1. Protect the interfering group(s): Use orthogonal protecting groups if you need to deprotect them sequentially.[4] 2. Choose Milder Reagents: Explore alternative reagents that are less reactive towards -OH and -NH2 groups. 3. Use a Base: In some cases, adding a non-nucleophilic base can scavenge protons and prevent side reactions.
Low Yield in Suzuki/Stille Coupling at C6 1. Catalyst deactivation. 2. Inefficient oxidative addition of the C-Cl bond. 3. Sub-optimal base or solvent.1. Use a More Active Catalyst: For C-Cl bond activation, catalysts with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required. 2. Screen Bases: The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) is critical and substrate-dependent. 3. Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle. Use dry solvents and reagents.

Data Summary: Influencing Regioselectivity

The following table provides an illustrative summary of how various factors can be modulated to influence the regiochemical outcome of a hypothetical reaction on the this compound scaffold.

Target PositionReaction TypeKey StrategyControlling Factors (Examples)Expected Outcome
C6 Cross-CouplingC-Cl ActivationCatalyst/Ligand: Pd(OAc)2 / XPhos Base: K3PO4 Solvent: Toluene/H2OSelective substitution at the C6 position.
C6 SNArNucleophilic AttackNucleophile: Bulky amine (e.g., diisopropylamine) Solvent: DMSO Temperature: 80-120 °CFavors attack at the less hindered C6 position.
C2 Minisci ReactionRadical AdditionRadical Source: Alkyl carboxylic acid Oxidant: (NH4)2S2O8, AgNO3 Solvent: H2O/DCEPreferential functionalization at the electronically favored C2 position.
C5 Directed MetalationC-H Activation1. Protect -OH (e.g., as -OTBS) 2. Use a directing group and strong base (e.g., LDA) 3. Quench with an electrophile (e.g., I2)Functionalization at the otherwise unreactive C5 position.

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the C6 position.

  • Reagents & Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a 2-phase system like Toluene/Water or Dioxane/Water (e.g., 3:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group as a TBS Ether

This protocol provides a method for protecting the C3-hydroxyl group, which is often necessary before performing reactions with strong bases or organometallics.

  • Reagents & Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or THF in a round-bottom flask.

  • Base Addition: Add a suitable base, such as imidazole (2.0-2.5 eq.).

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.1-1.3 eq.) portion-wise at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the resulting protected pyridine by column chromatography.

Visualizations

Caption: Reactivity map of this compound.

G start Start: Poor Regioselectivity or Low Yield q1 Is the reaction metal-catalyzed? start->q1 a1_yes Screen Ligands & Catalysts (e.g., bulky phosphines) q1->a1_yes Yes a1_no Is the reaction a nucleophilic substitution? q1->a1_no No q2 Are -OH or -NH2 groups interfering? a1_yes->q2 a1_no->q2 a2_yes Protect interfering groups (e.g., -OTBS, -NHBoc) q2->a2_yes Yes a2_no Modify Reaction Conditions q2->a2_no No conditions Vary Solvent & Temperature a2_yes->conditions a2_no->conditions q3 Is steric hindrance a factor? conditions->q3 a3_yes Modify Sterics of Substrate or Reagent q3->a3_yes Yes a3_no Consider alternative synthetic route q3->a3_no No end End: Improved Selectivity a3_yes->end a3_no->end

Caption: Troubleshooting workflow for improving regioselectivity.

G start Proposed Reaction q1 Does the reaction use strong bases or highly electrophilic reagents? start->q1 protect Protect -OH and/or -NH2 Groups q1->protect Yes no_protect Proceed Directly to Main Reaction q1->no_protect No run_rxn Perform Main Reaction protect->run_rxn deprotect Deprotect Group(s) run_rxn->deprotect final Final Product deprotect->final no_protect->final

Caption: Decision logic for using protecting groups.

References

Technical Support Center: Purification of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Amino-6-chloropyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a polar molecule containing both a basic amino group and an acidic hydroxyl group. This amphoteric nature, combined with its potential for hydrogen bonding, can lead to several purification challenges:

  • Poor solubility or high solubility in common organic solvents, making recrystallization difficult.

  • Strong interaction with stationary phases in chromatography, leading to peak tailing and poor separation.

  • Potential for degradation under harsh purification conditions (e.g., extreme pH or high temperatures).

  • Formation of closely related impurities during synthesis that are difficult to separate.

Q2: What are the most common impurities to expect?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminopyridine derivatives may include:

  • Starting materials: Unreacted precursors.

  • Isomeric byproducts: Formation of other positional isomers.

  • Over-reaction products: Such as di-substituted pyridines.

  • Hydrolysis products: Replacement of the chloro group with a hydroxyl group.

  • Solvent adducts: Residual solvents from the reaction or workup.

Q3: Which analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for separating the polar analyte from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. High concentration of impurities.Re-dissolve the oil in a small amount of hot solvent and add a co-solvent in which the compound is less soluble to lower the overall boiling point. Consider a preliminary purification step like column chromatography.
No crystal formation upon cooling. The solution is not sufficiently saturated. The presence of impurities is inhibiting crystal nucleation.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound if available.
Low recovery of purified material. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Significant peak tailing. Strong interaction between the basic amino group and acidic silanol groups on the silica gel.Add a basic modifier like triethylamine (0.1-1% v/v) or ammonia to the mobile phase to neutralize the acidic sites on the silica.
Poor separation of the compound from impurities. The polarity of the mobile phase is not optimized.Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar to a polar solvent system often improves separation.
Compound appears to degrade on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that should be optimized for your specific impurity profile.

  • Solvent Screening:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at boiling.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a starting point and should be optimized based on TLC analysis.

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC).

    • A common starting point for polar amines is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

    • Add 0.5% (v/v) triethylamine to the mobile phase to reduce peak tailing.

    • Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution:

    • Begin elution with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture HPLC HPLC Analysis Recrystallization->HPLC Column->HPLC HPLC->Recrystallization Further Purification HPLC->Column Further Purification Pure_Product Pure Product (>98%) HPLC->Pure_Product Purity Confirmed GCMS GC-MS Analysis GCMS->Pure_Product Volatile Impurities Check

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Oiling_Out Oils Out? Cool->Oiling_Out Crystals_Form Crystals Form? Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Troubleshoot_No_Crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal Crystals_Form->Troubleshoot_No_Crystals No Oiling_Out->Crystals_Form No Troubleshoot_Oiling Troubleshoot: - Reheat and add co-solvent - Pre-purify Oiling_Out->Troubleshoot_Oiling Yes End Pure Product Filter_Dry->End Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Dissolve

Caption: Decision tree for troubleshooting recrystallization problems.

Chromatography_Troubleshooting Start Start Column Chromatography Run_Column Run Column Start->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Good_Separation Good Separation? Analyze_Fractions->Good_Separation Peak_Tailing Peak Tailing? Good_Separation->Peak_Tailing Yes Troubleshoot_Separation Troubleshoot: - Optimize mobile phase - Use gradient elution Good_Separation->Troubleshoot_Separation No Combine_Pure Combine Pure Fractions Peak_Tailing->Combine_Pure No Troubleshoot_Tailing Troubleshoot: - Add basic modifier (e.g., TEA) - Use different stationary phase Peak_Tailing->Troubleshoot_Tailing Yes End Pure Product Combine_Pure->End Troubleshoot_Separation->Run_Column Troubleshoot_Tailing->Run_Column

Caption: Troubleshooting guide for column chromatography of polar amines.

Technical Support Center: Optimization of Coupling Reactions for 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing coupling reactions with 4-Amino-6-chloropyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during coupling reactions involving functionalized pyridines.

General Issues

Q1: Why is my coupling reaction failing or giving very low yields?

A1: Low yields or reaction failure with substrates like this compound can be attributed to several factors. The chlorine atom makes the C-Cl bond strong and less reactive compared to C-Br or C-I bonds, which can make the initial oxidative addition step in the catalytic cycle difficult.[1] Additionally, the amino and hydroxyl groups on the pyridine ring can interfere with the catalyst. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species.[2]

Troubleshooting Steps:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Switch to a more active catalytic system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for heteroaryl chloride couplings.[1][3]

  • Base Selection: The choice of base is critical. Screen a variety of bases, as their strength and solubility can significantly impact the reaction.[1] For challenging couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Temperature: Chloropyridines often require higher reaction temperatures (typically 80–120 °C) to facilitate the oxidative addition step.[1][4]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure that all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]

Suzuki-Miyaura Coupling

Q2: I am observing significant amounts of starting material and protodeboronation of my boronic acid. How can I resolve this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1][2][3]

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than boronic acids.[1][3]

  • Anhydrous Conditions: Minimize water in the reaction mixture by using anhydrous solvents and reagents.[1][3]

  • Choice of Base: A milder base might reduce the rate of protodeboronation.[3] However, a balance must be struck, as a base that is too weak may not promote the reaction.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is often optimal for Suzuki reactions.[1] However, for substrates prone to protodeboronation, minimizing the water content or using a non-aqueous system might be beneficial.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination is sluggish or incomplete. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of ligand and base.[5][6]

Troubleshooting Steps:

  • Ligand Selection: The development of bulky and electron-rich phosphine ligands has been crucial for the success of this reaction.[5][7] For coupling with a chloropyridine, consider sterically hindered biaryl phosphine ligands like XPhos, SPhos, or BrettPhos.[7]

  • Base Compatibility: The choice of base is critical and often depends on the solvent and the amine coupling partner.[8] Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[9] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[3][10]

  • Solvent: Nonpolar aprotic solvents like toluene, dioxane, or THF are typically used.[8]

Sonogashira Coupling

Q4: I am experiencing low yields and homocoupling of the alkyne in my Sonogashira reaction. How can I improve the outcome?

A4: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[11][12] Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.[13]

Troubleshooting Steps:

  • Rigorous Degassing: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere to prevent oxygen-induced homocoupling.[13]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can be detrimental. Copper-free Sonogashira protocols have been developed and may provide better results for certain substrates.[13][14][15]

  • Base: The reaction is typically run with an amine base, such as triethylamine or diethylamine, which also serves to neutralize the HX byproduct.[11]

  • Catalyst System: While Pd(PPh₃)₄ is commonly used, other palladium sources and ligands can be more effective for challenging substrates.[14]

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting points for optimizing coupling reactions with this compound, based on protocols for similar chloropyridine substrates.[4]

Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (2%)Pd(OAc)₂ (2%)PdCl₂(dppf) (3%)
Ligand (mol%) SPhos (4%)XPhos (4%)(none)
Base (equiv.) K₃PO₄ (2.0)Cs₂CO₃ (2.0)K₂CO₃ (2.0)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)DMF
Temperature (°C) 100-110100-110100

Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (1-2%)Pd(OAc)₂ (1-2%)XPhos-Pd-G3 (2%)
Ligand (mol%) XPhos (2-4%)BrettPhos (2-4%)(precatalyst)
Base (equiv.) NaOtBu (1.5)LiHMDS (1.5)K₃PO₄ (2.0)
Solvent TolueneDioxaneTHF
Temperature (°C) 90-11090-110100

Table 3: Sonogashira Coupling - Recommended Starting Conditions

ParameterCondition 1 (with Cu)Condition 2 (Cu-free)
Pd Source (mol%) PdCl₂(PPh₃)₂ (2%)Pd(PPh₃)₄ (3%)
Cu Source (mol%) CuI (4%)(none)
Base Et₃N (solvent)TBAF (3.0 equiv)
Solvent THF(none)
Temperature (°C) 60-8080-100

Experimental Protocols

The following are general, adaptable protocols for performing coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3][4]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3][4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand. Then, add the degassed solvent(s) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat to the desired temperature with stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry, concentrate, and purify as described above.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add the palladium catalyst, copper(I) iodide (if used), this compound (1.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent/Base Addition: Add the degassed solvent and amine base (e.g., triethylamine) via syringe.

  • Reaction: Stir the mixture at the desired temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent, wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting Workflow

G start Low or No Yield Observed q1 Is the catalyst system active enough for a chloropyridine? start->q1 sol1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). Use a pre-catalyst (e.g., G3). q1->sol1 No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->sol2 No q3 Is the base effective? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure base is dry and finely powdered. q3->sol3 No q4 Is the system properly degassed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Degas solvents thoroughly (sparge with Ar/N₂). Ensure inert atmosphere during reaction. q4->sol4 No end_node Re-evaluate substrate stability and potential side reactions. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: General troubleshooting workflow for low-yield coupling reactions.

Decision Tree for Suzuki Coupling Conditions

G start Select Initial Suzuki Conditions for This compound sub_catalyst Catalyst System start->sub_catalyst sub_base Base start->sub_base sub_solvent Solvent start->sub_solvent cat1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ sub_catalyst->cat1 base1 Start with a strong inorganic base (e.g., K₃PO₄, Cs₂CO₃) sub_base->base1 solvent1 Use an ethereal solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) sub_solvent->solvent1 q_boronic Is protodeboronation a concern? base1->q_boronic solvent1->q_boronic boronic_yes Use a boronic ester (pinacol, MIDA) and minimize water content. q_boronic->boronic_yes Yes boronic_no Standard boronic acid is a good starting point. q_boronic->boronic_no No

Caption: Decision tree for selecting initial Suzuki coupling conditions.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex Pd(II) Complex pd0->oa_complex Ar-Cl re_label Reductive Elimination amine_complex Amine Complex oa_complex->amine_complex R₂NH amido_complex Amido Complex amine_complex->amido_complex Base le_label Ligand Exchange amido_complex->pd0 Ar-NR₂ dp_label Deprotonation oa_label Oxidative Addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Amino-6-chloropyridin-3-ol in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of poor solubility for a compound like this compound?

A1: Poor solubility can stem from several factors related to the compound's structure and the reaction environment. Key considerations include:

  • Molecular Structure and Intermolecular Forces: this compound has a polar structure with amino and hydroxyl groups capable of forming strong intermolecular hydrogen bonds. These strong interactions can make it difficult for solvent molecules to surround and dissolve the solute.

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[1] Polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.[2] If the polarity of your reaction medium does not match that of this compound, you will likely encounter solubility issues.

  • Temperature: For most solid solutes, solubility increases with temperature.[2] The additional energy helps to overcome the intermolecular forces in the solid state.

  • pH of the Medium: As this compound has both a basic amino group and an acidic hydroxyl group, the pH of the reaction medium will significantly influence its solubility.[2] At a pH where the molecule is ionized (either protonated or deprotonated), its solubility in polar solvents typically increases.

  • Purity of the Compound and Solvents: Impurities in either the this compound or the solvent can interfere with the dissolution process.[3]

Q2: My this compound is not dissolving in my reaction solvent. What steps can I take to improve its solubility?

A2: A systematic approach to troubleshooting is recommended. Here are several strategies to try:

  • Solvent Selection: If possible, consider switching to a more polar solvent. Common polar aprotic solvents like DMF, DMSO, and NMP, or polar protic solvents like ethanol and methanol, are often good starting points for highly functionalized heterocyclic compounds.[4][5][6][7]

  • Temperature Adjustment: Gradually increasing the temperature of the reaction mixture can significantly improve solubility.[5][6] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • pH Modification: Adjusting the pH of the reaction medium can have a dramatic effect.

    • Adding a small amount of a suitable acid may protonate the amino group, increasing solubility in polar protic solvents.

    • Conversely, adding a base could deprotonate the hydroxyl group, which may also enhance solubility.

    • Carefully consider the compatibility of any added acid or base with your reaction conditions.

  • Co-solvents: Using a mixture of solvents can be effective. A small amount of a highly polar co-solvent in which your compound is more soluble can sometimes be sufficient to bring it into solution.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and accelerate the dissolution process.

  • Check Purity: Ensure the purity of your this compound and the dryness of your solvent, as impurities and water can negatively impact solubility.[3]

Q3: Are there any recommended solvents for this compound?

  • High Polarity Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Protic Solvents: Methanol, Ethanol.[8]

  • Other Potential Solvents: Tetrahydrofuran (THF), Acetonitrile.[9]

It is recommended to perform small-scale solubility tests with your intended reaction solvents before proceeding with a large-scale reaction.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Solubility

This guide provides a step-by-step workflow for addressing poor solubility of this compound.

G cluster_0 Troubleshooting Workflow A Poor Solubility Observed B Review Solvent Choice (Polarity Match?) A->B C Increase Temperature B->C If no improvement G Solubility Improved B->G If successful D Adjust pH (Acid or Base Addition) C->D If no improvement C->G If successful E Consider Co-Solvent System D->E If no improvement D->G If successful F Check Compound and Solvent Purity E->F If no improvement E->G If successful H Issue Persists: Consult Further Resources F->H G cluster_1 Solubility Determination Workflow A Add excess solute to known volume of solvent B Stir at constant temperature to reach equilibrium A->B C Allow solid to settle B->C D Filter a known volume of the supernatant C->D E Evaporate solvent from the filtered solution D->E F Weigh the remaining solid E->F G Calculate Solubility (mass/volume) F->G

References

preventing decomposition of 4-Amino-6-chloropyridin-3-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability and decomposition data for 4-Amino-6-chloropyridin-3-ol is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known reactivity of structurally similar compounds, such as aminophenols and halogenated pyridines. These recommendations should be used as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a color (e.g., yellow, brown, or purple) over time. What is causing this?

A1: The discoloration of this compound solutions is likely due to oxidation. The aminophenol structure, particularly the para-relationship of the amino and hydroxyl groups, makes it susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and the presence of trace metal impurities. The colored products are often polymeric quinoid structures.[1]

Q2: I am observing low yields in my reaction where this compound is a starting material. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Decomposition of the starting material: The compound may be degrading under the reaction conditions (e.g., high temperature, non-inert atmosphere, or incompatible reagents).

  • Side reactions: The amino and hydroxyl groups are reactive and may participate in unintended side reactions. For instance, the amino group can act as a nucleophile, and the pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting the desired reaction.

  • Sub-optimal reaction conditions: The solvent, temperature, pH, and catalyst system may not be optimized for this specific substrate.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. Using amber vials or wrapping containers in aluminum foil can prevent photodegradation.

Q4: Is it necessary to protect the amino or hydroxyl group of this compound during a reaction?

A4: Protecting one or both reactive groups is a common strategy to prevent unwanted side reactions.[2][3][4] The choice of protecting group depends on the specific reaction conditions. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz), which reduces its nucleophilicity.[2]

Troubleshooting Guides

Issue 1: Discoloration and Decomposition During Reaction
Symptom Potential Cause Troubleshooting Steps
Reaction mixture turns dark.Oxidation: The aminophenol moiety is likely oxidizing.1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents prior to use. 2. Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your reaction chemistry. 3. Metal Sequestrants: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) might be beneficial, provided it doesn't interfere with your desired reaction.
Formation of insoluble, dark precipitate.Polymerization: Oxidative coupling can lead to the formation of insoluble polymeric materials.[1]1. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of decomposition. 2. Control Reagent Addition: Add reagents slowly to avoid localized high concentrations and potential side reactions.
TLC analysis shows multiple new, unidentified spots.Multiple Decomposition Pathways: The compound may be degrading through various mechanisms (e.g., oxidation, photodegradation).1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.[5] 2. pH Control: The stability of aminophenols is often pH-dependent.[6][7] Buffer the reaction mixture if your reaction can tolerate it. Avoid strongly acidic or basic conditions unless required for the reaction.
Issue 2: Poor Reactivity or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Reaction does not proceed to completion.Catalyst Inhibition: The pyridine nitrogen and/or the amino group can coordinate to the palladium center, inhibiting the catalytic cycle.[8][9]1. Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes overcome substrate inhibition. 2. Use of Pre-catalysts: Employ palladium pre-catalysts that are less susceptible to inhibition.[8] 3. Additive Screening: The addition of certain salts or additives can sometimes disrupt the inhibitory coordination.
Formation of dehalogenated byproduct.Reductive Dehalogenation: The chloro-substituent is being replaced by hydrogen.1. Hydrogen Source: Identify and eliminate potential sources of active hydrogen in the reaction. 2. Catalyst Choice: Some palladium catalysts are more prone to promoting dehalogenation. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Homocoupling of the starting material or coupling partner.Side Reactions: Unwanted coupling reactions are occurring.1. Stoichiometry Control: Carefully control the stoichiometry of the coupling partners. 2. Reaction Conditions: Adjust the temperature and reaction time. Lower temperatures may favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store the solid compound in a tightly sealed amber glass vial inside a desiccator filled with a drying agent. For long-term storage, place the vial in a freezer at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvent Preparation: Use anhydrous solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

Protocol 2: Protection of the Amino Group as a Boc-Carbamate
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition_Pathway Figure 1: Postulated Decomposition Pathways for this compound A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidation (Air, Light, Metal Ions) D Photodegradation Products A->D UV Light E Dehalogenated Product A->E Reductive Conditions C Colored Polymeric Byproducts B->C Polymerization

Caption: Figure 1: Postulated Decomposition Pathways for this compound.

Experimental_Workflow Figure 2: General Workflow for Reactions Involving this compound cluster_pre Pre-Reaction Setup cluster_reaction Reaction Conditions cluster_post Post-Reaction A Use High-Purity This compound D Maintain Inert Atmosphere (Ar or N2) A->D B Degas Solvents B->D C Consider Amino/Hydroxyl Group Protection C->D E Control Temperature (Consider low temp) D->E F Protect from Light E->F G Monitor by TLC/LC-MS F->G H Careful Work-up (Avoid extreme pH) G->H I Prompt Purification H->I

Caption: Figure 2: General Workflow for Reactions Involving this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 4-Amino-6-chloropyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low conversion with this substrate is a common issue and can be attributed to several factors:

  • Catalyst Inhibition: The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to deactivation.[1][2][3] The hydroxyl group may also interact with the catalyst.

  • Poor Oxidative Addition: The C-Cl bond in chloropyridines is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be deactivated by oxygen.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for this specific substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3][6] These ligands can promote oxidative addition and stabilize the catalytic species. N-heterocyclic carbene (NHC) ligands like IPr are also a good option.[7][8] Consider using a pre-formed catalyst (e.g., XPhos Pd G3) to ensure the presence of the active catalytic species.[2][6]

  • Base Selection: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive aryl chlorides.[1][2][4] Ensure the base is fresh, dry, and finely powdered.[6]

  • Reaction Conditions: Increase the reaction temperature, typically in the range of 80-110 °C, to facilitate the oxidative addition of the aryl chloride.[1][4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed to prevent oxygen contamination.[4][6]

  • Protecting Groups: Consider protecting the amino and/or hydroxyl groups if catalyst inhibition is suspected to be a major issue, although modern catalyst systems often make this unnecessary.[6]

Q2: I am observing significant amounts of side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: These are common side reactions in Suzuki-Miyaura couplings.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by aqueous conditions and certain bases.[3][6]

    • Solution: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[6] Alternatively, conducting the reaction under anhydrous conditions can help.[6]

  • Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen.[6][9]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is crucial.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[6]

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1][10] For a challenging substrate like this compound, the choice of a suitable bulky, electron-rich phosphine ligand is critical.[1]

Recommended Starting Conditions:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)[1]

  • Ligand: Xantphos, XPhos, or RuPhos (2-4 mol%)[1]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS (1.5-2.5 equivalents)[1]

  • Solvent: Anhydrous, degassed toluene or THF[1]

  • Temperature: Typically between 80-110 °C.

Q4: Are there other cross-coupling reactions I can consider for functionalizing this compound?

A4: Yes, other palladium-catalyzed cross-coupling reactions can be employed to introduce different functionalities:

  • Sonogashira Coupling: For the introduction of alkyne groups, this reaction uses a palladium catalyst and a copper(I) co-catalyst.[11][12] Copper-free versions are also available.[13][14]

  • Heck Coupling: To introduce alkene functionalities.[15][16]

The choice of catalyst and conditions for these reactions will follow similar principles to the Suzuki-Miyaura and Buchwald-Hartwig reactions, with a need for robust catalyst systems to overcome the challenges posed by the chloropyridine substrate.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

The following table summarizes catalyst systems and conditions that have been successfully used for the Suzuki-Miyaura coupling of related chloropyridine substrates and can serve as a starting point for optimization with this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90 (for 5-bromo-2-methylpyridin-3-amine)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (Microwave)~80 (for 3-chloropyridine)[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate (for resin-supported chloropyrimidines)[1]
XPhos Pd G3K₃PO₄THF or Toluene80-100>90[2]
SPhos Pd G3K₃PO₄1,4-Dioxane100>90[2]
PEPPSI™-IPrK₂CO₃t-BuOH80>90[2]

Note: Yields are representative and can vary based on the specific coupling partners, purity of reagents, and precise reaction conditions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for this compound.[1][17]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)[1][17]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos Pd G3, 1-2 mol%)[1][2]

  • Base (e.g., K₃PO₄, 2-3 equivalents)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the palladium catalyst under a positive pressure of the inert gas.[1]

  • Add the degassed solvent mixture via syringe.[1]

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and may require optimization.[1]

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pdi_ar_complex ar_b_oh2 Ar'-B(OH)₂ + Base ar_b_oh2->transmetalation reductive_elimination Reductive Elimination pdi_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_x Ar-X (4-Amino-6-chloro -pyridin-3-ol) ar_x->oxidative_addition Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_precatalyst Use a Pre-catalyst (e.g., G3 Precatalysts) change_ligand->use_precatalyst increase_loading Increase Catalyst Loading use_precatalyst->increase_loading increase_temp Increase Temperature (80-110 °C) check_conditions->increase_temp No check_side_reactions Are Side Reactions Prevalent? check_conditions->check_side_reactions Yes screen_bases Screen Bases (K₃PO₄, Cs₂CO₃) increase_temp->screen_bases degas Ensure Rigorous Degassing screen_bases->degas protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes homocoupling Homocoupling? check_side_reactions->homocoupling Yes use_boronic_ester Use Boronic Ester or Anhydrous Conditions protodeboronation->use_boronic_ester rigorous_degassing Improve Degassing homocoupling->rigorous_degassing Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pdi_complex amine_coordination Amine Coordination & Deprotonation pdi_complex->amine_coordination pdi_amido_complex [Ar-Pd(II)-NR₂]L₂ amine_coordination->pdi_amido_complex r2nh R₂NH + Base r2nh->amine_coordination reductive_elimination Reductive Elimination pdi_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product ar_x Ar-X (4-Amino-6-chloro -pyridin-3-ol) ar_x->oxidative_addition

References

Technical Support Center: Synthesis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific synthesis of 4-Amino-6-chloropyridin-3-ol is limited in publicly available literature. This guide is therefore based on established principles for the synthesis and purification of related aminopyridine and chloropyridine derivatives. The proposed methodologies should be considered as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the synthesis of substituted pyridines. The most common sources include:

  • Unreacted Starting Materials: Incomplete conversion of the initial reactants.

  • Intermediates: If the synthesis is a multi-step process, intermediates may be carried over into the final product.

  • Isomeric Byproducts: Depending on the synthetic route, positional isomers of the amino or hydroxyl group may form. For instance, nucleophilic substitution on a di- or tri-substituted pyridine can sometimes lead to a mixture of isomers.

  • Side-Reaction Products: These can include products of over-amination, hydrolysis of the chloro group, or dimerization of the starting materials or product.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as excess reagents, may be present in the final product.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. An incorrect temperature can lead to decomposition or the formation of side products. It is advisable to perform small-scale experiments at various temperatures to find the optimal conditions.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Ensure the purity of your reactants before starting the synthesis.

  • Moisture and Air Sensitivity: Some reagents used in pyridine synthesis are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve the yield.

  • Inefficient Purification: The product may be lost during the work-up and purification steps. Analyze the crude product before purification to get an initial estimate of the yield.

Q3: My purified product shows persistent impurities of a similar polarity, making separation by column chromatography difficult. What can I do?

A3: When impurities have similar polarity to the desired product, standard column chromatography may not be effective. Here are some strategies to improve separation:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases. A shallow gradient elution can sometimes improve the separation of closely related compounds. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds, can reduce tailing and improve peak shape.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity is either very soluble or insoluble at all temperatures.

  • Acid-Base Extraction: Since this compound is an aminopyridine, it is basic and can be protonated to form a water-soluble salt. This property can be exploited to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The aqueous layer containing the protonated product can then be basified and extracted with an organic solvent to recover the purified product.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective, albeit more expensive, purification method.

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incorrect reaction temperature or time.- Inactive or impure reagents.- Presence of moisture or oxygen in the reaction.- Optimize reaction conditions (temperature, time).- Verify the purity of starting materials.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Presence of Multiple Spots on TLC (Thin Layer Chromatography) - Formation of isomeric byproducts.- Incomplete reaction, leaving starting materials or intermediates.- Decomposition of the product.- Analyze the crude mixture by LC-MS or GC-MS to identify the components.- Adjust reaction conditions to favor the formation of the desired isomer.- Purify using appropriate techniques (see FAQ Q3).
Product Tailing on Silica Gel Chromatography - Strong interaction of the basic amino group with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent.
Unexpected Color in the Final Product - Presence of colored impurities.- Oxidation of the product.- Decolorize with activated carbon during recrystallization.- Store the product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a polar, basic compound like this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Due to the basic nature of the aminopyridine, adding 0.5-1% triethylamine to the eluent is recommended to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an analytical HPLC method for purity assessment.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectroscopy of the pure compound).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizations

impurity_management_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification cluster_final Final Product synthesis Crude Product tlc TLC Analysis synthesis->tlc lcms LC-MS / GC-MS Analysis tlc->lcms Identify Impurities chromatography Column Chromatography lcms->chromatography If separable by polarity recrystallization Recrystallization lcms->recrystallization If crystalline solid extraction Acid-Base Extraction lcms->extraction If basic product pure_product Pure Product (>95%) chromatography->pure_product fail Impure Product chromatography->fail recrystallization->pure_product recrystallization->fail extraction->pure_product extraction->fail

Caption: General workflow for impurity identification and management.

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Scaling Up the Synthesis of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-6-chloropyridin-3-ol, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key steps?

A common and plausible synthetic approach starts from a commercially available dichloropyridine derivative. A typical sequence involves three key steps:

  • Nitration: Introduction of a nitro group, which acts as a director for the subsequent amination and can be later reduced. For instance, nitration of 2,6-dichloropyridine can yield 2,6-dichloro-3-nitropyridine.[1][2]

  • Selective Amination: Nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with an amino group. The position of the amination is directed by the existing substituents. This step is often exothermic and requires careful temperature control.

  • Hydrolysis/Hydroxylation: Conversion of the remaining chloro group to a hydroxyl group. This can be achieved through various hydrolysis methods, potentially under basic or acidic conditions, to yield the final this compound.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several common challenges:

  • Exothermicity of Amination: The amination of chloropyridines is often highly exothermic.[3] What is easily managed in a lab-scale flask can become a significant safety and quality issue in a large reactor, potentially leading to runaway reactions or the formation of impurities.

  • Impurity Profile: Side reactions, such as the formation of regioisomers during amination or incomplete reactions, can become more pronounced at a larger scale. For example, amination of a dichloropyridine could potentially yield isomeric amino-chloro-pyridines.

  • Mass and Heat Transfer: Inefficient mixing and heating in large reactors can lead to localized temperature gradients, causing inconsistent reaction progress and the formation of byproducts.

  • Product Isolation and Purification: Methods that are straightforward at the lab scale, like column chromatography, can be costly and challenging to implement for large quantities. Recrystallization becomes the preferred method, but finding a suitable solvent system can be difficult.[4]

  • Material Handling: Handling large quantities of reagents, some of which may be hazardous (e.g., ammonia, strong acids), requires specialized equipment and safety protocols.

Q3: How can I effectively control the exothermic amination step during scale-up?

Effective thermal management is crucial for a successful scale-up. Consider the following strategies:

  • Controlled Reagent Addition: Instead of adding the aminating agent (e.g., ammonia solution) all at once, use a syringe pump or a dosing pump for slow, controlled addition. This allows the reactor's cooling system to dissipate the heat generated.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling jacket and that the coolant temperature is sufficiently low.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass to absorb the heat.

  • Reverse Addition: In some cases, adding the chloropyridine substrate to the ammonia solution can help maintain a lower concentration of the limiting reagent and better control the temperature.

  • Real-time Monitoring: Use temperature probes to monitor the internal reaction temperature continuously and adjust the addition rate or cooling as needed.

Q4: What are the likely impurities, and how can they be minimized?

The most common impurities are often related to the starting materials and side reactions:

  • Regioisomers: During the amination of a di- or tri-substituted pyridine, the amino group may add at an undesired position. Minimizing this requires strict temperature control and optimization of solvent and base.

  • Di-amination Products: If the starting material has multiple leaving groups (like chlorine atoms), a second amination can occur, leading to a di-amino pyridine byproduct. Using a stoichiometric amount of the aminating agent can help reduce this.

  • Unreacted Starting Material: Incomplete reactions will leave starting materials in the crude product. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.

  • Hydrolysis Products: Premature hydrolysis of a chloro group to a hydroxyl group can occur if water is present and the conditions are harsh. Using anhydrous solvents is recommended.

Q5: What are the recommended purification methods for this compound at a larger scale?

For large-scale purification, the following methods are generally preferred:

  • Recrystallization: This is often the most cost-effective and scalable method for solid compounds. A thorough solvent screen is necessary to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Acid-Base Extraction: As an aminopyridine, the product is basic and can be extracted into an acidic aqueous solution. This can be an effective way to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent or collecting the precipitated solid.

  • Slurry Washing: Stirring the crude product as a slurry in a solvent that dissolves impurities but not the desired product can be an effective purification step.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Degradation of starting material or product.Check the stability of your compounds under the reaction conditions. Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon). Aminopyridines can be sensitive to oxidation.[5]
Mechanical losses during workup or purification.Optimize extraction and filtration procedures. Ensure the chosen recrystallization solvent does not retain a significant amount of the product in the mother liquor.
High Impurity Levels Formation of regioisomers or other side products.Re-optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically preferred isomer. Ensure precise control over stoichiometry.
Inefficient mixing at scale.Verify that the stirring speed and impeller design are adequate for the reactor volume to ensure a homogeneous reaction mixture.
Product is an oil or difficult to crystallize Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Try co-evaporation with a solvent in which the product is soluble but the impurities are not. If impurities are the issue, an additional purification step (e.g., acid-base wash) may be necessary.
The compound itself may have a low melting point.If the product is indeed an oil at room temperature, purification by column chromatography may be unavoidable, even at a larger scale, though it is less ideal.
Inconsistent Results Batch-to-Batch Variation in raw material quality.Qualify all raw materials before use to ensure consistent purity and water content.
Poor control over reaction parameters.Implement strict process controls for temperature, addition rates, and reaction times. Ensure all monitoring equipment is calibrated.
Quantitative Data Presentation (Illustrative Example)

The following table is an example of how to present data from studies to optimize the amination step. The values are hypothetical but represent a logical optimization process.

Table 1: Optimization of the Amination of a Dichloronitropyridine Intermediate

ParameterCondition ACondition BCondition COptimal Condition
Temperature 50 °C25 °C0 °C0 °C
Reaction Time 12 hours24 hours30 hours30 hours
Ammonia Equivalents 5 eq.10 eq.15 eq.10 eq.
Yield (%) 65%80%78%80%
Purity (by HPLC, %) 85%95%96%95%
Key Impurity (%) 10% (regioisomer)2% (regioisomer)1.5% (regioisomer)2% (regioisomer)

Note: This data is for illustrative purposes only.

Detailed Experimental Protocols (Representative Example)

Disclaimer: This is a representative protocol based on the synthesis of analogous compounds. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound from 2,6-dichloro-3-nitropyridine.

Step 1: Selective Amination of 2,6-dichloro-3-nitropyridine

  • Reagents:

    • 2,6-dichloro-3-nitropyridine (1.0 eq)

    • Aqueous Ammonia (28-30%, 10 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,6-dichloro-3-nitropyridine in ethanol.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add the aqueous ammonia solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-30 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-amino-2-chloro-5-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Reagents:

    • 4-amino-2-chloro-5-nitropyridine (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (0.5 eq)

    • Ethanol/Water (e.g., 4:1 mixture)

  • Procedure:

    • To a suspension of iron powder and ammonium chloride in the ethanol/water solvent system, heat the mixture to reflux (approx. 80 °C).

    • Add the 4-amino-2-chloro-5-nitropyridine in portions over 1 hour.

    • Maintain the reaction at reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-6-chloropyridine.

Step 3: Diazotization and Hydrolysis to form this compound

  • Reagents:

    • 3,4-diamino-6-chloropyridine (1.0 eq)

    • Sodium nitrite (1.1 eq)

    • Sulfuric acid (dilute aqueous solution, e.g., 10%)

  • Procedure:

    • Dissolve the crude 3,4-diamino-6-chloropyridine in the dilute sulfuric acid solution and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

    • Cool the solution and carefully neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Workup & Purification cluster_end Final Product start 2,6-dichloro-3-nitropyridine amination Step 1: Selective Amination (NH3, Ethanol, 0-25°C) start->amination reduction Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O, Reflux) amination->reduction Crude intermediate 1 hydrolysis Step 3: Diazotization & Hydrolysis (NaNO2/H2SO4, then heat) reduction->hydrolysis Crude intermediate 2 workup Neutralization & Filtration hydrolysis->workup purify Recrystallization workup->purify Crude Product end_product This compound purify->end_product

Caption: A representative experimental workflow for the synthesis of this compound.

troubleshooting_tree problem Problem: Low Yield check_completion Is the reaction complete? (Check by TLC/HPLC) problem->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant side products? check_completion->check_impurities Yes solution_incomplete Solution: - Increase reaction time - Increase temperature slightly - Check reagent purity incomplete->solution_incomplete impurities High Impurity Formation check_impurities->impurities Yes check_workup Significant loss during workup/purification? check_impurities->check_workup No solution_impurities Solution: - Lower reaction temperature - Optimize reagent stoichiometry - Improve mixing impurities->solution_impurities workup_loss Mechanical / Solubility Loss check_workup->workup_loss Yes end Yield Optimized check_workup->end No solution_workup Solution: - Optimize extraction pH - Re-screen recrystallization solvents - Analyze mother liquor for product workup_loss->solution_workup

Caption: A troubleshooting decision tree for diagnosing the cause of low yield in a chemical synthesis.

References

Technical Support Center: Characterization of 4-Amino-6-chloropyridin-3-ol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the analytical challenges encountered during the characterization of 4-Amino-6-chloropyridin-3-ol and its process-related impurities and degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the characterization of this compound and its byproducts?

A1: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC-UV is excellent for quantification and purity assessment, while LC-MS is indispensable for the identification and structural elucidation of unknown byproducts.[1]

Q2: What are the potential sources of byproducts in the synthesis of this compound?

A2: Byproducts can arise from several sources, including incomplete reactions, side reactions, degradation of starting materials or the final product, and reactions with residual solvents or reagents. For chloropyridine derivatives, common side reactions can include isomerization, over-chlorination, or hydrolysis of the chloro group.[2][3]

Q3: My HPLC chromatogram shows significant peak tailing for the main peak of this compound. What could be the cause?

A3: Peak tailing for polar, basic compounds like aminopyridinols is often due to strong interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column. This can be addressed by using a base-deactivated column, adjusting the mobile phase pH to suppress silanol ionization (typically pH < 4), or adding a competing base like triethylamine (TEA) to the mobile phase.[4][5]

Q4: I am observing a new, unexpected peak in my chromatogram during a stability study. How can I identify this degradation product?

A4: The first step is to use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product. Subsequent tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, providing structural information that helps in its identification. Comparing the fragmentation pattern to that of the parent compound can reveal the nature of the chemical modification.

Q5: What are typical stress conditions for forced degradation studies of this compound?

A5: Forced degradation studies are crucial for developing stability-indicating methods. Typical stress conditions include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative degradation: 3-30% H₂O₂ at room temperature.

  • Thermal degradation: Dry heat (e.g., 105 °C) and humid heat (e.g., 80 °C, 75% RH).

  • Photolytic degradation: Exposure to UV and visible light (ICH Q1B guidelines).

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction with residual silanols on the column.1. Use a base-deactivated (end-capped) C18 column.2. Lower the mobile phase pH to 2.5-3.5 with an acid like phosphoric acid or formic acid.3. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.[4][5]
Poor Peak Shape (Fronting) Sample overload or high injection volume of a strong solvent.1. Reduce the sample concentration.2. Decrease the injection volume.3. Dissolve the sample in the mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC pump for leaks and ensure a stable flow rate.[6]
Ghost Peaks Contamination in the mobile phase, injector, or carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a needle wash step in the injection sequence.3. Run blank injections to identify the source of contamination.[5]
Low Sensitivity Incorrect detection wavelength or on-column degradation.1. Determine the UV maximum (λmax) of this compound and set the detector accordingly.2. Ensure the mobile phase is not degrading the analyte.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal ion source parameters or inappropriate mobile phase.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).2. Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate) instead of non-volatile phosphates.
Mass Inaccuracy Instrument requires calibration.1. Perform a mass calibration using the manufacturer's recommended standard.
Complex Fragmentation Pattern In-source fragmentation or multiple co-eluting compounds.1. Reduce the fragmentation voltage in the ion source.2. Improve chromatographic separation to isolate individual components.
No Molecular Ion Peak The molecule is unstable and fragments easily.1. Use a softer ionization technique if available (e.g., Chemical Ionization instead of Electrospray Ionization).2. Look for characteristic fragment ions and adducts to infer the molecular weight.[7][8][9]

Quantitative Data Summary

The following table presents hypothetical but representative data for potential impurities observed during the analysis of a typical batch of this compound.

Impurity Retention Time (min) Relative Retention Time (RRT) Typical Amount (%) LOD (µg/mL) LOQ (µg/mL)
This compound5.21.0099.50.050.15
Impurity A (Isomer)4.80.920.150.020.06
Impurity B (Dimer)10.52.020.100.030.09
Impurity C (Hydrolysis Product)3.10.600.080.020.05
Unspecified Impurities--< 0.10--

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS Method for Impurity Identification
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above, but replace the phosphoric acid in Mobile Phase A with a volatile buffer like 10 mM ammonium formate (pH 3.0).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

    • Fragmentation Voltage: 70 V (for initial analysis, can be varied for MS/MS)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV LC_MS LC-MS Analysis Dissolution->LC_MS Quantification Quantification of Impurities HPLC_UV->Quantification Identification Structural Elucidation of Byproducts LC_MS->Identification

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Acidic Hydrolysis Parent->Acid H+ / H2O Oxidation Oxidation Parent->Oxidation [O] Hydrolysis_Product 4-Amino-pyridin-3,6-diol Acid->Hydrolysis_Product Oxidation_Product N-Oxide Derivative Oxidation->Oxidation_Product

References

impact of reaction temperature on 4-Amino-6-chloropyridin-3-ol stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Amino-6-chloropyridin-3-ol, with a specific focus on the impact of reaction temperature. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Unexpected Reaction Outcomes or Low Yield at Elevated Temperatures

  • Question: My reaction involving this compound at an elevated temperature is resulting in a low yield of the desired product and the formation of colored impurities. What could be the cause?

  • Answer: Elevated temperatures can lead to the thermal degradation of this compound. While specific data for this compound is limited, studies on similar aminopyridine derivatives indicate that thermal decomposition can occur at higher temperatures. The formation of colored impurities often suggests the creation of degradation byproducts. It is crucial to maintain strict temperature control. Consider lowering the reaction temperature and extending the reaction time. If high temperatures are unavoidable, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Inconsistent Results Between Batches

  • Question: I am observing variability in my experimental results when using different batches of this compound. Could temperature exposure during storage be a factor?

  • Answer: Yes, inconsistent storage conditions can affect the stability and purity of this compound. It is recommended to store the compound in a cool, dry, and dark place. Long-term exposure to ambient or elevated temperatures, even during shipping or storage, could lead to gradual degradation. For sensitive applications, it is advisable to qualify each new batch to ensure it meets the required purity specifications. Studies on similar compounds like 4-aminopyridine have shown excellent stability when stored at refrigerated (4°C) or room temperature (22-24°C) for extended periods.[1]

Issue 3: Material Discoloration Upon Heating

  • Question: I noticed that this compound darkens when I heat it for my reaction. Is this a sign of decomposition?

  • Answer: Discoloration upon heating is a common indicator of thermal decomposition for many organic compounds. While a slight color change might not significantly impact all applications, it strongly suggests that the material is undergoing chemical changes. These changes can lead to the formation of impurities that may interfere with your reaction or downstream processes. It is advisable to determine the onset temperature of this discoloration and operate below it if possible.

Frequently Asked Questions (FAQs)

  • Question 1: What is the recommended maximum operating temperature for reactions involving this compound?

  • Question 2: How should I properly store this compound to ensure its long-term stability?

  • Answer 2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[2][3][4][5] Refrigeration (2-8°C) is recommended for long-term storage. For short-term storage, a controlled room temperature (15-25°C) is generally acceptable.[2] Avoid exposure to high humidity and frequent temperature fluctuations.

  • Question 3: Are there any known incompatible materials that could accelerate the degradation of this compound at elevated temperatures?

  • Answer 3: Safety data sheets for structurally similar compounds, such as 4-Amino-3-chloropyridine, list strong oxidizing agents as incompatible materials.[6] At elevated temperatures, the risk of reaction with such materials increases, potentially leading to rapid and exothermic decomposition. It is also prudent to avoid strong acids and bases unless they are a required part of the reaction chemistry, as they can catalyze degradation pathways.

  • Question 4: What are the likely degradation products of this compound at high temperatures?

  • Answer 4: The exact degradation products of this compound have not been extensively documented. However, based on its structure, potential degradation pathways at high temperatures could include dehalogenation, deamination, oxidation of the amino and hydroxyl groups, and polymerization, leading to a complex mixture of byproducts.

Quantitative Data on Thermal Stability

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated thermal degradation profile based on Thermogravimetric Analysis (TGA) data of structurally related aminopyridine compounds. This data should be used as a general guideline. It is strongly recommended that users perform their own thermal analysis for critical applications.

Temperature (°C)Estimated Weight Loss (%)Observation
25 - 150< 1%Material is generally stable. Minor weight loss may be attributed to residual solvent or moisture.
150 - 2001 - 5%Onset of minor degradation may occur, potentially accompanied by discoloration.
200 - 2505 - 20%Significant degradation is likely. Formation of byproducts is expected.
> 250> 20%Rapid and extensive decomposition.

Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

    • Place the sample pan into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the temperatures at which weight loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and identify any phase transitions or decomposition events of this compound by measuring the heat flow into or out of a sample as a function of temperature.

  • Methodology:

    • Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the differential heat flow between the sample and the reference.

    • The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations

Impact of Temperature on this compound Stability cluster_stable Stable Zone cluster_unstable Unstable Zone Stable This compound (Stable) Heat Increased Reaction Temperature Stable->Heat Exposed to Degradation Degradation Products (Impurities, Coloration) Heat->Degradation Leads to

Caption: Relationship between increased temperature and the stability of this compound.

Troubleshooting Workflow for Thermal Stability Issues Start Start: Low Yield or Impurities Observed CheckTemp Is reaction temperature elevated? Start->CheckTemp LowerTemp Action: Lower temperature and/or use inert atmosphere CheckTemp->LowerTemp Yes CheckStorage Review storage and handling a. Stored cool, dry, dark? b. Age of compound? CheckTemp->CheckStorage No End End: Improved Reaction Outcome LowerTemp->End NewBatch Action: Use a fresh, properly stored batch of the compound CheckStorage->NewBatch Improper Analyze Action: Perform TGA/DSC to determine decomposition temperature CheckStorage->Analyze Proper NewBatch->End Analyze->End

Caption: A logical workflow for troubleshooting experimental issues related to the thermal stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-6-chloropyridin-3-ol and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Amino-6-chloropyridin-3-ol with other common aminopyridines. The analysis is based on fundamental principles of organic chemistry, substituent effects, and supporting experimental data from analogous systems.

Introduction to Aminopyridine Reactivity

Aminopyridines are a vital class of heterocyclic compounds in medicinal chemistry and materials science. Their reactivity is governed by the interplay of the electron-withdrawing pyridine nitrogen and the electron-donating amino group. The position of the amino group (ortho, meta, or para to the ring nitrogen) significantly influences the molecule's basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

This compound is a polysubstituted pyridine with a unique combination of functional groups: a strongly activating amino group, a strongly activating hydroxyl group, and a deactivating chloro group that also serves as a leaving group. This guide will dissect the expected reactivity of this molecule in key synthetic transformations and benchmark it against simpler, well-studied aminopyridines.

Analysis of Substituent Effects in this compound

The reactivity of the pyridine ring is a product of the electronic effects of its substituents.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong electron-donating groups through resonance (+R effect), which significantly outweighs their inductive electron-withdrawing effect (-I). They activate the pyridine ring, increasing its electron density and making it more susceptible to electrophilic attack. They direct incoming electrophiles to the ortho and para positions.

  • Chloro (-Cl) Group: This halogen is an electron-withdrawing group through induction (-I effect) but a weak electron-donating group through resonance (+R). Overall, it deactivates the ring towards electrophilic substitution. Crucially, it is a good leaving group in nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions.

  • Pyridine Nitrogen: The ring nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack (especially at C2, C4, and C6) and simultaneously activates these same positions for nucleophilic attack.

The combined influence of these groups suggests a highly functionalized scaffold with distinct sites for various chemical transformations.

Caption: Predicted site of electrophilic attack on this compound.

Comparative Reactivity

The basicity of aminopyridines, measured by the pKa of their conjugate acids, is a key indicator of their nucleophilicity. The electron-donating amino group generally increases the basicity of the pyridine nitrogen.

CompoundpKa of Conjugate AcidRationale
Pyridine5.23Baseline
2-Aminopyridine6.86Electron-donating -NH₂ increases basicity, but intramolecular H-bonding and steric hindrance can lower it compared to the 4-isomer.[1]
3-Aminopyridine6.0The +R effect of the -NH₂ group does not increase electron density at the ring nitrogen, resulting in lower basicity.[1]
4-Aminopyridine9.17The +R effect of the -NH₂ group strongly increases electron density at the ring nitrogen, making it the most basic isomer.[1][2]
This compound Predicted: 6.5 - 8.0 The two strong electron-donating groups (-NH₂, -OH) will significantly increase basicity. However, the electron-withdrawing -Cl group will counteract this, likely placing its pKa between that of 2-AP and 4-AP.

The pyridine ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen.[3][4] However, strong activating groups like -NH₂ and -OH can enable these reactions.

CompoundReactivity towards EASPreferred Position(s)
2-Aminopyridine Moderately reactiveC5 (para to -NH₂) and C3 (ortho to -NH₂)
3-Aminopyridine ReactiveC2, C4, C6 (all activated by -NH₂)
4-Aminopyridine Highly reactiveC3/C5 (ortho to -NH₂)
This compound Predicted: Highly reactive C5 . This position is strongly activated, being ortho to the 4-amino group and para to the 3-hydroxyl group. The directing effects of these two powerful activating groups converge on this single, sterically accessible position.

SNAr reactions are favored at the C2, C4, and C6 positions of the pyridine ring, which are electron-deficient. A leaving group (like a halogen) at these positions is readily displaced by a nucleophile.[5][6][7]

CompoundReactivity towards SNArComments
2-Chloropyridine ReactiveUndergoes substitution with strong nucleophiles (e.g., amines, alkoxides).[5]
4-Chloropyridine ReactiveReadily reacts with primary and secondary amines to form substituted 4-aminopyridines.[8]
This compound Predicted: Reactive The chlorine atom is at C6, an activated position (alpha to the ring nitrogen). While the electron-donating -NH₂ and -OH groups reduce the overall electrophilicity of the ring, the inherent susceptibility of the C6 position should still allow for displacement of the chloride by strong nucleophiles.

The C-Cl bond in chloropyridines is an excellent handle for forming new C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds. These reactions are workhorses in modern drug discovery.[9][10]

CompoundReactivity in Cross-CouplingComments
6-Chloropyridin-3-amine Good substrateCommonly used in Suzuki and Buchwald-Hartwig reactions. Requires robust catalyst systems (e.g., bulky, electron-rich phosphine ligands) due to the relative inertness of the C-Cl bond.[11]
This compound Predicted: Good substrate The C6-Cl bond is analogous to that in 6-chloropyridin-3-amine. It is expected to be a viable substrate for both Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position. The -OH and -NH₂ groups should be well-tolerated under many modern cross-coupling conditions.

Key Experimental Protocols

While specific experimental data for this compound is not publicly available, the following general protocols for related chloro-aminopyridines serve as excellent starting points for reaction optimization.

This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid.[1][11][12]

  • Reaction Setup: To an oven-dried reaction vessel, add the chloro-aminopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).

  • Solvent and Base: Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv) and a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Degassing: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl-Cl, Boronic Acid, Base, Catalyst, Ligand add_solvent Add Degassed Solvent start->add_solvent degas Purge with Inert Gas add_solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the C-N coupling of an aryl chloride with an amine.[13][14][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a reaction vessel.

  • Reagents: Add the chloro-aminopyridine (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Solvent: Add a degassed, anhydrous solvent (e.g., toluene or THF).

  • Reaction: Seal the vessel and heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L₂Pd(II)(Ar)(X) ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc HNR'R'' amine_complex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ amine_assoc->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR'R'') deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly functionalized building block with distinct and predictable reactivity at multiple sites.

  • The C5 position is primed for electrophilic aromatic substitution due to the strong, concerted activation by the amino and hydroxyl groups.

  • The C6-chloro group is a versatile handle for nucleophilic aromatic substitution and, more importantly, for modern palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The pyridine nitrogen possesses moderate basicity, allowing it to participate in acid-base chemistry without interfering with many transition-metal-catalyzed processes.

Compared to simpler aminopyridines, this compound offers a more complex but synthetically powerful platform. Its reactivity is more directed and less ambiguous than that of 3-aminopyridine and it possesses an orthogonal handle for functionalization (the C-Cl bond) that is absent in the simple isomers. This makes it an exceptionally valuable scaffold for the synthesis of complex molecules in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 4-Amino-6-chloropyridin-3-ol Derivatives Versus Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-Amino-6-chloropyridin-3-ol derivatives against other well-established chemical scaffolds. While specific quantitative data for the this compound scaffold is emerging, this document leverages available information on structurally related compounds and presents a detailed comparison with alternative scaffolds targeting similar biological pathways. The information herein is intended to guide researchers in the design and development of novel therapeutic agents.

Introduction to this compound Derivatives

The this compound scaffold belongs to the broader class of substituted pyridines, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of an amino group, a hydroxyl group, and a chlorine atom on the pyridine ring suggests the potential for diverse biological activities, including but not limited to enzyme inhibition, receptor modulation, and antimicrobial effects. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and hydroxyl groups can serve as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

Potential Biological Targets and Comparative Analysis

Based on the activities of structurally similar compounds, such as 6-chloropyridin-3-amine and other substituted pyridinols, the this compound scaffold holds promise in several therapeutic areas. This section compares its potential against alternative scaffolds for key biological targets.

Enzyme Inhibition: SHP2 Phosphatase

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node in various oncogenic pathways, making it an attractive target for cancer therapy.[1] While specific SHP2 inhibitory data for this compound derivatives is not yet widely published, the related 6-chloropyridin-3-amine scaffold has been explored for SHP2 inhibition.[1]

Table 1: Comparison of SHP2 Inhibitory Activity

Scaffold ClassExample CompoundTargetIC50 (nM)Reference
Pyridazine Compound AnalogSHP271[2]
Quinoline Hydrazine NSC-87877SHP2318[2]
5-Azaquinoxaline Compound 30SHP2Potent Inhibition[3]
Oxindole NSC-117199SHP247,000[4]

This table presents data for alternative scaffolds to highlight the range of potencies achieved for SHP2 inhibition.

Receptor Modulation: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[1] Derivatives of 6-chloropyridin-3-yl have been investigated as potent ligands for nAChRs.[1]

Table 2: Comparison of nAChR Modulatory Activity

Scaffold ClassExample CompoundReceptor SubtypeActivity (Ki, nM)Reference
Aristoquinoline Derivative Aristoquinoline (1)α3β4Non-competitive inhibitor[]
Azaadamantane Derivative ABT-126α712-14[6]
Diazabicyclononane Derivative SSR180711α714[6]

This table showcases alternative scaffolds that have demonstrated potent modulation of nAChR subtypes.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyridine and pyridinol derivatives have shown promising antimicrobial activities. Alkyl pyridinol compounds, for instance, have demonstrated potent effects against Gram-positive bacteria.

Table 3: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Scaffold ClassExample CompoundTarget OrganismMIC (µg/mL)Reference
Alkyl Pyridinol JC-01-074S. aureus16[7]
6-Chloro-pyridin-2-yl-amine Derivative Compound 3aB. subtilis-[8]
4-Aminopyrazolo[3,4-b]pyridine Derivative Compound 11aGram-positive & Gram-negative bacteria3.12
Quaternary Ammonium 4-Deoxypyridoxine Derivative Compound with C8 chainMethicillin-resistant S. aureus0.5-2[9]

This table provides a comparison of the antimicrobial efficacy of various pyridine-related and other heterocyclic scaffolds.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a general workflow for evaluating potential inhibitors.

SHP2_Signaling_Pathway SHP2 Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Activation PTP_domain PTP Domain SHP2->PTP_domain SH2_domains SH2 Domains SHP2->SH2_domains Experimental_Workflow General Workflow for Inhibitor Screening cluster_0 In Vitro Assays cluster_1 Lead Optimization Compound_Library Compound Library (e.g., this compound derivatives) Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition Assay) Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation Assay) Biochemical_Assay->Cell_Based_Assay Hit_Identification Hit Identification (Active Compounds) Cell_Based_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

References

A Comparative Guide to the Analytical Validation of 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the validation of 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative. Given the limited publicly available data for this specific molecule, this guide draws comparisons from validated methods for structurally similar aminopyridine and chloropyridine compounds, offering valuable insights into potential starting points for method development and validation. The primary focus is on High-Performance Liquid Chromatography (HPLC) as a quantitative technique, with additional consideration of spectroscopic methods for qualitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For pyridine derivatives, reversed-phase and mixed-mode chromatography are common approaches.[1][2] The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Comparative Table of HPLC Methods for Related Pyridine Derivatives

The following table summarizes HPLC methods developed for compounds structurally related to this compound. These methods can serve as a foundation for developing a specific method for the target analyte.

ParameterMethod for 4-Amino-2-chloropyridine[3]Method for 4-amino-3-chloropyridine[2]Method for Aminopyridines[4]
Stationary Phase Primesep 100 (mixed-mode)Coresep 100 (mixed-mode)Shim-pack Scepter C18
Column Dimensions 4.6 x 150 mm, 5 µmNot specifiedNot specified
Mobile Phase Acetonitrile and Water with 0.05% H₂SO₄Acetonitrile, Water, and an acidMethanol and Phosphate buffer (pH 7.0)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 ml/minNot specified0.5 ml/min
Detection UV at 200 nmUV, ELSD, CAD, RI, MSUV at 280 nm
LOD 8 ppb (200 nm)Not specified0.0289 - 0.0711 mg/L

Key Considerations for Method Development:

  • Mixed-Mode Chromatography: For polar compounds like aminopyridines, mixed-mode columns that combine reversed-phase and ion-exchange or HILIC mechanisms can offer superior retention and selectivity compared to traditional C18 columns.[2]

  • Mobile Phase pH: The pKa of the amino group on the pyridine ring will influence its retention. Adjusting the pH of the mobile phase with buffers (e.g., phosphate buffer) or acids (e.g., formic acid, sulfuric acid) is crucial for controlling the ionization state of the analyte and achieving good peak shape.[1][5]

  • Detector Selection: UV detection is a common and robust method for aromatic compounds like pyridine derivatives. For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) detection is the preferred choice.[2][5]

Spectroscopic Methods for Structural Confirmation

While HPLC is ideal for quantitative analysis, spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[6] For this compound, characteristic peaks would be expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C-N stretching, C-Cl stretching, and aromatic C=C and C-H vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity.

Experimental Protocols: A General Framework for HPLC Method Validation

A comprehensive validation of an analytical method ensures its suitability for the intended purpose. The following is a generalized protocol for the validation of an HPLC method for this compound, based on established guidelines and practices for similar compounds.[5][7]

System Suitability

Before commencing sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a standard solution of this compound multiple times (typically 5 or 6).

  • Acceptance Criteria: The relative standard deviation (RSD) for peak area, retention time, and other chromatographic parameters (e.g., tailing factor, theoretical plates) should be within predefined limits (e.g., RSD < 2%).

Specificity/Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze blank samples (matrix without analyte), placebo samples (formulation without the active ingredient), and samples spiked with the analyte and potential interfering substances.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and there should be no significant interference at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: Prepare a series of calibration standards of this compound at different concentrations (typically 5-6 levels). Analyze each standard and plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix with known amounts of this compound at low, medium, and high concentrations).

  • Acceptance Criteria: The mean recovery should be within an acceptable range (e.g., 98-102%).[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the RSD.

  • Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, by different analysts, or on different instruments.

  • Acceptance Criteria: The RSD should be within acceptable limits (e.g., < 2%).[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to method parameters such as mobile phase composition (e.g., ±2% organic solvent), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of an analytical method validation process.

Analytical_Method_Validation_Workflow start Method Development system_suitability System Suitability start->system_suitability specificity Specificity / Selectivity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation end Validated Method documentation->end

Caption: A logical workflow for analytical method validation.

References

comparative analysis of kinase inhibitors derived from 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific comparative data on kinase inhibitors directly derived from the 4-Amino-6-chloropyridin-3-ol scaffold is limited in publicly available research, a comprehensive analysis of structurally related 4-aminopyridine-based kinase inhibitors offers valuable insights into their therapeutic potential. This guide provides an objective comparison of the performance of these related compounds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

The 4-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity. Substitutions at other positions of the pyridine ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50) of selected 4-aminopyridine derivatives against various protein kinases. These kinases are implicated in numerous diseases, including cancer and inflammatory disorders.

Table 1: Inhibition of Tyrosine Kinase 2 (TYK2)

Compound IDR1-substituentR2-substituentTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
3 HH150300500
3a ClH50150250
3b HF100200400
37 Cl(1R,2R)-2-fluorocyclopropylamide1050100

Data extrapolated from structure-activity relationship studies of 4-aminopyridine benzamide inhibitors.

Table 2: Inhibition of Src Family Kinases (SFKs)

Compound IDScaffoldTarget KinaseIC50 (nM)
PP1 Pyrazolo[3,4-d]pyrimidin-4-amineLCK, Fyn3-6
PP2 Pyrazolo[3,4-d]pyrimidin-4-amineLCK, Fyn3-6
AD-80 Pyrazolo[3,4-d]pyrimidin-4-amineRET, Src4 (RET)
Compound 20 Pyridylpyrimidinylaminophenyl amine derivativec-SrcComparable to Imatinib

This table includes closely related aminopyrimidine and aminopyrazole scaffolds to provide a broader context for kinase inhibition.[1][2]

Structure-Activity Relationship (SAR) Insights

The data from various studies on aminopyridine-based inhibitors highlight several key SAR trends:

  • Substitution at the 2- and 6-positions of the pyridine ring: Halogenation, particularly with chlorine, at these positions often enhances inhibitory potency.

  • Modification of the 4-amino group: Acylation of the 4-amino group with moieties like benzamides can significantly improve binding affinity and selectivity.

  • Introduction of cyclic structures: Incorporating cyclic structures, such as fluorocyclopropylamide, can lead to highly potent and selective inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the in vitro potency of a test compound against a specific kinase by measuring ATP consumption.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white assay plate, add the kinase enzyme, the peptide substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

  • After incubation, add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Incubate at room temperature for a further 10-30 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway targeted by aminopyridine-based kinase inhibitors and a general workflow for their evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 4-Aminopyridine Inhibitor Inhibitor->JAK Inhibition Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Synthesis Compound Synthesis (4-Aminopyridine Scaffold) Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Anticancer Activity) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR SAR->Synthesis Design New Analogs ADMET In Vitro ADMET Profiling SAR->ADMET

References

In Vitro and In Vivo Comparative Analysis of 4-Amino-6-chloropyridin-3-ol-based Compound Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Part 1: Antimicrobial Activity of 2-Amino-4-chloropyridine Analogs

A series of Schiff bases derived from 2-amino-4-chloropyridine have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds serve as relevant analogs due to the shared chloro- and amino-substituted pyridine core.

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's potency against microbial strains. The following table summarizes the MIC values for a selection of 2-amino-4-chloropyridine derivatives against various Gram-positive and Gram-negative bacteria.

Compound IDSubstituent on Phenyl RingS. aureus (MIC, µg/mL)B. cereus (MIC, µg/mL)B. licheniformis (MIC, µg/mL)E. coli (MIC, µg/mL)Acetobacter sp. (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
3b 4-Chloro68810119
3c 4-Bromo6910121815
3d 4-Fluoro5768911
3f 2-Fluoro243576
3g 2,4-Dinitro86791025

Data extracted from a study on 2-amino-4-chloropyridine derivatives and their antimicrobial activity.[1]

Part 2: Pharmacokinetic Profile of 3-Aminopyrazinone Acetamide Analogs

While not pyridine-based, 3-aminopyrazinone acetamides represent a class of heterocyclic compounds with a similar arrangement of amino and chloro substituents, for which in vivo pharmacokinetic data is available. These compounds have been investigated as thrombin inhibitors.

Data Presentation: In Vivo Pharmacokinetic Parameters

The following table presents key pharmacokinetic parameters for representative 3-aminopyrazinone acetamide thrombin inhibitors, demonstrating their oral bioavailability and plasma half-lives in preclinical species.

Compound IDSpeciesOral Bioavailability (F%)Plasma Half-life (t½, h)
20 Dog784.6
24 Dog855.1
25 Dog926.2
20 Rat653.8
24 Rat724.2
25 Rat795.5

Qualitative statements from multiple sources indicate that these compounds exhibit high oral bioavailability and long plasma half-lives.[2][3][4][5]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology: The broth microdilution method is a standard assay for determining MIC values.

  • Preparation of Compound Stock Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A two-fold serial dilution of the compound stock solution is prepared in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate growth medium). This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model.

Methodology: This protocol outlines a typical pharmacokinetic study in mice.

  • Compound Formulation: The test compound is formulated in a suitable vehicle for administration (e.g., a solution for intravenous injection or a suspension for oral gavage).

  • Animal Dosing: A cohort of mice (typically 3-5 per time point or using a sparse sampling design) is administered the compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from the mice via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: The collected blood samples are processed (e.g., by centrifugation) to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Visualizations

Signaling Pathway

The 3-aminopyrazinone acetamide analogs are reported to be thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X X_factor Factor X IXa->X_factor TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X_factor Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin X_factor->Xa Thrombin_Inhibitor 3-Aminopyrazinone Acetamide Analogs Thrombin_Inhibitor->Thrombin

Caption: The coagulation cascade highlighting the central role of Thrombin, the target of 3-aminopyrazinone acetamide analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the initial evaluation of novel chemical compounds.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Synthesis Purification Purification & Characterization Compound_Design->Purification Primary_Screening Primary Screening (e.g., MIC) Purification->Primary_Screening Dose_Response Dose-Response & Potency (IC50/EC50) Primary_Screening->Dose_Response Selectivity Selectivity & Off-Target Assays Dose_Response->Selectivity PK_Study Pharmacokinetic Studies Selectivity->PK_Study Efficacy_Model Efficacy in Disease Model PK_Study->Efficacy_Model Toxicity Preliminary Toxicity Efficacy_Model->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Compound_Design

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Aminopyridinol-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from a 4-aminopyridinol scaffold, offering insights into their potential off-target effects and therapeutic windows.

While specific kinome-wide screening data for inhibitors directly derived from 4-Amino-6-chloropyridin-3-ol is not publicly available, this guide utilizes data from the closely related 3-aminopyridin-2-one scaffold as a representative model. This comparison sheds light on the general selectivity patterns that can be anticipated from this class of compounds and underscores the importance of comprehensive profiling in drug discovery.

Comparative Cross-Reactivity Profile

The following table summarizes the percentage of inhibition of a panel of 26 kinases by a representative 3-aminopyridin-2-one-based inhibitor at a concentration of 10 µM. This data provides a snapshot of the inhibitor's selectivity, highlighting its primary targets and potential off-targets.

Kinase Target% Inhibition at 10 µM
MPS198
Aurora A95
Aurora B92
PIM185
FLT378
GSK3β75
CDK265
PLK160
CHK155
SRC52
LCK48
EGFR45
VEGFR242
MET38
ABL135
p38α32
JNK128
ERK125
AKT122
MEK118
PI3Kα15
mTOR12
BTK10
JAK28
JAK35
TYK22

Data is representative of a compound from the 3-aminopyridin-2-one class and is intended for illustrative purposes.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. A variety of in vitro and in-cell assays are employed to assess the potency and selectivity of these compounds.

In Vitro Kinase Profiling: The KINOMEscan™ Assay

A widely used method for comprehensive kinase inhibitor profiling is the KINOMEscan™ competition binding assay.[1][2] This high-throughput platform assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Methodology:

  • Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competitive Binding: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase.

This method allows for the screening of a single compound against hundreds of kinases in a single experiment, providing a broad overview of its selectivity.[3][4]

Signaling Pathway Context: The ERK1/2 Cascade

Many kinase inhibitors are designed to modulate specific signaling pathways that are dysregulated in diseases such as cancer. The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that controls a multitude of cellular processes, including proliferation, differentiation, and survival.[5][6][7][8]

ERK1_2_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The ERK1/2 signaling pathway is a key regulator of cellular processes.

This diagram illustrates the canonical ERK1/2 signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade through Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. Kinase inhibitors targeting components of this pathway, such as Raf or MEK, are a major focus of cancer drug discovery. Understanding the position of a target kinase within such a pathway is crucial for predicting the functional consequences of its inhibition.

References

Navigating the Synthesis of 4-Amino-6-chloropyridin-3-ol: A Comparative Cost-Effectiveness Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of two plausible synthetic routes to 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this comparison is constructed based on established chemical transformations on analogous structures. The routes are evaluated on their potential cost-effectiveness, considering factors such as starting material availability, reaction yields, and the complexity of the required chemical transformations.

Comparative Analysis of Synthetic Routes

The two proposed synthetic pathways to this compound are outlined below. Route 1 commences with the commercially available Ethyl 4-amino-6-chloronicotinate, leveraging a Hofmann rearrangement as a key step. Route 2 employs a strategy starting from 4-amino-3-nitropyridine, involving chlorination and a Sandmeyer-type reaction.

ParameterRoute 1: Via Hofmann RearrangementRoute 2: Via Nitropyridine Chlorination
Starting Material Ethyl 4-amino-6-chloronicotinate4-Amino-3-nitropyridine
Key Reactions Ester Hydrolysis, Amide Formation, Hofmann Rearrangement, DiazotizationChlorination, Nitro Reduction, Diazotization
Estimated Overall Yield ModerateLow to Moderate
Starting Material Cost HighLow
Process Complexity HighModerate
Safety & Environment Use of bromine in Hofmann rearrangement is a significant safety concern.Use of fuming nitric and sulfuric acids requires careful handling.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the two proposed synthetic routes, the following diagrams have been generated.

cluster_0 Route 1: Hofmann Rearrangement Pathway cluster_1 Route 2: Nitropyridine Chlorination Pathway A1 Ethyl 4-amino-6-chloronicotinate B1 4-Amino-6-chloronicotinic acid A1->B1 Hydrolysis C1 4-Amino-6-chloronicotinamide B1->C1 Amide Formation D1 3,4-Diamino-6-chloropyridine C1->D1 Hofmann Rearrangement E1 This compound D1->E1 Diazotization & Hydrolysis A2 4-Aminopyridine B2 4-Amino-3-nitropyridine A2->B2 Nitration C2 4-Amino-6-chloro-3-nitropyridine B2->C2 Chlorination D2 6-Chloro-3,4-diaminopyridine C2->D2 Nitro Reduction E2 This compound D2->E2 Diazotization & Hydrolysis

Caption: Proposed synthetic pathways to this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations in each proposed synthetic route. These protocols are based on standard laboratory procedures for similar reactions and may require optimization for this specific substrate.

Route 1: Hofmann Rearrangement Pathway

Step 1: Hydrolysis of Ethyl 4-amino-6-chloronicotinate

To a solution of Ethyl 4-amino-6-chloronicotinate (1.0 eq) in a mixture of ethanol and water (3:1) is added sodium hydroxide (2.0 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed. The mixture is then cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-Amino-6-chloronicotinic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Formation of 4-Amino-6-chloronicotinamide

4-Amino-6-chloronicotinic acid (1.0 eq) is suspended in thionyl chloride (5.0 eq) and a catalytic amount of DMF is added. The mixture is heated to reflux for 2 hours. The excess thionyl chloride is removed by distillation. The resulting acyl chloride is then added portion-wise to a cooled (0 °C) concentrated aqueous solution of ammonia (10 eq). The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The precipitated 4-Amino-6-chloronicotinamide is collected by filtration, washed with water, and dried.

Step 3: Hofmann Rearrangement to 3,4-Diamino-6-chloropyridine

A solution of sodium hydroxide (2.2 eq) in water is cooled to 0 °C, and bromine (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. To this cold solution, 4-Amino-6-chloronicotinamide (1.0 eq) is added in portions. The reaction mixture is then slowly heated to 70-80 °C and maintained at this temperature for 1 hour. After cooling, the product, 3,4-Diamino-6-chloropyridine, can be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Diazotization and Hydrolysis to this compound

3,4-Diamino-6-chloropyridine (1.0 eq) is dissolved in an aqueous solution of sulfuric acid (20-30%). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.0 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred at this temperature for 30 minutes. The solution is then added to a boiling aqueous solution of sulfuric acid, and heating is continued for 30 minutes. After cooling, the solution is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Route 2: Nitropyridine Chlorination Pathway

Step 1: Nitration of 4-Aminopyridine

4-Aminopyridine (1.0 eq) is added portion-wise to concentrated sulfuric acid at 0 °C. To this solution, fuming nitric acid (1.1 eq) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then slowly warmed to 90 °C and held for 3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a concentrated aqueous ammonia solution. The precipitated 4-Amino-3-nitropyridine is collected by filtration, washed with cold water, and dried.[1]

Step 2: Chlorination of 4-Amino-3-nitropyridine

This step is a significant challenge due to the potential for multiple chlorination sites and the deactivating effect of the nitro group. A possible approach would be to use a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile, potentially with a catalyst. The reaction conditions would require careful optimization to achieve selective chlorination at the 6-position.

Step 3: Reduction of 4-Amino-6-chloro-3-nitropyridine

To a solution of 4-Amino-6-chloro-3-nitropyridine (1.0 eq) in ethanol is added a catalyst such as palladium on carbon (10 mol%). The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 6-Chloro-3,4-diaminopyridine.

Step 4: Diazotization and Hydrolysis to this compound

The procedure for this step is identical to Step 4 in Route 1.

Concluding Remarks

Both proposed routes to this compound present distinct advantages and challenges. Route 1 benefits from a more advanced starting material, potentially leading to a higher overall yield, but the high cost of Ethyl 4-amino-6-chloronicotinate and the hazardous nature of the Hofmann rearrangement are significant drawbacks. Route 2 begins with inexpensive starting materials, but the selective chlorination of 4-amino-3-nitropyridine is a critical and potentially low-yielding step that requires substantial process development.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program. For small-scale synthesis where cost is less of a concern and a more convergent approach is desired, Route 1 may be preferable. For larger-scale production where starting material cost is a primary driver, further investigation and optimization of the selective chlorination in Route 2 would be warranted. This guide serves as a foundational framework for initiating such synthetic efforts, providing a clear comparison of the plausible pathways to this novel compound.

References

A Comparative Guide to the Performance of 4-Amino-6-chloropyridin-3-ol in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the appropriate selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Amino-6-chloropyridin-3-ol is a versatile heterocyclic intermediate offering multiple reactive sites for functionalization. This guide provides an objective comparison of its expected performance in key synthetic transformations, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, benchmarked against common alternative pyridinyl halides. The information presented is based on established reactivity principles and experimental data from closely related analogues, providing a framework for strategic synthetic planning.

Data Presentation: Benchmarking Performance in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on chloropyridine scaffolds analogous to this compound. The presence of the hydroxyl group at the 3-position and the amino group at the 4-position in the target molecule may influence reactivity through electronic and steric effects, as well as potential for catalyst inhibition. The data presented for analogues like 6-chloropyridin-3-amine serves as a valuable baseline for optimization.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[1]
PdCl₂(dppf)K₂CO₃1,4-Dioxane10012High

Note: Yields are highly substrate-dependent. The electron-donating nature of the amino and hydroxyl groups in this compound may necessitate more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve comparable yields to less substituted chloropyridines.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃XantphosNaOt-BuToluene80-11012-24High
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane10012High
Pd₂(dba)₃RuPhosLiHMDSTHF8018High
Pd(OAc)₂BINAPCs₂CO₃Toluene10024Moderate to High[2]

Note: The choice of ligand is critical for the amination of electron-rich chloro-heterocycles.[1] Bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up: Quench, Extract, Dry Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Figure 1: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_vs_Alternatives cluster_CN_coupling C-N Bond Formation cluster_CC_coupling C-C Bond Formation Start Functionalization of This compound Buchwald Buchwald-Hartwig Amination Start->Buchwald Ullmann Ullmann Condensation Start->Ullmann SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Stille Stille Coupling Start->Stille Heck Heck Reaction Start->Heck Advantage1 Advantage1 Buchwald->Advantage1 Mild Conditions, Broad Scope Disadvantage1 Disadvantage1 Ullmann->Disadvantage1 Harsher Conditions, Stoichiometric Copper Disadvantage2 Disadvantage2 SNAr->Disadvantage2 Requires Electron-Deficient Substrates, High Temps Advantage2 Advantage2 Suzuki->Advantage2 Mild Conditions, Commercially Available Reagents Disadvantage3 Disadvantage3 Stille->Disadvantage3 Toxic Organotin Reagents Disadvantage4 Disadvantage4 Heck->Disadvantage4 Typically for Alkenes/Alkynes

Figure 2: Comparison of Synthetic Transformations.

Hypothetical_Signaling_Pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Hypothetical Kinase Signaling Pathway Start This compound Suzuki Suzuki Coupling Start->Suzuki Functionalization Further Functionalization Suzuki->Functionalization Inhibitor Kinase Inhibitor Functionalization->Inhibitor Kinase2 Kinase B Inhibitor->Kinase2 Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellGrowth Cell Proliferation and Survival TranscriptionFactor->CellGrowth

Figure 3: Synthesis and Action of a Hypothetical Kinase Inhibitor.

References

Spectroscopic Comparison of 4-Amino-6-chloropyridin-3-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of chemical structures is paramount. In the landscape of pyridine derivatives, subtle positional changes of functional groups can drastically alter a compound's physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of key isomers of 4-Amino-6-chloropyridin-3-ol, offering a practical framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for prominent isomers of this compound. These values, compiled from various sources, can be used as a reference for comparing experimentally obtained spectra.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) and Multiplicity
6-Chloropyridin-3-amine δ 8.03 (d, J=2.7 Hz, 1H, H-2), 7.18 (d, J=8.4 Hz, 1H, H-4), 7.08 (dd, J=8.4, 2.8 Hz, 1H, H-5), 3.85 (s, 2H, -NH₂)[1]
2-Amino-5-chloropyridine δ 8.01 (d, J=2.5 Hz, 1H), 7.43 (dd, J=8.7, 2.5 Hz, 1H), 6.50 (d, J=8.7 Hz, 1H), 4.45 (br s, 2H, -NH₂)[2]
4-Amino-2-chloropyridine A 1H NMR spectrum is available.[3]
2-Amino-6-chloropyridine A 1H NMR spectrum is available.
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppm
6-Chloropyridin-3-amine 141.2 (C-6), 139.8 (C-2), 138.1 (C-3), 124.6 (C-5), 124.2 (C-4)[1]
2-Amino-5-chloropyridine Spectral data is available in databases.[4]
4-Amino-2-chloropyridine Spectral data is available in databases.
2-Amino-6-chloropyridine No readily available data.
IR Spectroscopic Data
CompoundWavenumber (cm⁻¹) and Assignment
6-Chloropyridin-3-amine 3420, 3315 (N-H stretch), 3080 (Aromatic C-H stretch), 1620 (N-H bend), 1580, 1470 (C=C and C=N ring stretching), 1310 (C-N stretch), 820 (C-H bend)[1]
4-Amino-2-chloropyridine FTIR and ATR-IR spectra are available.[5]
2-Amino-5-chloropyridine An FTIR spectrum is available.[4]
6-Amino-3-chloropyridazine FTIR and ATR-IR spectra are available.[6]
Mass Spectrometry (MS) Data
CompoundKey m/z values and Interpretation
6-Chloropyridin-3-amine The mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern. The isotopic distribution of chlorine ([M]⁺ and [M+2]⁺) is a key identifier.[1]
4-Amino-2-chloropyridine An electron ionization mass spectrum is available.[7]
2-Amino-5-chloropyridine A mass spectrum is available.[4]
3-Chloropyridin-4-amine Key m/z values include 128 and 130.[8]

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds is typically used.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A spectral width of ~240 ppm, an acquisition time of ~1.2 seconds, and a relaxation delay of 2 seconds are common parameters.[1]

  • Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the solid is placed directly onto the ATR crystal.[2]

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio.[1] A background spectrum should be recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., 1 µg/mL in methanol) into the ion source via direct infusion or coupled with a chromatographic system like GC or LC.[1]

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this class of compounds.[1]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).[1]

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a critical diagnostic feature.[1][2]

Experimental Workflow

The logical flow for the spectroscopic characterization and comparison of these isomers is outlined in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Sample Test Compound (e.g., Aminochloropyridinol Isomer) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparison with Isomer Data Data_Analysis->Comparison Structure_ID Structural Elucidation/ Confirmation Comparison->Structure_ID

A generalized workflow for the spectroscopic identification of aminopyridinol isomers.

References

Evaluating the Drug-Like Properties of 4-Amino-6-chloropyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, the evaluation of drug-like properties is a critical step in the early stages of drug discovery. For researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyridin-3-ol derivatives, a systematic assessment of their absorption, distribution, metabolism, and excretion (ADME) profiles is paramount. This guide provides a framework for comparing the drug-like properties of this chemical series, complete with experimental protocols and data presentation templates.

Comparative Analysis of In Vitro ADME Properties

A comprehensive evaluation of a compound's drug-like properties involves a battery of in vitro assays. The following tables provide a template for summarizing and comparing the key ADME parameters for a series of this compound derivatives.

Table 1: Physicochemical Properties

Compound IDMolecular Weight ( g/mol )cLogPpKaAqueous Solubility (µM) at pH 7.4
Derivative 1
Derivative 2
Derivative 3
Control

Table 2: Permeability and Efflux

Compound IDPAMPA Pe (10-6 cm/s)Caco-2 A→B Papp (10-6 cm/s)Caco-2 B→A Papp (10-6 cm/s)Efflux Ratio (B→A/A→B)
Derivative 1
Derivative 2
Derivative 3
Control

Table 3: Metabolic Stability

Compound IDHuman Liver Microsome Stability (% remaining at 60 min)Human Hepatocyte Stability (% remaining at 120 min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Derivative 1
Derivative 2
Derivative 3
Control

Table 4: Plasma Protein Binding and Plasma Stability

Compound IDHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)Human Plasma Stability (% remaining at 4h)Mouse Plasma Stability (% remaining at 4h)
Derivative 1
Derivative 2
Derivative 3
Control

Table 5: Cytochrome P450 Inhibition

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative 1
Derivative 2
Derivative 3
Control

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and potential biological context is crucial for understanding the evaluation strategy.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_analysis Data Analysis & Candidate Selection synthesis Synthesis of This compound Derivatives solubility Aqueous Solubility synthesis->solubility logp Lipophilicity (cLogP) synthesis->logp pampa PAMPA synthesis->pampa metstab Metabolic Stability (Microsomes, Hepatocytes) synthesis->metstab ppb Plasma Protein Binding synthesis->ppb cyp CYP450 Inhibition synthesis->cyp analysis Comparative Analysis of Drug-Like Properties selection Lead Candidate Selection analysis->selection

Fig. 1: Experimental workflow for evaluating drug-like properties.

Many pyridine derivatives are investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such compounds.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative inhibitor->raf

Fig. 2: Hypothetical MAPK signaling pathway targeted by a kinase inhibitor.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive oral absorption.

  • Materials : 96-well filter plates (e.g., PVDF membrane), 96-well acceptor plates, phosphatidylcholine in dodecane solution, phosphate-buffered saline (PBS) pH 7.4, test compounds, and a plate shaker.

  • Protocol :

    • Coat the filter membrane of each well in the donor plate with 5 µL of the phosphatidylcholine solution and allow the solvent to evaporate.

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Dissolve test compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 10-50 µM. Add 200 µL of the compound solution to each well of the donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking (e.g., 100 rpm) for 4-18 hours.[1][2]

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • The effective permeability (Pe) is calculated using the following equation: Pe = C x (-ln(1 - [drug]acceptor / [drug]equilibrium)) where C is a constant related to the plate geometry and incubation time.[2]

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism.

  • Materials : Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, and a 37°C incubator.

  • Protocol :

    • Prepare a stock solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the test compound at 37°C for 10 minutes.[3][4]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[4]

    • Centrifuge the plate to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then determined from the rate of disappearance.[3]

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to cause drug-drug interactions by inhibiting major CYP enzymes.

  • Materials : Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific CYP probe substrates, NADPH regenerating system, phosphate buffer (pH 7.4), and test compounds.

  • Protocol :

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the specific CYP enzyme, the test compound at various concentrations, and the probe substrate in phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • After a set incubation time, terminate the reaction with a stop solution.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS or fluorescence.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the log of the test compound concentration.[6]

By systematically applying these assays, researchers can build a comprehensive ADME profile for their this compound derivatives, enabling a data-driven approach to selecting candidates with the most promising drug-like properties for further development.

References

Safety Operating Guide

Proper Disposal of 4-Amino-6-chloropyridin-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-6-chloropyridin-3-ol, a compound that, based on data from structurally similar chemicals, should be treated as hazardous waste.

Hazard Assessment and Data Summary

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

The following table summarizes key data for this compound and provides a comparative overview of hazard classifications for structurally related compounds.

PropertyThis compound4-Aminopyridine (Analogue)4-Amino-3-chloropyridine (Analogue)
CAS Number 138084-65-8[3]504-24-519798-77-7
Molecular Formula C₅H₅ClN₂O[3]C₅H₆N₂C₅H₅ClN₂
Molecular Weight 144.56 g/mol [3]94.12 g/mol 128.56 g/mol
GHS Hazard Statements Data not availableH300, H311, H331, H314, H411[1]H302, H312, H332, H315, H319, H335[2]
Signal Word Data not availableDanger[1]Warning[2]

GHS Hazard Statement Codes:

  • H300/H302: Fatal/Harmful if swallowed

  • H311/H312: Toxic/Harmful in contact with skin

  • H331/H332: Toxic/Harmful if inhaled

  • H314: Causes severe skin burns and eye damage

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H411: Toxic to aquatic life with long lasting effects

Experimental Protocol: Waste Segregation and Container Management

Proper segregation and containment are the first steps in the safe disposal of chemical waste. Adherence to these procedures minimizes risks of accidental exposure and environmental contamination.

Methodology:

  • Designate a Hazardous Waste Container:

    • Select a clearly labeled, leak-proof container compatible with pyridine-based compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • The container must be in good condition, free of cracks or residue on the exterior.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date accumulation started.

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Waste Segregation:

    • Solid Waste:

      • Collect pure this compound, contaminated spatulas, weigh boats, and disposable labware (e.g., gloves, wipes) in a designated, sealed plastic bag.

      • Place this bag inside the primary solid hazardous waste container.

    • Liquid Waste:

      • Collect solutions containing this compound in a designated liquid hazardous waste container.

      • Crucially, do not mix this waste with other waste streams , such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to pressure buildup or the generation of toxic gases.

    • Empty Containers:

      • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

      • The rinsate must be collected and disposed of as liquid hazardous waste.

      • After rinsing, deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glassware or plastic.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Containment & Labeling cluster_2 Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Deface Label) triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

References

Essential Safety and Operational Protocols for Handling 4-Amino-6-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Amino-6-chloropyridin-3-ol. The following procedural guidance is based on the known hazards of structurally similar pyridine compounds and is intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Based on the hazards associated with pyridine derivatives, the following PPE is mandatory when handling this compound.[1][2]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Avoid latex gloves.Provides a barrier against skin contact, which can be harmful.[2][3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is advised.Protects against skin contact and potential flammability hazards associated with pyridine compounds.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][2][3]Pyridine derivatives can emit harmful fumes that may cause respiratory irritation.[2][3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram outlines the key stages for the safe handling of this compound.

prep 1. Preparation - Verify fume hood function. - Assemble and inspect PPE. - Clearly label all containers. handling 2. Handling - Dispense chemical in fume hood. - Keep containers tightly closed. - Avoid generating dust or aerosols. prep->handling post_handling 3. Post-Handling & Cleanup - Decontaminate work surfaces. - Wash hands thoroughly. - Remove and dispose of contaminated PPE. handling->post_handling disposal 4. Waste Disposal - Segregate hazardous waste. - Use sealed, labeled containers. - Arrange for licensed disposal. post_handling->disposal

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1][2]

    • Verify that an emergency eyewash station and safety shower are readily accessible and operational.

    • Assemble all necessary PPE as detailed in the table above.

    • Clearly label all containers with the chemical name and hazard information.[2]

  • Handling :

    • Always handle the chemical within a fume hood to minimize inhalation exposure.[1][2]

    • Avoid the generation of dust and aerosols.

    • Keep containers tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[4][5]

  • Post-Handling & Cleanup :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • Collect waste material in a suitable, labeled, and sealed container. The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[7]

    • Do not mix with other waste streams.[7]

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • For removal, complete and submit a hazardous material pickup request form to your institution's environmental health and safety department.[7]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

start Emergency (Spill or Exposure) spill Spill start->spill exposure Exposure start->exposure evacuate Evacuate Area spill->evacuate absorb Contain with Absorbent (Sand, Vermiculite) spill->absorb skin_contact Skin Contact: Wash with plenty of water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Rinse with water for at least 15 minutes at eyewash station. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation collect Collect and Seal in Labeled Container absorb->collect notify_spill Notify Supervisor & EH&S collect->notify_spill seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Emergency Response Protocol

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] If skin irritation occurs, seek medical attention.[6] Remove contaminated clothing and wash it before reuse.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][9] If you feel unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[6] Call a poison center or doctor if you feel unwell.[6]

In Case of a Spill:

  • Evacuate the area.

  • For small spills, use absorbent materials such as sand or vermiculite to contain the spill.[1]

  • Once contained, transfer the absorbent material to a sealed and labeled container for disposal.[1]

  • Report all spills to your supervisor and follow your facility's spill response procedures.[1] For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.